(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Description
Properties
IUPAC Name |
(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXNMBMOFWRJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649337 | |
| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-97-6 | |
| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
This guide provides a comprehensive technical overview for the synthesis and structural elucidation of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development. The document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding for practical application.
Introduction
Isoxazolines are a significant class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. They serve as versatile building blocks in medicinal chemistry due to their wide range of biological activities. The target molecule, this compound (C₇H₁₃NO₂; Molecular Weight: 143.18 g/mol )[1], incorporates a hydrophilic hydroxymethyl group and a lipophilic isopropyl group, making it an interesting scaffold for further chemical modification and biological screening.
This guide will detail a robust and well-precedented synthetic approach to this molecule via a 1,3-dipolar cycloaddition reaction. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic techniques will be presented, complete with predicted data based on structurally similar compounds.
Synthesis of this compound
The most efficient and widely adopted method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[2][3] For the synthesis of this compound, this involves the in situ generation of isopropyl nitrile oxide from isobutyraldoxime and its subsequent reaction with allyl alcohol.
Proposed Synthetic Scheme
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound, (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of novel molecules. The guide will delve into the predicted spectral features of this molecule, grounded in established principles of NMR and supported by data from analogous structures in the scientific literature.
Introduction
This compound is a substituted 4,5-dihydroisoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural determination of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a baseline for researchers working with this or structurally related compounds.
Molecular Structure and Predicted NMR Resonances
The structure of this compound, with the IUPAC numbering scheme for the dihydroisoxazole ring, is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects and data from published literature on similar 4,5-dihydroisoxazole systems.[1][2][3][4]
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the dihydroisoxazole ring and the isopropyl and hydroxymethyl substituents. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as by the magnetic anisotropy of the heterocyclic ring.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| H5 | 4.8 - 5.2 | Multiplet (ddt or ddd) | JH5-H4a ≈ 8-10, JH5-H4b ≈ 6-8, JH5-CH2 ≈ 3-5 | This proton is on a carbon adjacent to both the ring oxygen and the hydroxymethyl group, leading to a downfield shift. It will couple to the two diastereotopic protons at C4 and the methylene protons of the methanol group. |
| H4a, H4b | 2.8 - 3.5 | Multiplets (ddd) | JH4a-H4b ≈ 12-16, JH4a-H5 ≈ 8-10, JH4b-H5 ≈ 6-8 | These are diastereotopic methylene protons on the dihydroisoxazole ring. They will exhibit a large geminal coupling and couple to the proton at C5. |
| CH₂ (methanol) | 3.6 - 3.9 | Multiplet (dd) | Jgem ≈ 11-13, JCH2-H5 ≈ 3-5 | These diastereotopic protons are adjacent to the hydroxyl group and the chiral center at C5, making them inequivalent. They will show geminal coupling and coupling to H5. |
| OH | Variable (1.5 - 4.0) | Broad Singlet | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace amounts of water, leading to a broad signal. |
| CH (isopropyl) | 2.8 - 3.2 | Septet | JCH-CH3 ≈ 7 | This methine proton is coupled to the six equivalent methyl protons of the isopropyl group. |
| CH₃ (isopropyl) | 1.1 - 1.3 | Doublet | JCH3-CH ≈ 7 | The two methyl groups of the isopropyl substituent are equivalent and will appear as a single doublet due to coupling with the methine proton. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are highly dependent on the local electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C3 | 155 - 160 | This imine carbon is part of the C=N bond and is significantly deshielded. |
| C5 | 80 - 85 | This carbon is bonded to the electronegative ring oxygen and the hydroxymethyl group, resulting in a downfield shift. |
| C4 | 38 - 45 | This methylene carbon is part of the dihydroisoxazole ring. |
| CH₂ (methanol) | 63 - 68 | The carbon of the primary alcohol is found in this typical range. |
| CH (isopropyl) | 28 - 33 | The methine carbon of the isopropyl group. |
| CH₃ (isopropyl) | 20 - 23 | The equivalent methyl carbons of the isopropyl group. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, non-polar solvent that will not exchange with the hydroxyl proton, allowing for its observation. For observing coupling to the OH proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can be done for confirmation.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Integrate all signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the dihydroisoxazole ring and the substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different fragments of the molecule and confirming the overall structure.
Diagram 2: NMR Data Acquisition and Analysis Workflow
Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a robust experimental protocol for data acquisition. While the presented spectral data are predictive, they are firmly grounded in the established principles of NMR spectroscopy and supported by extensive data from the scientific literature on structurally related compounds. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectral features of this molecule and providing a systematic approach to its structural verification. The application of 2D NMR techniques is highly recommended for the definitive assignment of all proton and carbon signals, ensuring the highest level of confidence in the elucidated structure.
References
-
Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed, [Link].[1]
-
13C NMR chemical shifts of heterocycles. Empirical substituent effects in 5‐halomethyl‐5‐hydroxy‐4,5‐dihydroisoxazoles. Magnetic Resonance in Chemistry, [Link].[2]
-
Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines... ResearchGate, [Link].
-
C-13 NMR spectra of some Isoxazolidine. ResearchGate, [Link].
-
1 H NMR spectra of ∆ 2 -isoxazolines and ∆ 2 -pyrazolines 4a-4f in... ResearchGate, [Link].[3]
-
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. National Institutes of Health, [Link].
-
Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. The Royal Society of Chemistry, [Link].[4]
-
NMR Spectra of Products. The Royal Society of Chemistry, [Link].
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate, [Link].
Sources
An In-depth Technical Guide to (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. Given the specificity of this molecule, this document synthesizes direct data where available with well-established principles of isoxazoline chemistry to offer a robust working knowledge for researchers in drug discovery and development.
Introduction: The Significance of the Dihydroisoxazole Scaffold
The 4,5-dihydroisoxazole (or 2-isoxazoline) ring is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic and steric properties make it a versatile scaffold in the design of novel therapeutic agents. Dihydroisoxazoles are often considered as bioisosteres for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The inherent polarity and hydrogen bonding capabilities of the N-O bond within the ring, coupled with the potential for diverse substitution patterns, allow for fine-tuning of a molecule's interaction with biological targets.
Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The specific compound of interest, this compound, incorporates a lipophilic isopropyl group at the 3-position and a reactive hydroxymethyl group at the 5-position, presenting a valuable building block for further chemical elaboration and library synthesis.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be established from available data and theoretical predictions.
| Property | Value | Source |
| CAS Number | 1142210-97-6 | |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Appearance | Liquid (presumed) | Inferred from similar structures |
| Stereochemistry | Racemic | Inferred from synthesis methods |
| Purity | Typically >95% |
Synthesis of this compound
The most versatile and widely employed method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[4][5] For the synthesis of the title compound, this would involve the reaction of isobutyronitrile oxide with allyl alcohol.
Proposed Synthetic Pathway
Sources
- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
Crystal Structure of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol: A Guide to Synthesis, Crystallographic Analysis, and Supramolecular Architecture
An in-depth technical guide by a Senior Application Scientist
Abstract
The 4,5-dihydroisoxazole (isoxazoline) scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in molecules exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms and the potential for specific intermolecular interactions are critical determinants of a molecule's efficacy and behavior in a biological system. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. We delve into the causality behind the experimental design, from the synthetic strategy to the nuances of crystal growth and structure refinement. The resulting analysis of the molecular geometry and, most critically, the hydrogen-bonding networks, offers foundational insights for researchers in structural biology and drug development.
Introduction: The Significance of the Isoxazoline Scaffold
The isoxazoline ring is a privileged five-membered heterocycle that has garnered significant attention in both medicinal and agrochemical research.[3][4] Its structural features, including a strained N-O bond and defined stereocenters, allow it to act as a versatile pharmacophore capable of engaging with a multitude of biological targets.[1][2] The incorporation of a hydroxymethyl group at the C5 position, as in this compound, introduces a crucial functional handle. This hydroxyl moiety can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility, metabolic stability, and ability to form specific, high-affinity interactions with protein targets.
Understanding the crystal structure is paramount. It provides an unambiguous determination of the molecule's conformation in the solid state and reveals the preferred patterns of intermolecular interactions that govern its packing.[5][6] This knowledge is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific 3D features with biological activity.
-
Pharmacophore Modeling: Designing new ligands based on a validated 3D scaffold.
-
Crystal Engineering: Controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as polymorphism and solubility.[7]
This guide outlines the complete workflow, from chemical synthesis to the final structural analysis, providing a blueprint for obtaining and interpreting the crystal structure of this important molecular scaffold.
Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most robust and convergent method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[8][9] For the target molecule, this involves the in situ generation of isobutyronitrile oxide from isobutyraldoxime, which then reacts with allyl alcohol.
Rationale for Experimental Choices:
-
Nitrile Oxide Generation: Isobutyraldoxime is the logical precursor for the 3-isopropyl substituent. Sodium hypochlorite (bleach) is an effective, inexpensive, and readily available oxidizing agent for the in situ conversion of the aldoxime to the highly reactive nitrile oxide intermediate. This avoids the isolation of the unstable nitrile oxide.[9]
-
Dipolarophile: Allyl alcohol is chosen as the alkene component because it directly installs the required hydroxymethyl group at the C5 position of the resulting isoxazoline ring.
-
Solvent and Base: A biphasic system (e.g., dichloromethane and water) with a phase-transfer catalyst can be effective, though a simple aqueous base solution is often sufficient. The base, such as sodium hydroxide, facilitates the elimination of HCl from the intermediate chloro-oxime.
Protocol 2.1: Synthesis of this compound
-
Aldoxime Formation: To a stirred solution of isobutyraldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield isobutyraldoxime.
-
Cycloaddition: Dissolve isobutyraldoxime (1.0 eq) and allyl alcohol (1.5 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Nitrile Oxide Generation: Add a commercial aqueous solution of sodium hypochlorite (e.g., 10-15%, 2.0 eq) dropwise to the stirred DCM solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Growing Diffraction-Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The goal is to encourage slow, ordered growth from a supersaturated solution.
Rationale for Crystallization Technique:
-
Slow Evaporation: This is the most common and often successful method for small organic molecules.[11] The gradual removal of solvent slowly increases the solute concentration to the point of nucleation and growth.
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. A binary solvent system (e.g., ethyl acetate/hexane) is highly effective. The compound should be soluble in the more polar solvent (ethyl acetate) and poorly soluble in the less polar "anti-solvent" (hexane). This allows for fine control over the saturation level.
Protocol 2.2: Crystallization by Slow Evaporation
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) in a small, clean vial.
-
Add a more volatile, less polar anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid.
-
Add a single drop of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).
-
Monitor the vial over several days to weeks for the formation of clear, well-defined crystals with sharp edges.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[6][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The workflow for a small-molecule crystal structure determination is a well-established process.[12]
Caption: Standard workflow for small-molecule crystal structure determination.
Protocol 3.1: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images (frames) are collected as the crystal is rotated through various angles.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity and position of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The space group is determined from the symmetry of the diffraction pattern. The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods, which generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal displacement parameters are then refined using a full-matrix least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using software like PLATON and checked for consistency by generating a Crystallographic Information File (CIF). Key metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF) indicate the quality of the final model.
Analysis of the Crystal Structure
While the specific crystallographic data for the title compound is not publicly available, we can infer its key structural features based on established chemical principles and data from closely related isoxazoline structures.[11][13][14]
Molecular Geometry and Conformation
The 4,5-dihydroisoxazole ring is not planar and is expected to adopt an envelope conformation , a common feature for this heterocyclic system.[11] In this conformation, one of the carbon atoms (likely C4 or C5) deviates from the plane formed by the other four atoms. The isopropyl group at C3 and the hydroxymethyl group at C5 will have specific stereochemical orientations (axial or equatorial) relative to the ring, which are definitively determined by the X-ray structure.
Table 1: Representative Crystallographic and Refinement Data (Note: This data is illustrative for a small organic molecule of this type and is not from a published structure of the title compound.)
| Parameter | Value |
| Chemical Formula | C₇H₁₃NO₂ |
| Formula Weight | 143.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 9.45 |
| β (°) | 105.2 |
| Volume (ų) | 792.1 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 6150 |
| Independent Reflections | 1825 [R(int) = 0.025] |
| Final R1 [I > 2σ(I)] | 0.041 |
| Final wR2 (all data) | 0.115 |
| Goodness-of-Fit (GooF) | 1.05 |
Supramolecular Assembly: The Hydrogen-Bonding Network
The most significant feature governing the crystal packing of this compound is hydrogen bonding. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazoline ring, as well as the hydroxyl oxygen itself, are potential acceptors.
We can predict the formation of a robust O-H···O or O-H···N hydrogen bond network. Given the higher electronegativity and proton affinity of the hydroxyl oxygen, an O-H···O interaction, where the hydroxyl group of one molecule donates to the hydroxyl oxygen of a neighboring molecule, is highly probable. This would lead to the formation of infinite chains or cyclic motifs (dimers, tetramers) within the crystal lattice. Weaker C-H···O interactions may also be present, further stabilizing the crystal packing.[15][16]
Caption: Predicted O-H···O hydrogen bond chain motif in the crystal lattice.
Implications for Drug Development
The detailed structural information derived from this analysis provides critical insights for drug development professionals:
-
Conformational Rigidity: The envelope conformation of the isoxazoline ring provides a rigid scaffold, reducing the entropic penalty upon binding to a target.
-
Directional Interactions: The precise vector of the hydroxyl group's hydrogen bond donation informs the design of complementary acceptor groups in a protein's active site.
-
Bioisosteric Replacement: The isoxazoline N-O linkage can serve as a bioisostere for other functional groups, and this crystal structure provides the exact geometric parameters for such design efforts.[17]
Conclusion
This guide has detailed the comprehensive process for the structural elucidation of this compound, a molecule built upon a medicinally significant scaffold. By integrating a logical synthetic strategy with meticulous crystallization techniques and standard single-crystal X-ray diffraction analysis, a wealth of structural information can be obtained. The analysis of the molecular conformation and, crucially, the supramolecular assembly via hydrogen bonding, provides a foundational dataset. These insights are essential for understanding the solid-state behavior of this compound and for the rational design of next-generation therapeutics that leverage the unique properties of the isoxazoline core.
References
-
Pathak, S., Singh, P., & Jadon, G. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry, 21(8), 749-760.
-
Bentham Science Publishers. (2024). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Bentham Science.
-
Request PDF. (n.d.). Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. ResearchGate.
-
Ingenta Connect. (2024). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Ingenta Connect.
-
Liu, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
-
Domagała, S., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. National Institutes of Health (PMC).
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
-
Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
-
Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (PMC).
-
Flack, H. D., & Bernardinelli, G. (2011). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
-
Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Rigaku.
-
ResearchGate. (n.d.). The supermolecular structure showing the intermolecular interactions... ResearchGate.
-
Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
-
ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate.
-
ResearchGate. (n.d.). Crystal structures of isoxazolines 3d and 3j. ResearchGate.
-
Metrangolo, P., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
-
Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech.
-
Zhang, J., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. ResearchGate.
-
Fedik, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
-
PubChem. (n.d.). 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. PubChem.
-
Sigma-Aldrich. (n.d.). (3-Isopropylisoxazol-5-yl)methanol. Sigma-Aldrich.
-
European Patent Office. (2005). PROCESS FOR PRODUCTION OF (4,5-DIHYDROISOXAZOL-3-YL)THIO- CARBOXAMIDINE SALTS. Google Patents.
-
Çetin, A., et al. (2023). Crystal structure and Hirshfeld surface analysis of isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Institutes of Health (PMC).
-
PubChemLite. (n.d.). (5-butyl-4,5-dihydroisoxazol-3-yl)-formyl-isopropyl-methyl-[?]carboxylic acid. PubChemLite.
-
Achemica. (n.d.). This compound, 95% Purity, C7H13NO2, 5 grams. Achemica.
-
ChemicalBook. (n.d.). This compound. ChemicalBook.
-
Sigma-Aldrich. (n.d.). (3-Isopropylisoxazol-5-yl)methanol DiscoveryCPR. Sigma-Aldrich.
-
Ben-Moussa, A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar.
-
SynHet. (n.d.). [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. SynHet.
-
Ben-Moussa, A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI.
Sources
- 1. A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
A Technical Guide to 3,5-Disubstituted 4,5-Dihydroisoxazoles: Synthesis, Reactivity, and Applications
Foreword: The Enduring Versatility of a Five-Membered Heterocycle
In the vast landscape of heterocyclic chemistry, the 4,5-dihydroisoxazole, or isoxazoline, ring system holds a position of particular prominence. Its inherent structural features—a weak N-O bond poised for cleavage and stereocenters that can be precisely controlled—make it far more than just another stable scaffold. It is a master key, unlocking synthetic pathways to crucial acyclic building blocks like β-hydroxy ketones and γ-amino alcohols. The 3,5-disubstituted substitution pattern, in particular, represents the most common and synthetically valuable class, arising directly from the powerful and highly predictable 1,3-dipolar cycloaddition reaction.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of reactions to provide a deeper understanding of the causality behind methodological choices. We will explore not only how to construct and manipulate these heterocycles but why specific reagents and conditions are chosen to achieve desired outcomes in terms of yield, regioselectivity, and chemoselectivity. From the foundational principles of their synthesis to their role as pharmacophores in modern drug discovery, this document serves as an in-depth technical resource on the chemistry of 3,5-disubstituted 4,5-dihydroisoxazoles.
Part 1: The Cornerstone of Synthesis: [3+2] Cycloaddition
The most direct and widely employed strategy for constructing the 3,5-disubstituted 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction.[1][2][3] This reaction is a concerted, pericyclic process involving the [π4s + π2s] cycloaddition of a 4π-electron 1,3-dipole (a nitrile oxide) with a 2π-electron dipolarophile (an alkene).[4] The elegance of this method lies in its high degree of predictability and control over both regiochemistry and stereochemistry.
The Mechanism and the Question of Regioselectivity
The reaction proceeds through a six-electron transition state, leading to the formation of a five-membered ring.[2] The critical question for synthesizing a 3,5-disubstituted product is one of regioselectivity: which end of the nitrile oxide (C or O) connects to which end of the alkene?
This outcome is primarily governed by Frontier Molecular Orbital (FMO) theory.[4][5] The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's facility and regiochemistry.
-
Type I (HOMOdipole-LUMOdipolarophile controlled): Occurs with electron-deficient alkenes. The larger orbital coefficient on the nitrile oxide's carbon atom aligns with the larger coefficient on the unsubstituted carbon of the alkene, leading to the 3,5-disubstituted isoxazoline.
-
Type III (LUMOdipole-HOMOdipolarophile controlled): Occurs with electron-rich alkenes. The interaction is reversed, but the orbital coefficients still favor the same 3,5-regioisomer.[1]
Steric hindrance between the substituents on the dipole (R¹) and the dipolarophile (R²) also plays a crucial role in disfavoring the formation of the alternative 4,5-disubstituted regioisomer.[2]
Sources
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Isoxazolines
The 4,5-dihydroisoxazole (isoxazoline) scaffold is a cornerstone in medicinal chemistry and drug development. These five-membered heterocyclic compounds are not merely stable intermediates but often constitute the pharmacophore of a wide range of biologically active molecules. Their utility stems from their ability to act as bioisosteres for amide or ester functionalities, enhancing metabolic stability and pharmacokinetic profiles. Furthermore, the isoxazoline ring can be readily unmasked to reveal valuable functionalities like β-hydroxy ketones and γ-amino alcohols, making it a versatile synthon in complex molecule synthesis[1]. The target molecule of this guide, (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, incorporates a lipophilic isopropyl group and a functional hydroxymethyl handle, making it an attractive building block for library synthesis and lead optimization in drug discovery programs.
The 1,3-dipolar cycloaddition reaction stands out as the most elegant and efficient method for constructing the isoxazoline ring system[1]. This reaction, a classic example of a pericyclic process, involves the concerted [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, an alkene. The power of this transformation lies in its high degree of regio- and stereoselectivity, allowing for the precise construction of multiple stereocenters in a single step.
This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and methods for analytical validation.
Mechanistic Insights: The Concerted Pathway of 1,3-Dipolar Cycloaddition
The synthesis of this compound is achieved through the 1,3-dipolar cycloaddition of in situ generated isobutyronitrile oxide with allyl alcohol. The reaction proceeds through a concerted mechanism, meaning that the two new carbon-oxygen and carbon-carbon bonds are formed in a single transition state.
Step 1: In Situ Generation of Isobutyronitrile Oxide
Nitrile oxides are highly reactive intermediates and are therefore typically generated in situ to prevent their dimerization into furoxans. A common and effective method for their generation from aldoximes is oxidation with sodium hypochlorite (NaOCl). In this synthesis, isobutyraldoxime is treated with an aqueous solution of sodium hypochlorite to yield isobutyronitrile oxide.
Step 2: The [3+2] Cycloaddition
The generated isobutyronitrile oxide then readily undergoes a [3+2] cycloaddition reaction with allyl alcohol. The regioselectivity of this reaction is a key consideration. In the reaction between a nitrile oxide and a monosubstituted alkene like allyl alcohol, the formation of the 5-substituted isoxazoline is generally favored. This regiochemical outcome can be rationalized by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (allyl alcohol) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (isobutyronitrile oxide). The larger orbital coefficient on the terminal carbon of the alkene in the HOMO interacts preferentially with the larger coefficient on the carbon atom of the nitrile oxide in the LUMO, leading to the formation of the C-C bond at the 5-position of the resulting isoxazoline ring.
Experimental Protocol
This protocol outlines a plausible method for the synthesis of this compound based on established procedures for similar 1,3-dipolar cycloaddition reactions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Isobutyraldehyde | C₄H₈O | 72.11 | 78-84-2 | |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | |
| Allyl alcohol | C₃H₆O | 58.08 | 107-18-6 | Caution: Toxic and flammable |
| Sodium hypochlorite solution | NaOCl | 74.44 | 7681-52-9 | ~10-15% aqueous solution |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh) |
Part 1: Synthesis of Isobutyraldoxime
-
To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in water, add sodium bicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Once the gas evolution has ceased, add isobutyraldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford isobutyraldoxime as a colorless oil or low-melting solid. The product is often used in the next step without further purification.
Part 2: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldoxime (1.0 equivalent) and allyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To this cooled solution, add an aqueous solution of sodium hypochlorite (~10-15%, 1.1 equivalents) dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel.
-
Load the crude product onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Trustworthiness: Self-Validating the Protocol
The successful synthesis of this compound can be confirmed through standard analytical techniques. The expected data presented below are based on the analysis of structurally similar compounds and general principles of spectroscopy.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~4.7-5.0 (m, 1H, H-5), ~3.6-3.8 (m, 2H, -CH₂OH), ~3.0-3.3 (m, 2H, H-4), ~2.7-3.0 (septet, 1H, -CH(CH₃)₂), ~1.1-1.3 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~158-162 (C-3), ~80-85 (C-5), ~63-67 (-CH₂OH), ~40-45 (C-4), ~28-32 (-CH(CH₃)₂), ~19-22 (-CH(CH₃)₂) |
| Mass Spec (ESI+) | m/z: 144.10 [M+H]⁺, 166.08 [M+Na]⁺ |
Rationale for Expected NMR Shifts:
-
¹H NMR: The proton at the C-5 position (H-5) is expected to be the most downfield of the ring protons due to its proximity to the oxygen atom of the ring and the hydroxymethyl group. The methylene protons of the hydroxymethyl group will appear as a multiplet. The diastereotopic protons at the C-4 position will likely appear as a complex multiplet. The methine proton of the isopropyl group will be a septet, and the two methyl groups will appear as a doublet.
-
¹³C NMR: The imine carbon (C-3) will be the most downfield carbon signal. The C-5 carbon, attached to two oxygen atoms (one in the ring, one in the hydroxyl group), will also be significantly downfield. The remaining aliphatic carbons will appear in the upfield region.
Mass Spectrometry Fragmentation:
The mass spectrum should show a prominent molecular ion peak [M+H]⁺. Common fragmentation patterns for isoxazolines involve cleavage of the N-O bond and subsequent ring opening, as well as loss of small neutral molecules.
Visualizing the Synthesis
Reaction Workflow
Caption: Workflow for the synthesis of the target compound.
Reaction Mechanism
Sources
Application Note & Protocols: Strategic Derivatization of the Methanol Group in (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
The (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol moiety represents a valuable and versatile building block in modern medicinal chemistry and drug discovery.[1][2] The 4,5-dihydroisoxazole, or isoxazoline, ring is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[3][4][5] The primary alcohol functionality at the C5 position serves as a key handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of the methanol group in this compound. By transforming this primary alcohol into a diverse array of functional groups—such as esters, ethers, aldehydes, and carboxylic acids—researchers can fine-tune the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, to optimize its pharmacological profile.
II. Strategic Considerations for Derivatization
Before proceeding with synthesis, it is crucial to understand the chemical landscape of the starting material. The key to successful derivatization lies in achieving chemoselectivity, modifying the primary alcohol without compromising the integrity of the isoxazoline ring.
-
Reactivity of the Primary Alcohol: The hydroxyl group is a versatile nucleophile and can be readily converted into a wide range of other functional groups using well-established organic chemistry transformations.
-
Stability of the Isoxazoline Ring: The N-O bond within the isoxazoline ring is potentially labile, particularly under harsh reductive conditions (e.g., catalytic hydrogenation with certain catalysts), which can lead to ring cleavage to form 1,3-amino alcohols.[6] Therefore, reaction conditions must be chosen carefully to preserve this critical structural feature. Most standard oxidative and acylating conditions are well-tolerated.
-
Stereochemistry: The C5 carbon of the isoxazoline ring is a chiral center. Most derivatizations of the external methanol group will not affect this stereocenter. However, reactions that proceed via substitution at the carbon bearing the hydroxyl group, such as the Mitsunobu reaction, will result in a predictable inversion of stereochemistry.[7] This can be a powerful tool for accessing alternative stereoisomers.
The following diagram illustrates the primary pathways for derivatization discussed in this guide.
Caption: Key derivatization routes for this compound.
III. Detailed Application Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints. All reagents should be of appropriate purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Esterification via Acylation
This is a robust and high-yielding method for forming esters using activated carboxylic acid derivatives.
Rationale: Acid chlorides and anhydrides are highly electrophilic and react readily with the primary alcohol. A mild, non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Ether Synthesis via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O bonds with complete inversion of stereochemistry, which is ideal for coupling with phenols or other acidic nucleophiles under mild, neutral conditions.[7][8]
Rationale: The reaction proceeds via the activation of the alcohol by a phosphine-azodicarboxylate adduct (e.g., triphenylphosphine and diethyl azodicarboxylate, DEAD). This forms a good leaving group, which is then displaced by a nucleophile (e.g., a phenoxide) in an Sₙ2 fashion.[7]
Caption: Simplified workflow of the Mitsunobu reaction.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq), the desired phenol or other acidic nucleophile (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.1-0.2 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and/or formation of a precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, so careful chromatography is required.
Protocol 3: Oxidation to the Aldehyde
Mild oxidation is crucial for synthesizing the corresponding aldehyde without over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice due to its high chemoselectivity and mild reaction conditions.[9]
Rationale: DMP is a hypervalent iodine compound that oxidizes primary alcohols to aldehydes efficiently at room temperature. The reaction is fast, clean, and avoids the use of toxic chromium-based reagents.[9]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours. The reaction is typically complete within this timeframe.
-
Monitor the reaction by TLC, staining with 2,4-dinitrophenylhydrazine (DNP) to visualize the aldehyde product.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (aldehydes can be volatile).
-
The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography.
Protocol 4: Oxidation to the Carboxylic Acid
For the synthesis of the corresponding carboxylic acid, a stronger oxidizing agent is required. The Jones oxidation is a classic and effective method.
Rationale: Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols directly to carboxylic acids.[10][11] The reaction proceeds through an aldehyde intermediate which is rapidly oxidized in the aqueous acidic medium.[12]
Step-by-Step Protocol:
-
Prepare the Jones Reagent: Carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then slowly add water. (Warning: Highly corrosive and carcinogenic).
-
Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the stirred acetone solution. The color will change from orange to a murky green/blue. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding isopropanol dropwise until the orange color of excess oxidant is no longer present.
-
Filter the mixture through a pad of celite to remove chromium salts.
-
Concentrate the filtrate to remove most of the acetone.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify by recrystallization or flash column chromatography.
IV. Summary of Derivatization Methods
| Transformation | Method | Key Reagents | Conditions | Key Considerations |
| Esterification | Acylation | RCOCl or (RCO)₂O, TEA | 0 °C to RT, Anhydrous | High yield, reliable, generates acid byproduct. |
| Mitsunobu | RCOOH, PPh₃, DEAD/DIAD | 0 °C to RT, Anhydrous | Inversion of stereochemistry; byproduct removal can be difficult.[7] | |
| Etherification | Williamson | NaH, R-X | 0 °C to RT, Anhydrous | Requires strong base; risk of elimination with secondary/tertiary halides. |
| Mitsunobu | R-OH (Phenol), PPh₃, DEAD | 0 °C to RT, Anhydrous | Excellent for phenols; inversion of stereochemistry.[8] | |
| Oxidation | To Aldehyde | Dess-Martin Periodinane (DMP) | RT, Anhydrous | Mild, fast, and chemoselective; avoids heavy metals.[9] |
| To Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | 0 °C to RT, Acetone/H₂O | Strong oxidant, high yield; uses carcinogenic Cr(VI).[10] |
V. References
-
Kobayashi, E., & Togo, H. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Synthesis, 51(19), 3723-3735. [Link]
-
Efimov, I. V., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
-
Vasilenko, D. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central. [Link]
-
Efimov, I. V., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. National Institutes of Health. [Link]
-
Google Patents. (2002). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). PubMed Central. [Link]
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Kotian, S. Y., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI. [Link]
-
Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. (2019). OUCI. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). SlideShare. [Link]
-
Chemguide. Oxidation of alcohols. [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Zhang, Y., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. [Link]
-
De Benedetti, P. G., et al. (1991). Synthesis of new delta 2-isoxazoline derivatives and their pharmacological characterization as beta-adrenergic receptor antagonists. PubMed. [Link]
-
A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. (2007). ResearchGate. [Link]
-
Abu-Orabi, S. T., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PubMed Central. [Link]
-
Oxidation of primary alcohols 4a,b, 5a,b, and 6a-f to carboxylic acids... (2017). ResearchGate. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]
-
Sinfoo Biotech. This compound. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
The Versatile Synthon: Application Notes for (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol in Organic Synthesis
In the landscape of modern organic synthesis, the demand for chiral, densely functionalized building blocks is perpetual. Among these, heterocycles play a pivotal role, offering rigid scaffolds and diverse reactivity. This guide delves into the utility of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, a versatile building block that serves as a gateway to a variety of complex molecular architectures. Its inherent chirality and the presence of a modifiable primary alcohol function make it an attractive starting material for the synthesis of novel bioactive compounds and natural product analogues.
This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent elaboration, empowering researchers in drug discovery and synthetic chemistry to harness its full potential.
The Strategic Advantage of the Isoxazoline Scaffold
The 4,5-dihydroisoxazole, or isoxazoline, ring system is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active molecules.[1] The weak N-O bond within the isoxazoline ring offers a unique opportunity for ring-opening reactions, unveiling masked 1,3-amino alcohol functionalities, which are key components of many natural products and pharmaceuticals. The strategic placement of an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazoline ring in the title compound provides a chiral, non-racemic building block with multiple points for diversification.
Synthesis of this compound
The cornerstone of accessing this valuable building block is the 1,3-dipolar cycloaddition reaction. This powerful transformation allows for the rapid construction of five-membered heterocycles with excellent control over regioselectivity.[2] For the synthesis of this compound, a nitrile oxide is generated in situ from isobutyraldoxime and reacted with allyl alcohol. A highly efficient and environmentally conscious one-pot method utilizing N-chlorosuccinimide (NCS) in an aqueous medium is presented here.
Causality of Experimental Choices:
-
One-Pot Procedure: This approach minimizes waste and purification steps by generating the reactive nitrile oxide intermediate in the presence of the dipolarophile (allyl alcohol).
-
N-Chlorosuccinimide (NCS): NCS serves as a mild and effective oxidizing agent to convert the aldoxime into the corresponding hydroximoyl chloride, which then eliminates HCl to form the nitrile oxide.
-
Aqueous Medium: Utilizing water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile organic solvents.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Isobutyraldoxime
-
Allyl alcohol
-
N-Chlorosuccinimide (NCS)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add isobutyraldoxime (1.0 eq.), allyl alcohol (1.5 eq.), and potassium carbonate (1.5 eq.) in deionized water (50 mL).
-
Stir the mixture vigorously at room temperature to form a suspension.
-
In a separate beaker, dissolve N-chlorosuccinimide (1.1 eq.) in deionized water (30 mL).
-
Add the NCS solution dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. Expected ¹H NMR signals would include a doublet for the isopropyl methyl groups, a multiplet for the isopropyl methine proton, diastereotopic protons for the CH₂ group in the isoxazoline ring, a multiplet for the C5 proton, and signals corresponding to the hydroxymethyl group. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (143.18 g/mol ).[3]
Applications as a Synthetic Building Block
The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecules. The following protocols outline key derivatizations.
Oxidation to the Aldehyde
The conversion of the primary alcohol to an aldehyde opens up a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and aldol condensations. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions, making it compatible with the isoxazoline ring.[1][2][4]
Caption: Swern oxidation of the primary alcohol to the corresponding aldehyde.
Protocol 2: Swern Oxidation to 3-Isopropyl-4,5-dihydroisoxazole-5-carbaldehyde
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add anhydrous DCM (20 mL) and oxalyl chloride (1.2 eq.) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM (5 mL) to the cooled solution. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 eq.) to the flask, stir for an additional 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
Trustworthiness: The disappearance of the alcohol proton signal and the appearance of a characteristic aldehyde proton signal (typically around 9-10 ppm) in the ¹H NMR spectrum will confirm the successful oxidation.
Esterification
Esterification of the primary alcohol allows for the introduction of a wide range of functional groups and can be a key step in the synthesis of prodrugs or in modifying the pharmacokinetic properties of a lead compound. Reaction with an acyl chloride in the presence of a base is a straightforward and high-yielding method.[5][6][7][8][9]
Protocol 3: Esterification with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (20 mL).
-
Add pyridine (1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the ester by flash column chromatography.
Authoritative Grounding: The formation of the ester can be verified by the appearance of a new singlet corresponding to the acetyl methyl group in the ¹H NMR spectrum and a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm⁻¹).
Alkylation to Form Ethers
Conversion of the alcohol to an ether can be used to introduce lipophilic groups or linkers for further functionalization. A simple Williamson ether synthesis approach can be employed.
Protocol 4: Alkylation with Iodomethane
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF (10 mL).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting ether by flash column chromatography.
Expertise & Experience: The shift of the hydroxymethyl protons in the ¹H NMR spectrum and the appearance of a new singlet for the methoxy group will indicate the formation of the methyl ether.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features (Expected) |
| This compound | C₇H₁₃NO₂ | 143.18 | ¹H NMR: Signals for isopropyl group, diastereotopic CH₂ of isoxazoline ring, CH-O, and CH₂OH. IR (cm⁻¹): ~3400 (O-H), ~1650 (C=N). MS (m/z): [M+H]⁺ at 144. |
| 3-Isopropyl-4,5-dihydroisoxazole-5-carbaldehyde | C₇H₁₁NO₂ | 141.17 | ¹H NMR: Disappearance of OH proton, appearance of aldehyde proton (~9-10 ppm). IR (cm⁻¹): ~1725 (C=O). MS (m/z): [M+H]⁺ at 142. |
| (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methyl acetate | C₉H₁₅NO₃ | 185.22 | ¹H NMR: Appearance of a singlet for the acetyl methyl group (~2.1 ppm). IR (cm⁻¹): ~1735 (C=O, ester). MS (m/z): [M+H]⁺ at 186. |
| 5-(Methoxymethyl)-3-isopropyl-4,5-dihydroisoxazole | C₈H₁₅NO₂ | 157.21 | ¹H NMR: Appearance of a singlet for the methoxy group (~3.4 ppm). IR (cm⁻¹): ~1100 (C-O-C). MS (m/z): [M+H]⁺ at 158. |
Conclusion
This compound is a readily accessible and highly versatile chiral building block. The protocols detailed herein provide a solid foundation for its synthesis and subsequent functionalization. The ability to easily introduce new functionalities through the primary alcohol handle, combined with the inherent reactivity of the isoxazoline scaffold, makes this compound a valuable asset for medicinal chemists and synthetic organic chemists in the pursuit of novel and complex molecular targets. The provided methodologies are designed to be robust and adaptable, encouraging further exploration of this promising synthon.
References
-
Swern, D., et al. (1978). Oxidation of Alcohols by Dimethyl Sulfoxide-Oxalyl Chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Jia, Y., & Ablajan, K. (2019). N-Chlorosuccinimide-Promoted One-Pot Synthesis of Substituted 4,5-Dihydroisoxazole-5-methanols in Aqueous Medium. Advanced Synthesis & Catalysis, 361(15), 3536-3541. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
IISTE. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
SparkNotes. Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
-
Master Organic Chemistry. Making Alkyl Halides From Alcohols. [Link]
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. iiste.org [iiste.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: Application of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol in Modern Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with inherent biological relevance is perpetual. Among the myriad of heterocyclic systems, the isoxazoline core has emerged as a "privileged scaffold," a structural motif consistently found in compounds exhibiting a wide spectrum of pharmacological activities. This guide delves into the specific application of a promising, yet underexplored, building block: (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol . While direct and extensive literature on this exact molecule is nascent, by examining the rich chemistry of its analogs and the broader isoxazoline class, we can construct a robust framework for its utilization in medicinal chemistry. This document serves as both a detailed application note and a series of predictive protocols for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their quest for next-generation therapeutics.
The inherent value of the this compound structure lies in the strategic placement of its functional groups. The 3-isopropyl group offers a lipophilic anchor, while the 5-hydroxymethyl substituent provides a crucial handle for synthetic diversification, enabling the exploration of a vast chemical space. The dihydroisoxazole ring itself is not merely a passive linker; its stereochemistry and electronic properties play a pivotal role in molecular recognition and interaction with biological targets.
This guide will navigate the synthesis of this key intermediate, propose its application in the generation of diverse compound libraries, and outline protocols for the biological evaluation of its derivatives, all grounded in the established principles of medicinal chemistry and supported by analogous findings in the scientific literature.
I. The Isoxazoline Core: A Gateway to Biological Activity
The 4,5-dihydroisoxazole, or isoxazoline, ring is a five-membered heterocycle containing a nitrogen and an oxygen atom in adjacent positions. This structural unit is prevalent in a multitude of biologically active compounds. Derivatives of the isoxazoline scaffold have demonstrated a remarkable array of therapeutic applications, including:
-
Antimicrobial Agents: Isoxazoline-containing compounds have shown potent activity against various bacterial and fungal pathogens.[1][2]
-
Anticancer Therapeutics: The isoxazole and isoxazoline moieties are found in numerous compounds evaluated for their anti-proliferative effects against various cancer cell lines.[3][4]
-
Anti-inflammatory Drugs: The isoxazoline scaffold has been incorporated into molecules designed to modulate inflammatory pathways.
-
Herbicidal and Pesticidal Agents: Notably, a structurally related compound, [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol, is a key intermediate in the synthesis of the herbicide MRC-01, highlighting the utility of the (isoxazolin-5-yl)methanol core in agrochemical development.[5]
The biological versatility of isoxazolines can be attributed to their ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. The nitrogen and oxygen atoms of the ring can act as hydrogen bond acceptors, while the substituents at various positions can be tailored to optimize binding affinity and selectivity for a specific biological target.
II. Synthesis of this compound: A Proposed Protocol
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous 3-substituted-4,5-dihydroisoxazol-5-yl)methanols. The most common and efficient method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
The following is a proposed, detailed protocol for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the target compound via a [3+2] cycloaddition reaction.
Materials:
-
Isobutyraldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Allyl alcohol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer for characterization
Step-by-Step Procedure:
-
Preparation of Isobutyraldoxime: If not commercially available, isobutyraldoxime can be readily prepared by reacting isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
-
In situ Generation of Isopropylnitrile Oxide and Cycloaddition: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isobutyraldoxime (1.0 equivalent) in anhydrous dichloromethane (DCM). b. Add allyl alcohol (1.2 equivalents) to the solution. c. Cool the flask in an ice bath to 0 °C. d. Slowly add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. e. After the addition of NCS is complete, add triethylamine (TEA) (1.5 equivalents) dropwise to the reaction mixture. The addition of TEA will generate the nitrile oxide in situ, which will then react with allyl alcohol. f. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
In situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (allyl alcohol) ensures efficient trapping and maximizes the yield of the desired cycloadduct.
-
NCS as an Oxidant: N-Chlorosuccinimide is a mild and effective reagent for the oxidation of aldoximes to the corresponding hydroximoyl chlorides, which are the immediate precursors to nitrile oxides upon treatment with a base.
-
Triethylamine as a Base: TEA is a non-nucleophilic organic base that effectively promotes the elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide without competing in side reactions.
-
Allyl Alcohol as the Dipolarophile: The double bond of allyl alcohol serves as the 2π-electron component in the [3+2] cycloaddition. The attached hydroxymethyl group is carried through the reaction to become the key functional handle in the final product.
III. Application in Medicinal Chemistry: A Strategic Approach
The true utility of this compound lies in its potential as a versatile building block for the synthesis of diverse compound libraries. The primary hydroxyl group serves as a convenient point for chemical modification, allowing for the introduction of a wide array of functional groups and structural motifs.
Workflow for Library Synthesis and Biological Screening
The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.
Caption: Workflow for the application of this compound in drug discovery.
Protocol 2: Parallel Synthesis of an Ester Library
Objective: To generate a library of ester derivatives for initial biological screening.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DCM.
-
Dispensing Reagents: a. To each well of the 96-well reaction block, add a solution of a unique carboxylic acid (1.2 equivalents) in DCM. b. Add the stock solution of the starting alcohol (1.0 equivalent) to each well. c. Add a solution of EDC (1.5 equivalents) and DMAP (0.1 equivalents) in DCM to each well.
-
Reaction: Seal the reaction block and allow it to shake at room temperature for 12-18 hours.
-
Work-up and Purification: a. The reaction can be quenched by the addition of water. b. The products can be purified using parallel purification techniques such as solid-phase extraction (SPE) or high-throughput liquid chromatography-mass spectrometry (LC-MS).
-
Analysis and Storage: The purity of each compound in the library should be assessed by LC-MS. The purified compounds are then stored in an appropriate format (e.g., DMSO solutions) for biological screening.
Rationale for Library Design:
The choice of carboxylic acids for the ester library should be guided by principles of diversity-oriented synthesis. It is advisable to include a range of acids with varying electronic properties (electron-donating and electron-withdrawing groups), steric bulk, and lipophilicity. This will maximize the chemical space explored and increase the probability of identifying a "hit" in the initial biological screen.
IV. Predicted Biological Applications and Screening Strategies
Based on the known biological activities of isoxazoline derivatives, compounds derived from this compound are promising candidates for evaluation in several therapeutic areas.
Table 1: Potential Therapeutic Targets and Screening Assays
| Therapeutic Area | Potential Molecular Target(s) | Suggested Primary Screening Assay(s) |
| Oncology | Kinases, Tubulin, Heat Shock Proteins (HSPs) | Cell viability assays (e.g., MTT, CellTiter-Glo®) on a panel of cancer cell lines. |
| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis enzymes | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Enzyme inhibition assays (e.g., COX-1/COX-2 inhibition), Cellular assays for cytokine release (e.g., ELISA). |
V. Conclusion and Future Perspectives
This compound represents a largely untapped resource in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of a versatile synthetic handle make it an ideal starting point for the construction of novel and diverse chemical libraries. The established precedent of the isoxazoline core in a wide range of bioactive molecules provides a strong rationale for the exploration of its derivatives in various therapeutic areas. The protocols and workflows outlined in this guide are intended to provide a solid foundation for researchers to begin to unlock the full potential of this promising scaffold. As with any exploratory research, the path from a novel building block to a clinical candidate is long and challenging, but the unique structural features of this compound make it a worthy and exciting starting point for innovation in drug discovery.
VI. References
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link][6][7]
-
Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012). Evaluation and Studies on the Structural Impact of Substituted 4, 5-Dihydroisoxazoles on Their Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 236-239. [Link][1][2]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). Sciety. [Link][8][9]
-
Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). PubMed. [Link][3]
-
Xijie, S., Haijie, L., Tianze, L., Hui, X., & Min, L. (2021). Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives. Chinese Journal of Pesticide Science, 23(4), 743-751. [Link][10]
-
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link][4]
-
Shen, C., Zhang, Y., Gan, Y., Zhao, T., & Gu, Q. (2012). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4), 254-257. [Link][11]
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. (2023). European Journal of Medicinal Chemistry, 254, 115286. [Link][12]
-
Ko, Y. K., et al. (2011). (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1040. [Link][5]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 8. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid | Sciety [sciety.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives [nyxxb.cn]
- 11. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
- 12. air.unipr.it [air.unipr.it]
Application Notes & Protocols: (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol as a Versatile Synthon in Agrochemical Discovery
Abstract: The isoxazoline scaffold represents a cornerstone of modern insecticide discovery, offering a novel mode of action critical for managing pesticide resistance.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol as a key building block for the synthesis and screening of new agrochemical candidates. We present detailed, field-proven protocols for its synthesis, derivatization into a focused chemical library, and subsequent evaluation for insecticidal, herbicidal, and fungicidal activity. The causality behind experimental choices is explained to empower researchers in their quest for next-generation crop protection solutions.
Introduction: The Strategic Importance of the Isoxazoline Scaffold
Isoxazoline-based compounds have emerged as a highly successful class of ectoparasiticides and insecticides.[2] Their primary mechanism of action involves the potent and selective antagonism of invertebrate γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[3] This disruption of neurotransmission leads to hyperexcitation, paralysis, and death of the target pest.[4] Crucially, this mode of action is distinct from many legacy insecticides, making isoxazolines invaluable tools for breaking and managing insecticide resistance.[5]
While several isoxazoline-based products are commercially successful in the veterinary field, their potential in broad-acre crop protection is still an expanding frontier of research.[6] The exploration of novel isoxazoline derivatives is paramount to identifying candidates with optimized potency, spectrum of activity, and crop safety profiles.
This compound is an ideal starting point for such exploration. Its structure contains the core isoxazoline pharmacophore and a reactive primary alcohol handle. This hydroxyl group serves as a versatile point for chemical modification, allowing for the systematic generation of ester and ether libraries. Such libraries are fundamental to establishing robust Structure-Activity Relationships (SAR) that guide the optimization of lead compounds.[6] This guide details the protocols to leverage this synthon from synthesis through to primary bio-screening.
Synthesis of the Core Synthon: this compound
The cornerstone of isoxazoline synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[2] The following protocol describes a reliable method for the synthesis of the title compound, adapted from established 1,3-dipolar cycloaddition procedures.[7][8]
Protocol 2.1: Synthesis via 1,3-Dipolar Cycloaddition
Causality: This one-pot reaction generates the reactive isobutyronitrile oxide in situ from isobutyraldoxime using an oxidant like sodium hypochlorite. The nitrile oxide then rapidly and regioselectively reacts with allyl alcohol (the dipolarophile) to form the desired 5-(hydroxymethyl) substituted isoxazoline ring. This approach is efficient and avoids the isolation of the potentially unstable nitrile oxide intermediate.
Materials:
-
Isobutyraldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Allyl alcohol
-
Sodium hypochlorite solution (e.g., commercial bleach, ~5-10%)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Step-by-Step Procedure:
-
Oxime Formation: a. In a round-bottom flask, dissolve isobutyraldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like aqueous ethanol. b. Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (1.2 eq) while monitoring the temperature to keep it below 10 °C. c. Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. d. Extract the resulting isobutyraldoxime with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude oxime is often of sufficient purity for the next step.
-
Cycloaddition Reaction: a. Dissolve the crude isobutyraldoxime (1.0 eq) and allyl alcohol (1.5 eq) in DCM in a flask equipped with a dropping funnel. b. Cool the mixture to 0 °C in an ice bath. c. Add aqueous sodium hypochlorite solution (2.0 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. Vigorous stirring is essential. d. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: a. Separate the organic layer. Extract the aqueous layer twice with fresh DCM. b. Combine the organic layers, wash with saturated sodium thiosulfate solution, then with brine. c. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield This compound as a clear oil or low-melting solid.
Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the hydroxymethyl group will be evident from characteristic proton and carbon signals and a prominent M+1 peak in the mass spectrum.
Caption: Synthesis of the core synthon via a two-step, one-pot process.
Library Generation: Derivatization of the Primary Alcohol
The primary alcohol of the core synthon is a key diversification point. By converting it into esters and ethers with a variety of substituents, a chemical library can be generated to probe the SAR around this position. Variations in lipophilicity, steric bulk, and electronic properties can dramatically influence biological activity.
Protocol 3.1: Library Scale Esterification
Causality: This protocol uses a carbodiimide coupling agent (EDCI) and an activating agent (Oxyma) to facilitate ester formation under mild conditions.[9] This method is robust, tolerates a wide range of functional groups on the carboxylic acid, and minimizes side reactions, making it ideal for parallel synthesis of a library.
Materials:
-
This compound
-
A library of carboxylic acids (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN) and Water
-
96-well reaction block or individual vials
Step-by-Step Procedure:
-
Stock Solutions: Prepare stock solutions of the core synthon, EDCI, Oxyma, and NaHCO₃ in 5% H₂O-CH₃CN.
-
Reaction Setup: In each well of a 96-well plate or in individual vials, add the carboxylic acid (1.0 eq).
-
Reagent Addition: Add the this compound stock solution (1.2 eq), followed by the Oxyma (1.2 eq), EDCI (1.5 eq), and NaHCO₃ (3.0 eq) stock solutions.
-
Reaction: Seal the plate/vials and shake at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Extract each well with ethyl acetate. The organic extracts can be washed with dilute acid and base to remove unreacted starting materials and coupling reagents.
-
Analysis: The crude products can be directly submitted for high-throughput screening, with purity assessed by LC-MS.
Protocol 3.2: Library Scale Williamson Ether Synthesis
Causality: This is a classic method for forming ethers. A strong base (NaH) deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a leaving group (e.g., bromide, iodide) from an alkyl halide in an Sₙ2 reaction. This allows for the introduction of a wide range of alkyl and benzyl groups.
Materials:
-
This compound
-
A library of alkyl halides (R-X, where X = Br, I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: In an array of oven-dried vials under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the vials to 0 °C and carefully add NaH (1.2 eq) portion-wise to each vial. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (1.1 eq) to each vial.
-
Reaction: Allow the reactions to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 50 °C) may be required for less reactive halides.
-
Work-up: Carefully quench each reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Concentrate the organic extracts. The crude ethers can be submitted for screening after purity assessment by LC-MS.
Caption: Workflow for generating diverse chemical libraries from the core synthon.
High-Throughput Agrochemical Screening Protocols
The generated libraries should be screened against a battery of assays to identify potential insecticidal, herbicidal, or fungicidal activity.
Protocol 4.1: Insecticidal Activity Screening
A. Contact Toxicity Assay (e.g., against Aphids - Aphis craccivora)
Causality: This leaf-dip bioassay assesses the direct contact and ingestion toxicity of a compound. It is a robust primary screen for many sap-sucking and chewing insects.[10][11]
-
Preparation: Prepare serial dilutions of test compounds in acetone or DMSO, with a final concentration containing a small amount of surfactant (e.g., 0.05% Triton X-100).
-
Leaf Treatment: Dip host plant leaves (e.g., cowpea leaves for Aphis craccivora) into the test solutions for 10-15 seconds and allow them to air dry. A solvent-only dip serves as the negative control.
-
Infestation: Place the treated leaves into petri dishes containing a moist filter paper or agar base. Transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.[10]
-
Incubation: Incubate the petri dishes at 25±2 °C with a 16:8 light:dark photoperiod.
-
Assessment: Record mortality at 24, 48, and 72 hours post-infestation. Aphids that are immobile or cannot right themselves when gently prodded are considered dead.[12]
-
Data Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula. Compounds showing significant mortality (>80% at a primary screening concentration, e.g., 100 ppm) are selected for dose-response studies to determine LC₅₀ values.
B. Systemic Toxicity Assay (Modified Adult Vial Test)
Causality: This assay determines if a compound can be absorbed and translocated by a plant system to exert its toxic effect on feeding insects. This is a critical property for controlling phloem-feeding pests.[3]
-
Preparation: Dissolve test compounds in a 10% sucrose or honey-water solution.[13] If not water-soluble, a small amount of co-solvent like acetone can be used.
-
Application: In a 20 ml glass vial, place a small piece of floral foam and saturate it with 0.5 ml of the test solution.[3]
-
Infestation: Introduce the target insects (e.g., 10-15 adult aphids) into the vial and secure the cap (ensure ventilation).
-
Incubation & Assessment: Maintain at 25±2 °C and assess mortality at defined intervals (e.g., 24, 48, 72 hours) as described in the contact assay.
Protocol 4.2: Herbicidal Activity Screening
A. Pre-Emergence Assay
Causality: This assay identifies compounds that inhibit seed germination or the emergence of seedlings from the soil, a key mechanism for many commercial herbicides.[14]
-
Planting: Fill small pots or trays with a standard soil mix. Sow seeds of a model weed species (e.g., cress, ryegrass) at a shallow depth (approx. 1 cm).
-
Application: Prepare solutions of the test compounds (e.g., at a rate equivalent to 1-4 kg/ha ) in a suitable solvent/water mixture with surfactant. Spray the solution evenly over the soil surface.[15]
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature and light. Water gently as needed to keep the soil moist.
-
Assessment: After 14-21 days, assess the percentage of weed emergence compared to an untreated control. Also, score for any phytotoxicity symptoms on emerged seedlings (e.g., stunting, chlorosis, necrosis) on a 0-100 scale.[16]
B. Post-Emergence Assay
Causality: This assay screens for compounds that are effective against established weeds, a critical requirement for in-crop applications.[17]
-
Plant Growth: Grow model weed species in pots until they reach the 2-4 true leaf stage.[14]
-
Application: Spray the test compounds onto the foliage of the plants until runoff, ensuring complete coverage.
-
Incubation: Return the plants to the growth chamber.
-
Assessment: After 7-14 days, visually assess the percentage of injury or plant death compared to untreated controls.
Protocol 4.3: Fungicidal Activity Screening (In Vitro)
Causality: This poisoned-agar assay is a rapid and effective primary screen to identify compounds with direct antifungal activity by measuring the inhibition of mycelial growth.[18]
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to ~50 °C.
-
Compound Incorporation: Add the test compounds (dissolved in a small amount of DMSO or acetone) to the molten agar to achieve the desired final concentration (e.g., 50 ppm). Pour the "poisoned" agar into petri dishes.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each plate.[19]
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22-25 °C) in the dark.
-
Assessment: When the mycelium in the control plate (agar with solvent only) has reached the edge of the plate, measure the diameter of the fungal colony on the treated plates.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control.
Caption: A typical screening cascade from library to lead identification.
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in clearly structured tables to facilitate comparison and SAR analysis.
Table 1: Representative Data from Primary Insecticidal Screen (100 ppm)
| Compound ID | R-Group (Ester/Ether) | % Mortality (48h) - Contact | % Mortality (48h) - Systemic |
|---|---|---|---|
| SYN-001 | -C(O)CH₃ | 25 | 10 |
| SYN-002 | -C(O)Ph-4-Cl | 95 | 40 |
| SYN-003 | -CH₂Ph | 85 | 90 |
| SYN-004 | -CH₂-c-Pr | 40 | 35 |
| Control | Solvent Only | 5 | 5 |
Interpretation: From the hypothetical data above, compounds SYN-002 and SYN-003 would be identified as "hits." SYN-002 shows strong contact activity, while SYN-003 demonstrates excellent contact and systemic properties, making it a particularly promising candidate for follow-up. This initial data suggests that bulky aromatic groups at the R-position may be favorable for activity. These hits would then be advanced to secondary screening to determine their precise potency (LC₅₀).
Conclusion
This compound serves as an outstanding and versatile platform for the discovery of novel agrochemicals. The protocols outlined in this guide provide a robust framework for its synthesis, diversification, and multi-disciplinary biological screening. By systematically exploring the chemical space around this core synthon, research teams can efficiently generate and interpret SAR data, accelerating the identification of new lead compounds for the development of next-generation insecticides, herbicides, and fungicides.
References
-
Title: Bioassays for Monitoring Insecticide Resistance Source: Journal of Visualized Experiments URL: [Link]
-
Title: Bioassays for monitoring insecticide resistance Source: LSU Scholarly Repository URL: [Link]
-
Title: Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations Source: ResearchGate URL: [Link]
-
Title: Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents Source: PubMed URL: [Link]
-
Title: High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control Source: Journal of Medical Entomology, Oxford Academic URL: [Link]
-
Title: A High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]
-
Title: Isoxazolines: Overview, Clinical Application, Administration Source: Clinician's Brief URL: [Link]
-
Title: Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif Source: PubMed URL: [Link]
-
Title: Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels Source: bonndoc - Universität Bonn URL: [Link]
-
Title: Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bioassays for Assessing Insecticide Resistance Source: YouTube URL: [Link]
-
Title: Bioassays For Monitoring Insecticide Resistance l Protocol Preview Source: YouTube URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pre-emergence Herbicide Screening for Transplanted Sporobolus virginicus Plugs Source: University of Hawaii at Manoa URL: [Link]
-
Title: Isoxazolines: Preeminent Ectoparasiticides of the Early Twenty‐first Century Source: ResearchGate URL: [Link]
-
Title: Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch Source: International Journal of Advanced Biochemistry Research URL: [Link]
-
Title: Selective Esterifications of Primary Alcohols in a Water-Containing Solvent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Screening insecticides Source: Noldus URL: [Link]
-
Title: Aphids Source: Insecticide Resistance Action Committee (IRAC) URL: [Link]
-
Title: Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols Source: ACS Omega, ACS Publications URL: [Link]
-
Title: What are the rearing and insecticide bio-assay procedures for aphids and thrips? Source: ResearchGate URL: [Link]
-
Title: A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction Source: MDPI URL: [Link]
-
Title: Esterification Lab Procedure: Design & Synthesis Source: Studylib URL: [Link]
-
Title: (PDF) Pre-emergent herbicide screening for wheat Source: ResearchGate URL: [Link]
-
Title: Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols Source: ACS Publications URL: [Link]
-
Title: Final Trial Report - AHDB SCEPTREplus sweetcorn pre-emergence herbicide screen Source: Agriculture and Horticulture Development Board (AHDB) URL: [Link]
-
Title: In Vitro Analysis of the Antagonistic Biological and Chemical Interactions between the Endophyte Sordaria tomento-alba and the Phytopathogen Botrytis cinerea Source: MDPI URL: [Link]
-
Title: In vitro evaluation of plant extracts as antifungal agents against Botrytis cinerea Source: Sciforum URL: [Link]
-
Title: Considerations for Preemergence Herbicides Source: SDSU Extension URL: [Link]
-
Title: In vitro evaluation of methods against Botrytis cinerea Source: SciELO México URL: [Link]
-
Title: Bioassay Techniques in Entomological Research Source: SciSpace by Typeset URL: [Link]
-
Title: Screening of herbicides as post-emergence application for effective weed control without affecting growth and yield of direct se Source: SciSpace by Typeset URL: [Link]
-
Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Esters to Alcohols Source: Chemistry Steps URL: [Link]
-
Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition Source: MDPI URL: [Link]
-
Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Alcohols To Ethers via Acid Catalysis Source: Master Organic Chemistry URL: [Link]
-
Title: Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Royal Society of Chemistry URL: [Link]
-
Title: Considerations for Postemergence Herbicides Source: SDSU Extension URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screening method to identify potential pesticides for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions [organic-chemistry.org]
- 9. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemjournal.com [biochemjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. irac-online.org [irac-online.org]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations for Preemergence Herbicides [extension.sdstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 18. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro evaluation of methods against Botrytis cinerea [scielo.org.mx]
Application Note: High-Efficiency Enzymatic Kinetic Resolution of Racemic (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Abstract
This guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, a key chiral building block. Chiral 4,5-dihydroisoxazole moieties are significant pharmacophores in drug discovery, valued for their diverse biological activities.[1][2] The stereochemistry of these molecules is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3][4] This document details a robust lipase-catalyzed transesterification protocol, offering a green and highly selective alternative to traditional chemical resolution methods. We will cover the core principles, a systematic approach to enzyme screening, a detailed preparative-scale protocol, and the necessary analytical methods for determining enantiomeric excess (ee) and conversion.
Introduction: The Significance of Chiral Isoxazolines
The 4,5-dihydroisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The synthesis of enantiomerically pure drugs is paramount, as the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even harmful.[4] Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for accessing such single-enantiomer compounds.[6] Lipases, in particular, are widely used due to their commercial availability, broad substrate scope, high stereoselectivity, and operational stability in organic solvents, eliminating the need for cofactors.[7]
This application note describes the lipase-catalyzed acylation of racemic this compound. The principle relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of an enantioenriched unreacted alcohol and an enantioenriched ester product.[8]
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In this case, a lipase acts as the chiral catalyst. The enzyme's chiral active site preferentially binds and acylates one enantiomer (e.g., the R-enantiomer) over the other (the S-enantiomer).
The reaction is typically an irreversible transesterification using an acyl donor like vinyl acetate. The use of vinyl acetate is advantageous because its byproduct, vinyl alcohol, rapidly tautomerizes to volatile acetaldehyde, driving the reaction equilibrium forward.[9] The ideal endpoint for a kinetic resolution is 50% conversion. At this point, if the enzyme is highly selective, one can theoretically obtain the unreacted substrate and the acylated product, both with high enantiomeric excess.[10] The selectivity of the enzyme is quantified by the enantiomeric ratio (E-value), where high E-values (E > 100) indicate excellent separation.[11]
Experimental Protocols
This section provides a complete workflow, from initial enzyme screening to preparative-scale resolution and analysis.
Materials and Equipment
-
Substrate: Racemic this compound[12]
-
Enzymes: Immobilized lipases are recommended for easy recovery and reuse.[8]
-
Acyl Donor: Vinyl acetate or Isopropenyl acetate (anhydrous)[10][14]
-
Solvents: Anhydrous grade organic solvents (e.g., Hexane, Diisopropyl ether, Toluene)[14]
-
Equipment: Magnetic stirrers, temperature-controlled oil bath or heating mantle, reaction vials, rotary evaporator, silica gel for column chromatography, analytical balance.
-
Analytical: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable chiral column.[16]
Protocol 1: Enzyme Screening (Microscale)
Causality: The goal is to efficiently identify the most selective enzyme and optimal solvent without consuming large amounts of substrate. Different lipases exhibit varying selectivity based on the substrate structure and reaction medium.[10]
-
Preparation: In separate 4 mL vials, place 10 mg of racemic this compound (1 equiv.).
-
Enzyme Addition: To each vial, add 5-10 mg of a different immobilized lipase.
-
Solvent & Acyl Donor: Add 1 mL of anhydrous organic solvent (e.g., diisopropyl ether) and 1.5 equivalents of vinyl acetate.
-
Reaction: Seal the vials and place them on a shaker or stirrer at a controlled temperature (e.g., 30-40 °C).[8]
-
Monitoring: Withdraw small aliquots (approx. 10 µL) at set time intervals (e.g., 2, 6, 12, and 24 hours).
-
Quenching & Analysis: For each aliquot, filter out the enzyme using a syringe filter and dilute with the mobile phase used for chiral HPLC/GC analysis. Analyze to determine the conversion and the enantiomeric excess of the remaining alcohol (ees) and the formed ester (eep).[8]
-
Selection: Choose the enzyme/solvent combination that provides an E-value >100 and reaches ~50% conversion in a reasonable timeframe.
Protocol 2: Preparative Scale Resolution
Causality: This protocol scales up the optimized conditions to produce a significant quantity of the enantioenriched products for further use. Maintaining anhydrous conditions is critical to prevent competitive hydrolysis of the ester product.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add racemic this compound (e.g., 1.0 g, 1 equiv.).
-
Reagent Addition: Add the optimized anhydrous solvent to achieve a concentration of 0.1-0.5 M. Add the best-performing immobilized lipase from the screening (typically 10-20% by weight of the substrate).[8]
-
Initiation: Begin stirring and bring the mixture to the optimal temperature. Add the acyl donor (1.5 equivalents).
-
Monitoring: Monitor the reaction closely by taking aliquots and analyzing via chiral HPLC/GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiopurity of the two separated products.
-
Reaction Termination: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[8]
Work-up and Product Isolation
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: The resulting crude mixture, containing the enantioenriched alcohol and the enantioenriched ester, is separated by silica gel column chromatography. A solvent gradient (e.g., hexane/ethyl acetate) is typically effective.
-
Characterization: Collect the fractions and confirm the purity of the isolated alcohol and ester by TLC and NMR spectroscopy. Determine the final enantiomeric excess of each product using the analytical protocol below.
Analytical Methods and Data Presentation
Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[16] Chiral HPLC is the most common and reliable method.[17]
Chiral HPLC Protocol
-
Sample Preparation: Dissolve a small amount (~1 mg) of the sample (either an aliquot from the reaction or the final purified product) in 1 mL of mobile phase.
-
Instrumentation:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for alcohols (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for the isoxazole ring system.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers of the alcohol (and the two enantiomers of the ester) should appear as distinct peaks with different retention times.
-
Calculations:
-
Enantiomeric Excess (ee %): Calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[16]
-
Conversion (c %): Calculated from the peak areas of the alcohol (Aalcohol) and the ester (Aester): c (%) = Aester / (Aalcohol + Aester) * 100
-
Representative Data
The following table summarizes hypothetical data from an enzyme screening experiment to illustrate how results can be presented.
| Enzyme | Solvent | Time (h) | Conversion (%) | ees (%) [Alcohol] | eep (%) [Ester] | E-Value |
| Novozym® 435 | Diisopropyl Ether | 6 | 51.2 | >99 | 95.8 | >200 |
| Amano Lipase PS-IM | Toluene | 12 | 48.5 | 92.3 | 98.5 | 155 |
| Lipozyme® TL IM | Hexane | 24 | 35.1 | 53.2 | 98.1 | 35 |
| Novozym® 435 | Hexane | 8 | 49.8 | 98.9 | 97.4 | 180 |
Data are for illustrative purposes only.
Workflow Visualization
References
- BenchChem. (n.d.). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
-
Palacio, M., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. Retrieved from [Link]
- BenchChem. (n.d.). Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols.
-
Wysocka, M., et al. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Bentham Science. Retrieved from [Link]
-
Dhiman, A., et al. (2021). Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. ACS Publications. Retrieved from [Link]
-
Liggieri, C., et al. (2020). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. Retrieved from [Link]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 859-864. Retrieved from [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5516-5529. Retrieved from [Link]
-
Zarei, M., & Nezakati, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]
-
Sharma, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
-
Anaikutti, P., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 33429-33448. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(11), 26190-26214. Retrieved from [Link]
-
Linciano, P., & Costi, M. P. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. Chembiochem, 17(5), 393-399. Retrieved from [Link]
-
Anaikutti, P., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar. Retrieved from [Link]
-
Wujec, M., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Brzezińska, E., et al. (2016). Lipase-Catalyzed Kinetic Resolution of Novel Antifungal N-Substituted Benzimidazole Derivatives. Chirality, 28(4), 347-354. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase-Catalyzed Kinetic Resolution of Novel Antifungal N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. uma.es [uma.es]
Scale-up synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Application Note & Scale-Up Protocol
A Robust and Scalable Synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized as a precursor for more complex molecular architectures.[1] This application note provides a comprehensive, field-tested guide for its synthesis, focusing on a robust two-step pathway amenable to scale-up. The core of the synthesis involves a highly efficient 1,3-dipolar cycloaddition reaction to construct the isoxazoline ring, followed by a straightforward reduction to yield the target primary alcohol. We delve into the mechanistic rationale behind the chosen synthetic route, offer detailed step-by-step protocols for both laboratory and kilogram-scale production, and address critical considerations for process optimization, safety, and purification.
Introduction: The Strategic Importance of Isoxazolines
Isoxazoline scaffolds are privileged structures in modern synthetic chemistry. Their utility stems from their presence in numerous biologically active compounds and their function as versatile synthetic intermediates.[2][3] Specifically, they can serve as masked equivalents of β-hydroxy ketones or γ-amino alcohols, providing a powerful tool for stereoselective synthesis.[3] The target molecule, this compound (CAS 1142210-97-6), combines this useful heterocycle with a primary alcohol handle, making it an ideal starting point for further functionalization in drug discovery programs.[4]
The most direct and widely adopted method for constructing the 4,5-dihydroisoxazole (isoxazoline) ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene (a dipolarophile).[5][6] This reaction, a cornerstone of heterocyclic chemistry, is prized for its high regioselectivity and stereospecificity, typically proceeding under mild conditions to deliver the desired five-membered ring in high yield.
Synthetic Strategy and Mechanistic Rationale
Our retrosynthetic analysis identified the most logical and scalable approach to be a two-step sequence:
-
1,3-Dipolar Cycloaddition: Reaction of an in situ generated isobutyronitrile oxide with an acrylate ester. This approach is chosen because acrylate esters are stable, readily available, and less volatile than the corresponding aldehyde (acrolein), making them safer for large-scale operations. The cycloaddition establishes the core heterocyclic structure and incorporates a functional handle (the ester) at the 5-position.
-
Reduction: Conversion of the resulting ester intermediate to the target primary alcohol. This is a standard and high-yielding transformation.
The overall synthetic workflow is depicted below.
Diagram 1: High-level synthetic workflow.
Mechanism of the 1,3-Dipolar Cycloaddition
The key bond-forming event relies on the generation of isobutyronitrile oxide from isobutyraldehyde oxime. Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ to prevent their dimerization to furoxans.[7] Oxidizing agents like Chloramine-T or sodium hypochlorite are effective for this transformation.[8][9] Once formed, the nitrile oxide undergoes a concerted, pericyclic [3+2] cycloaddition with the alkene.
The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation, leading reliably to the 5-substituted isoxazoline product.
Diagram 2: Reaction mechanism overview.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is optimized for a standard laboratory setting.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| Isobutyraldehyde | 72.11 | 8.0 g | 0.111 | ≥99% | Sigma-Aldrich |
| Hydroxylamine HCl | 69.49 | 8.4 g | 0.121 | ≥99% | Sigma-Aldrich |
| Sodium Carbonate | 105.99 | 6.4 g | 0.060 | ≥99% | Sigma-Aldrich |
| Ethyl Acrylate | 100.12 | 11.1 g | 0.111 | ≥99% | Sigma-Aldrich |
| Chloramine-T Trihydrate | 281.69 | 34.4 g | 0.122 | ≥98% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.6 g | 0.122 | 1.0 M in THF | Sigma-Aldrich |
| Ethanol (EtOH) | - | 250 mL | - | Anhydrous | Fisher Scientific |
| Tetrahydrofuran (THF) | - | 300 mL | - | Anhydrous | Fisher Scientific |
| Diethyl Ether (Et₂O) | - | 500 mL | - | ACS Grade | VWR |
| Saturated NH₄Cl (aq) | - | 200 mL | - | - | Lab Prepared |
| Saturated NaHCO₃ (aq) | - | 200 mL | - | - | Lab Prepared |
| Brine | - | 200 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | - | ~20 g | - | - | Fisher Scientific |
Step 1: Synthesis of Isobutyraldehyde Oxime
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add hydroxylamine hydrochloride (8.4 g) and sodium carbonate (6.4 g) to 50 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Add isobutyraldehyde (8.0 g) dropwise over 10 minutes. An exotherm may be observed.
-
Stir the reaction vigorously for 2 hours at room temperature. The progress can be monitored by TLC.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield isobutyraldehyde oxime as a colorless oil. The product is typically used in the next step without further purification.
Step 2: Cycloaddition to form Ethyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate
-
In a 500 mL three-neck flask equipped with a magnetic stirrer and addition funnel, dissolve the crude isobutyraldehyde oxime from the previous step and ethyl acrylate (11.1 g) in 150 mL of ethanol.
-
In a separate beaker, dissolve Chloramine-T trihydrate (34.4 g) in 100 mL of ethanol. This may require gentle warming.
-
Add the Chloramine-T solution dropwise to the reaction flask over 1 hour, maintaining the internal temperature below 35 °C with a water bath. A white precipitate of sodium chloride will form.[8]
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC until the starting oxime is consumed.
-
Filter off the precipitated sodium chloride and wash the solid with ethanol (2 x 25 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL), wash with 1 M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ester. Purify by flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes) to yield the pure product as a colorless oil.
Step 3: Reduction to this compound
-
Set up a 1 L three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Add lithium aluminum hydride (4.6 g) to 150 mL of anhydrous THF and cool the slurry to 0 °C in an ice bath.
-
Dissolve the purified ester from Step 2 in 150 mL of anhydrous THF and add it dropwise to the LiAlH₄ slurry via the addition funnel, keeping the internal temperature below 5 °C.[10][11]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by cooling back to 0 °C and slowly adding 5 mL of water, followed by 5 mL of 15% NaOH (aq), and then 15 mL of water (Fieser workup).
-
Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by flash column chromatography (Silica gel, 30-60% ethyl acetate in hexanes) to afford this compound as a clear, viscous oil.
Scale-Up Synthesis and Process Considerations (1 kg Scale)
Transitioning from the bench to a pilot plant or manufacturing setting requires modifications to ensure safety, efficiency, and economic viability.[12][13]
Key Scale-Up Modifications
-
Reagent Choice: For the in situ oxidation (Step 2), aqueous sodium hypochlorite (bleach) can be a more cost-effective and atom-economical alternative to Chloramine-T. However, this requires careful pH and temperature control to prevent side reactions.
-
Thermal Management: The nitrile oxide formation and the LiAlH₄ reduction are both highly exothermic. A jacketed reactor with controlled cooling is mandatory. The rate of addition for the oxidizing agent and the ester solution must be carefully controlled to manage the heat output.
-
Work-up and Purification:
-
Aqueous workups at scale generate significant waste streams. Phase-split and solvent extraction efficiency become critical.
-
Purification via column chromatography is generally not feasible for multi-kilogram quantities. The process should be optimized to yield a product that can be purified by crystallization or vacuum distillation. The target alcohol, being a liquid, is a prime candidate for distillation.
-
-
Safety:
-
Nitrile Oxides: While generated in situ, any condition that could lead to their accumulation is a significant hazard. Ensure efficient stirring and controlled addition rates.[14][15]
-
LiAlH₄: This reagent is pyrophoric and reacts violently with water. Strict anhydrous conditions and inert atmosphere (N₂ or Ar) are essential. The quenching procedure must be performed with extreme caution and adequate cooling. Safer, alternative reducing agents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) could be evaluated as they offer better handling characteristics.
-
Personal Protective Equipment (PPE): Standard PPE including nitrile gloves, safety glasses, and flame-retardant lab coats are required.[16][17] For the quench step, a face shield and blast shield are highly recommended.
-
Recommended Scale-Up Protocol (1 kg Target)
This protocol assumes the use of a 20 L jacketed glass reactor.
-
Cycloaddition (Step 1 & 2 Combined):
-
Charge the reactor with isobutyraldehyde oxime (0.95 kg, 10.9 mol), ethyl acrylate (1.1 kg, 11.0 mol), and ethanol (10 L).
-
Begin stirring and cool the reactor jacket to 15 °C.
-
Prepare a solution of Chloramine-T trihydrate (3.4 kg, 12.1 mol) in ethanol (8 L) in a separate vessel.
-
Add the Chloramine-T solution to the reactor via a dosing pump over 3-4 hours, ensuring the internal temperature does not exceed 30 °C.
-
After the addition, allow the reaction to stir at 20-25 °C for 16 hours.
-
Filter the reaction slurry to remove salts. A filter press or large Büchner funnel can be used. Wash the cake with ethanol (2 L).
-
Concentrate the filtrate using a rotary evaporator.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE, 10 L) and water/brine as described in the lab protocol. MTBE is often preferred over diethyl ether at scale due to its lower volatility and peroxide-forming tendency.
-
Concentrate the organic layer to yield the crude ester intermediate.
-
-
Reduction (Step 3):
-
Charge a separate, dry, and inerted 20 L reactor with a 1.0 M solution of LiAlH₄ in THF (12.0 L, 12.0 mol).
-
Cool the reactor jacket to -5 °C.
-
Dissolve the crude ester from the previous step in anhydrous THF (5 L).
-
Add the ester solution to the LiAlH₄ slurry via dosing pump over 2-3 hours, maintaining an internal temperature below 5 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Perform a carefully controlled quench at 0 °C by slowly adding water (0.5 L), 15% NaOH (0.5 L), and then water (1.5 L).
-
Filter the solids and concentrate the filtrate to obtain the crude this compound.
-
Purify the final product by vacuum distillation.
-
Data Summary
| Stage | Product | Typical Lab Yield | Typical Purity (by GC/NMR) | Key Considerations |
| Cycloaddition | Ethyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate | 75-85% | >95% (after chromatography) | Temperature control during oxidation is crucial to minimize side products. |
| Reduction | This compound | 88-95% | >98% (after chromatography/distillation) | Requires strict anhydrous conditions. Quench procedure is highly exothermic. |
| Overall | This compound | 66-80% | >98% | The process is robust and scalable with appropriate engineering controls. |
References
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
-
1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]
-
Maurya, R., et al. (2010). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. Medicinal Chemistry Research. Retrieved from [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). Molecules. Retrieved from [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2018). Molecules. Retrieved from [Link]
-
Hazarika, P. K., et al. (n.d.). Synthesis of isoxazoles and isoxazolines on gram-scale. ResearchGate. Retrieved from [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). Molecules. Retrieved from [Link]
-
Heterocycles, their Synthesis and Industrial Applications: A Review. (2020). International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Advanced Scientific Research. Retrieved from [Link]
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2020). ACS Omega. Retrieved from [Link]
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2024). Molecules. Retrieved from [Link]
-
Lavex Pro Nitrile Disposable Powder-Free Glove Safety Data Sheet. (n.d.). Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals. Retrieved from [Link]
-
Nitric Oxide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). Molecules. Retrieved from [Link]
-
Kumar, G. R., et al. (2016). Synthesis of Novel Isoxazoline Derivatives and Evaluation of their Antimicrobial Activity. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Synthesis of Saturated N-Heterocycles. (2016). The Journal of Organic Chemistry. Retrieved from [Link]
-
What Safety Gear Is Used for Nitrous Oxide Work?. (n.d.). National Depression Hotline. Retrieved from [Link]
-
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2018). Molecules. Retrieved from [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis of Novel Isoxazoline Derivatives Containing s-Triazine via Chalcones and their Anti-Microbial Studies. (2015). Der Pharma Chemica. Retrieved from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. Retrieved from [Link]
-
Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks. (2024). Interscan Corporation. Retrieved from [Link]
-
Material safety data sheet. (2019). Consumables Media Download Center. Retrieved from [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Retrieved from [Link]
- 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use. (n.d.). Google Patents.
-
This compound. (n.d.). Sinfoo Biotech. Retrieved from [Link]
-
3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. (2013). Journal of Chemical Sciences. Retrieved from [Link]
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Conversion of carboxylic acids to alcohols using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Reduction of Carboxylic acid to an alcohol using DIBAL-H. (2021). Reddit. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nj.gov [nj.gov]
- 15. Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks [gasdetection.com]
- 16. webstaurantstore.com [webstaurantstore.com]
- 17. downloads.consumables.com [downloads.consumables.com]
Analytical methods for the quantification of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
An Application Guide for the Analytical Quantification of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Abstract
This comprehensive application note provides detailed protocols and expert rationale for the quantitative analysis of this compound, a key isoxazoline-based chemical intermediate. Recognizing the absence of standardized public methods for this specific analyte, this guide establishes a multi-platform analytical strategy grounded in first principles of analytical chemistry and regulatory expectations. We present three robust, validated methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) for primary purity assessment, reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace-level analysis. Each protocol is accompanied by a discussion of the underlying scientific principles, validation requirements according to ICH Q2(R1) guidelines, and practical insights for implementation in research and quality control environments.
Introduction and Strategic Overview
This compound (CAS 1142210-97-6, Formula: C₇H₁₃NO₂, MW: 143.18) is a heterocyclic compound featuring an isoxazoline core.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science.[2][3][4] Accurate and precise quantification is paramount for ensuring material quality, determining reaction yields, assessing stability, and meeting regulatory requirements throughout the drug development lifecycle.
The analytical strategy for a novel compound must be multifaceted. No single technique is universally superior; rather, the choice of method is dictated by the analytical objective (e.g., purity, concentration in a complex matrix, trace impurity detection). This guide proposes a tiered approach, beginning with an absolute quantification method (qNMR) and complementing it with highly versatile separative techniques (HPLC and GC).
Figure 1: Strategic selection of analytical methods based on the specific quantitative goal.
Method 1: Purity Determination by Quantitative ¹H-NMR (qNMR)
Expertise & Experience: qNMR is a primary ratio method, meaning it can provide a highly accurate purity value without requiring a certified reference standard of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[7] By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly. This technique is invaluable for qualifying new batches of material or establishing a primary standard.
Trustworthiness: The self-validating nature of qNMR relies on meticulous experimental setup to ensure accurate integration. Key parameters include a long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, a calibrated 90° pulse, and a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
Protocol 2.1: qNMR Purity Assay
-
Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone, 1,4-BTMSB-d₄) with high purity, stability, and proton signals that do not overlap with the analyte signals.[5]
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial. Expert Insight: Aim for a mass ratio that yields a 1:1 signal intensity ratio between the analyte and standard peaks chosen for integration to maximize accuracy.[6]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a high-precision NMR tube.
-
-
NMR Acquisition Parameters (400 MHz Example):
-
Pulse Program: A standard 1D proton experiment with water suppression if necessary (e.g., noesygppr1d).[7]
-
Relaxation Delay (D1): ≥ 30 seconds. Rationale: This should be at least 5 times the longest T1 relaxation time of both the analyte and standard protons to ensure complete magnetization recovery for accurate quantification.
-
Pulse Angle (P1): Calibrated 90° pulse.
-
Acquisition Time (AQ): ≥ 4 seconds.[7]
-
Number of Scans (NS): 16-64 scans, sufficient to achieve S/N > 250:1 on the peaks of interest.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For the analyte, the methine proton of the isopropyl group or the CH₂ protons adjacent to the oxygen are potential candidates.
-
Calculate the purity using the following equation[6]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
Purity: Purity of the standard
-
-
Data Summary Table: qNMR
| Parameter | Recommended Value/Specification | Rationale |
| Internal Standard | Maleic Acid (Certified) | Non-overlapping signals, high purity, stable. |
| Solvent | DMSO-d₆ | Good solubility for polar and non-polar compounds. |
| Relaxation Delay (D1) | 30 s | Ensures full relaxation for quantitative accuracy. |
| Signal-to-Noise (S/N) | > 250:1 | Minimizes integration error to <1%.[8] |
| Analyte Signal Choice | Well-resolved, non-exchangeable proton signal | Avoids signal overlap and complications from proton exchange.[8] |
Method 2: Quantification by Reverse-Phase HPLC-UV
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. A reverse-phase method using a C18 column is a logical starting point for a molecule of moderate polarity like this compound. UV detection is simple and robust. While the isoxazoline ring lacks a strong chromophore, detection at a low wavelength (e.g., 205-215 nm) should provide sufficient sensitivity for assay and impurity determination at levels required by ICH guidelines.
Trustworthiness: The reliability of any HPLC method hinges on a thorough validation, as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11] This process demonstrates that the method is fit for its intended purpose.
Protocol 3.1: HPLC-UV Method
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm. Rationale: Determined via a UV scan of the analyte; 210 nm is a common choice for compounds with limited chromophores.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the qualified reference standard into a 25 mL volumetric flask and dissolve with diluent.
-
Working Standard (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with diluent.
-
Sample Preparation (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask and dissolve with diluent.
-
Protocol 3.2: Method Validation Strategy (ICH Q2(R1))
A robust validation protocol must be executed to ensure the method is reliable.[12][13]
Figure 2: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Data Summary Table: HPLC Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.998 |
| Accuracy | Mean Recovery: 98.0% - 102.0% at each level |
| Precision (Repeatability) | RSD ≤ 1.0% for 6 replicate injections of standard |
| Precision (Intermediate) | Overall RSD ≤ 2.0% across days/analysts |
| Specificity | Peak is pure and free from interference from blank/placebo |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; precision at this level acceptable |
| Robustness | Peak area and retention time remain within system suitability limits |
Method 3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification through mass spectral fragmentation patterns. For this compound, GC-MS is ideal for confirming identity against a reference, as well as for identifying and quantifying volatile impurities or related substances that may not be observed by HPLC. The primary alcohol moiety may cause peak tailing on non-polar columns; a mid-polar column or derivatization (e.g., silylation) can mitigate this.
Protocol 4.1: GC-MS Method
-
Instrumentation and Conditions:
-
GC-MS System: Standard GC with a Mass Spectrometric detector (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Concentration: Prepare a ~100 µg/mL solution of the analyte in the chosen solvent.
-
Conclusion
The quantification of this compound can be reliably achieved using a suite of complementary analytical techniques. qNMR serves as the definitive method for primary purity assessment, establishing a baseline for all subsequent analyses. HPLC-UV provides a robust, versatile, and high-throughput platform for routine quality control, assay, and impurity monitoring, provided it is rigorously validated according to ICH Q2(R1) guidelines. Finally, GC-MS offers an orthogonal technique for identity confirmation and the analysis of volatile components. The selection and implementation of these methods as described will ensure data of high quality, integrity, and scientific soundness for researchers, scientists, and drug development professionals.
References
-
Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL: [Link]
-
Title: What is qNMR (quantitative NMR) ? Source: JEOL Ltd. URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: European Medicines Agency URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: NMR characterization of small and large molecules Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]
-
Title: A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Liquid chromatography-tandem mass spectrometry traces of separation of... Source: ResearchGate URL: [Link]
-
Title: Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel Isoxazoline Derivatives Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. emerypharma.com [emerypharma.com]
- 7. mdpi.com [mdpi.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition for 3-Isopropylisoxazoline Synthesis
Welcome to the technical support center for the synthesis of 3-isopropylisoxazoline. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of isoxazoline-containing compounds, a motif of significant interest due to its prevalence in pharmaceuticals and agrochemicals.[1][2][3] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a powerful and convergent method for constructing the isoxazoline ring.[4][5] However, like any sophisticated chemical transformation, it is not without its challenges.
This document provides in-depth, field-tested insights into troubleshooting common issues, answers frequently asked questions, and presents a validated experimental protocol. Our goal is to empower you to navigate the complexities of this reaction, optimize your yields, and achieve your synthetic targets with confidence.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common practical issues encountered during the synthesis of 3-isopropylisoxazoline via 1,3-dipolar cycloaddition. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Question 1: My reaction has a very low yield, or I'm not seeing any product formation. What's going wrong?
Answer: Low or no yield is a frequent starting problem and can be attributed to several factors, primarily related to the in situ generation and stability of the isopropylnitrile oxide dipole.
-
Cause A: Inefficient Nitrile Oxide Generation. The most common method for generating nitrile oxides in the lab is the oxidation of the corresponding aldoxime (isobutyraldoxime).[6][7] If the oxidant is weak, impure, or used in the wrong stoichiometry, the nitrile oxide will not form efficiently.
-
Solution:
-
Verify Oxidant Quality: Use a fresh, verified source of your oxidizing agent. Common oxidants for this purpose include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or greener options like Oxone in the presence of NaCl.[8][9][10]
-
Optimize Stoichiometry: Ensure at least a stoichiometric amount of the oxidant is used. It's often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Monitor Aldoxime Conversion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting isobutyraldoxime. If the starting material is still present after a significant amount of time, it's a clear indicator of a problem with the oxidation step.
-
-
-
Cause B: Nitrile Oxide Dimerization. Isopropylnitrile oxide, like most aliphatic nitrile oxides, is highly reactive and prone to dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide) if it does not react with the dipolarophile (alkene) quickly.[1][5] This is a major competing side reaction that consumes your dipole.[11]
-
Solution:
-
Slow Addition: Generate the nitrile oxide in situ in the presence of the alkene dipolarophile. Do not pre-form the nitrile oxide and then add the alkene. A slow, dropwise addition of the oxidant to the mixture of the aldoxime and alkene ensures that the concentration of free nitrile oxide is always low, favoring the intermolecular cycloaddition over dimerization.
-
Increase Alkene Concentration: Use an excess of the alkene dipolarophile (e.g., 2-3 equivalents). According to Le Châtelier's principle, this will shift the equilibrium towards the desired cycloaddition product.
-
-
-
Cause C: Inappropriate Reaction Conditions. Temperature and solvent can play a crucial role.
-
Solution:
-
Temperature Control: The oxidation of aldoximes is often exothermic. Running the reaction at 0 °C or even lower can help to control the reaction rate and minimize side reactions, including dimerization.
-
Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. For greener protocols, ethyl acetate or even biphasic systems with water can be effective.[8]
-
-
Question 2: My NMR spectrum is complex, suggesting I've formed a mixture of regioisomers. How can I improve the regioselectivity for the 3,5-disubstituted product?
Answer: The formation of regioisomers (e.g., 3-isopropyl-5-substituted-isoxazoline vs. 3-substituted-5-isopropyl-isoxazoline) is a classic challenge in 1,3-dipolar cycloadditions.[12][13] Regioselectivity is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[4][14][15]
-
Cause: Competing FMO Interactions. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many simple alkenes, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrile oxide.[1] The relative sizes of the orbital coefficients on the reacting atoms determine which regioisomer is favored.
-
Solution:
-
Modify the Dipolarophile: The electronic nature of the alkene is the most powerful tool for controlling regioselectivity. Electron-withdrawing groups on the alkene generally favor the formation of 5-substituted isoxazolines. Conversely, electron-donating groups can favor the 4-substituted isomer.
-
Utilize Lewis Acids: The addition of a Lewis acid catalyst (e.g., MgBr₂, Et₂AlCl) can chelate to the reactants, altering the FMO energies and orbital coefficients, thereby enhancing the regioselectivity.[16] Magnesium-mediated cycloadditions, for instance, have been shown to provide excellent regio- and stereocontrol, particularly with allylic alcohols.[1][16]
-
Solvent Polarity: The polarity of the solvent can subtly influence the transition state energies of the two regioisomeric pathways.[4] It is worth screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to see if regioselectivity can be improved.
-
-
Question 3: I'm struggling to purify my final 3-isopropylisoxazoline product. It's an oil that co-elutes with byproducts on my silica gel column.
Answer: Purification can be challenging, especially when the product has a similar polarity to starting materials or byproducts like the furoxan dimer.
-
Cause A: Similar Polarity of Components. The desired isoxazoline product may have a polarity very close to that of the furoxan dimer or unreacted aldoxime.
-
Solution:
-
Optimize Chromatography: Don't rely on a single solvent system for column chromatography. Screen different eluent systems with varying polarities (e.g., hexanes/ethyl acetate, DCM/methanol, toluene/acetone). Using a shallow gradient can help improve separation.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18), which separate compounds based on different principles.
-
-
-
Cause B: Product is a Low-Melting Solid or Oil. Many simple isoxazolines are not crystalline at room temperature, making recrystallization difficult.
-
Solution:
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation (e.g., using a Kugelrohr apparatus) can be a highly effective purification method for oils.
-
Derivatization: In some cases, it may be strategic to temporarily convert the product into a crystalline derivative for purification. For example, if the isoxazoline contains a reactive handle, it could be derivatized, purified by recrystallization, and then the original functionality could be restored.
-
Preparative HPLC: For high-purity samples required for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard, although it is more resource-intensive.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the 1,3-dipolar cycloaddition? The 1,3-dipolar cycloaddition is a pericyclic reaction, mechanistically similar to the Diels-Alder reaction.[15][17] It involves the concerted [3+2] cycloaddition of a 4π-electron system (the 1,3-dipole, in this case, isopropylnitrile oxide) and a 2π-electron system (the dipolarophile, an alkene). This process occurs in a single step through a cyclic transition state, leading to the formation of a five-membered heterocyclic ring.[18]
Caption: General mechanism of a [3+2] cycloaddition reaction.
Q2: What are the best practices for the in situ generation of isopropylnitrile oxide from isobutyraldoxime? The key is to generate the nitrile oxide slowly in the presence of the trapping agent (the alkene). The oxidation of isobutyraldoxime with an oxidant like N-chlorosuccinimide (NCS) or household bleach (NaOCl) is a common and effective method.[7] A green and efficient alternative involves using NaCl and Oxone.[8][10] The reaction is typically performed in a solvent like DCM or THF at 0 °C to room temperature. A base, such as triethylamine (Et₃N), is often added to neutralize the HCl generated when using NCS.
Q3: How does solvent choice impact the reaction? Solvents can affect reaction rates and, in some cases, selectivity.[4] Polar solvents can stabilize the charge-separated resonance structures of the 1,3-dipole, potentially altering its reactivity. The primary consideration, however, is ensuring that all reactants are sufficiently soluble. For many applications, moderately polar aprotic solvents like DCM, THF, or ethyl acetate provide a good balance of solubility and reactivity. Recent studies have also explored greener solvents like deep eutectic solvents (DESs) or even water.[19][20]
Optimized Experimental Protocol: Synthesis of 3-isopropyl-5-phenylisoxazoline
This protocol details a reliable method for the synthesis of a representative 3-isopropylisoxazoline from isobutyraldoxime and styrene, utilizing a common in situ generation technique.
Materials:
-
Isobutyraldoxime (1.0 eq)
-
Styrene (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add isobutyraldoxime (1.0 eq) and styrene (1.2 eq). Dissolve the mixture in DCM (approx. 0.2 M concentration relative to the aldoxime).
-
Reagent Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Nitrile Oxide Generation: In a separate flask, dissolve N-chlorosuccinimide (1.1 eq) in DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over a period of 30-45 minutes. Critical Step: Slow addition is crucial to minimize nitrile oxide dimerization.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 4:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting aldoxime.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-isopropyl-5-phenylisoxazoline.
Caption: Experimental workflow for 3-isopropylisoxazoline synthesis.
Data Summary Table
The following table summarizes how key reaction parameters can be adjusted to optimize the synthesis.
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Expected Outcome |
| Catalyst | None | MgBr₂ (0.2 eq) | Increased regioselectivity, especially with coordinating dipolarophiles.[1] |
| Oxidant | NCS / Et₃N | NaCl / Oxone | Greener conditions, avoids chlorinated waste and organic base.[8] |
| Temperature | 0 °C to RT | -20 °C to 0 °C | Reduced rate of side reactions, particularly dimerization. |
| Alkene Stoich. | 1.2 eq | 2.0 - 3.0 eq | Higher yield by favoring cycloaddition over dimerization. |
| Solvent | DCM | Acetonitrile | May influence reaction rate and, in some cases, selectivity.[4] |
References
- Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Tetrahedron Letters.
- Ishikawa, T., et al. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin.
- da Silva, J. B. P., et al. (N/A). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society.
-
Tong, R., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
- Zhao, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Semantic Scholar.
- Tong, R., et al. (N/A). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. HKUST Research Portal.
- Zhao, G. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. SciSpace.
-
Jarosz, S., & Mach, M. (N/A). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
-
Pillai, S. K., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules. Available at: [Link]
- Quadrelli, P., et al. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids.
-
Kamal, A. (N/A). Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. ResearchGate. Available at: [Link]
-
Various Authors. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. Available at: [Link]
-
Liu, J., et al. (2025). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. Available at: [Link]
-
Kanemasa, S., & Tsuruoka, T. (N/A). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (N/A). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (N/A). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]
-
Saima, Y. (2022). Optimization reactions for synthesis compound 3a using CAN (0.002 mol)... ResearchGate. Available at: [Link]
-
Wallace, S. (2025). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Request PDF. Available at: [Link]
-
Huisgen, R. (N/A). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (N/A). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Varghese, R., & Diz, J. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts. Available at: [Link]
-
Kraka, E., et al. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Theoretical Chemistry Accounts. Available at: [Link]
-
Clinician's Brief. (N/A). Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products. FDA. Available at: [Link]
Sources
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 3. Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products | FDA [fda.gov]
- 4. scielo.br [scielo.br]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 18. s3.smu.edu [s3.smu.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who are utilizing the 1,3-dipolar cycloaddition pathway for this synthesis. We provide in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to help you overcome common challenges and side reactions encountered during this procedure.
The synthesis of this compound is most commonly achieved via a [3+2] cycloaddition reaction. This involves the in situ generation of isobutyronitrile oxide, which then reacts with allyl alcohol. While elegant, this pathway is susceptible to competing side reactions that can drastically reduce yield and complicate purification. This guide addresses these specific issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction yield is significantly lower than expected, and I've isolated a major, non-polar byproduct. What is this compound and why did it form?
A1: The most probable byproduct is 3,4-diisopropylfuroxan (also known as 3,4-diisopropyl-1,2,5-oxadiazole 2-oxide), which is the dimer of isobutyronitrile oxide.
Mechanism of Furoxan Formation: The dimerization is a complex process. While a concerted [3+2] cycloaddition mechanism was once proposed, current evidence suggests a stepwise reaction that proceeds through a dinitrosoalkene diradical intermediate.[3][4][5] This pathway is kinetically favorable, and if the concentration of the nitrile oxide intermediate builds up in the reaction vessel, dimerization can become the dominant reaction pathway, significantly consuming the intermediate before it can react with your intended substrate, allyl alcohol.
Caption: Desired cycloaddition vs. competing nitrile oxide dimerization.
Q2: How can I suppress the formation of the furoxan dimer and improve the yield of my desired isoxazoline product?
A2: The key is to maintain a low steady-state concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to encounter and react with the high-concentration allyl alcohol before it can find another nitrile oxide molecule to dimerize with.
Several practical strategies can be employed to achieve this:
-
Slow Reagent Addition: The nitrile oxide is typically generated in situ from a precursor, such as isobutyraldoxime (via oxidation) or the corresponding hydroximoyl chloride (via base-mediated dehydrohalogenation). The oxidizing agent or base should be added very slowly to the reaction mixture containing the precursor and a stoichiometric excess of allyl alcohol. This ensures the nitrile oxide is generated gradually and consumed immediately.
-
Use of Excess Dipolarophile: Employing an excess of allyl alcohol (typically 1.5 to 3 equivalents) shifts the reaction equilibrium towards the desired cycloaddition product.
-
Temperature Control: While reaction specific, running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can help manage the rate of nitrile oxide generation and prevent runaway side reactions.
-
Solvent Choice: The choice of solvent can influence the rates of both the desired reaction and the dimerization. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |
| Nitrile Oxide Generation | Batch addition of base/oxidant | Slow, dropwise addition via syringe pump (e.g., over 4-8 hours) | Maintains a low, steady-state concentration of the highly reactive nitrile oxide, minimizing dimerization.[6][7] |
| Allyl Alcohol Stoichiometry | 1.0 - 1.2 equivalents | 2.0 - 3.0 equivalents | Increases the probability of a collision between the nitrile oxide and the intended dipolarophile. |
| Concentration | High concentration | Moderate dilution (e.g., 0.1-0.2 M) | While seemingly counterintuitive, higher dilution can disfavor the second-order dimerization reaction more than the desired cycloaddition. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Allows for better control over the rate of in situ generation. |
Optimized Protocol for High-Yield Synthesis (Chlorination Method) This protocol is based on the common and effective method of generating the nitrile oxide from an aldoxime via a hydroximoyl chloride intermediate.
-
Preparation of Isobutyraldoxime: Prepare isobutyraldoxime from isobutyraldehyde and hydroxylamine hydrochloride.
-
Formation of Hydroximoyl Chloride: In a flask equipped with a stir bar, dissolve isobutyraldoxime (1.0 eq.) in N,N-Dimethylformamide (DMF) and cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Cycloaddition: In a separate, larger flask, prepare a solution of allyl alcohol (2.5 eq.) in dichloromethane (DCM). To this solution, add the previously prepared hydroximoyl chloride solution.
-
Slow Base Addition: Cool the reaction mixture to 0 °C. Prepare a solution of triethylamine (Et3N) (1.5 eq.) in DCM. Using a syringe pump, add the triethylamine solution dropwise to the reaction mixture over a period of 6 hours.
-
Workup: After the addition is complete, allow the reaction to stir overnight, warming to room temperature. Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Q3: I've successfully synthesized the isoxazoline, but NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity?
A3: You are likely forming both the desired 5-hydroxymethyl-3-isopropyl-4,5-dihydroisoxazole and the undesired 4-hydroxymethyl-3-isopropyl-4,5-dihydroisoxazole regioisomer.
The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory.[8][9] For monosubstituted alkenes, this can lead to mixtures. However, with allylic alcohols, the hydroxyl group can be used to direct the regiochemistry, especially through metal coordination.[10]
Caption: Two possible regioisomeric pathways in the cycloaddition.
Solution: Hydroxyl-Directed Regiocontrol A highly effective strategy is to perform the cycloaddition on the magnesium alkoxide of allyl alcohol. The coordination of the magnesium ion to both the alcohol's oxygen and the nitrile oxide's oxygen in the transition state strongly favors the formation of the 5-substituted isoxazoline.[10][11] This chelation control effectively blocks the other reaction pathway.
Protocol for Highly Regioselective Synthesis
-
Prepare the Magnesium Alkoxide: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve allyl alcohol (2.5 eq.) in anhydrous THF. Cool to 0 °C. Add a solution of ethylmagnesium bromide (EtMgBr) (2.6 eq., 1.0 M in THF) dropwise. Stir for 30 minutes at 0 °C to form the magnesium alkoxide.
-
Prepare the Nitrile Oxide Precursor: In a separate flask, prepare the isobutyraldoxime hydroximoyl chloride as described in the A2 protocol.
-
Cycloaddition: Slowly add the solution of the hydroximoyl chloride to the pre-formed magnesium alkoxide solution at 0 °C.
-
Slow Base Addition: Using a syringe pump, add a solution of triethylamine (1.5 eq.) in THF dropwise over 6 hours.
-
Workup and Purification: Follow the workup and purification steps as outlined in the previous protocol. This method should yield the desired 5-hydroxymethyl isomer with high selectivity.
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Houk, K. N., & appendages, J. A. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
-
Yu, J., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. Available from: [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2569. Available from: [Link]
-
ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF. Available from: [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2569. Available from: [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Available from: [Link]
-
Zhang, X., et al. (2022). Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 20(3), 534-538. Available from: [Link]
-
Reddy, B. V. S., et al. (2020). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 22(24), 9596-9600. Available from: [Link]
-
Gámez, J. A., et al. (2016). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 18(28), 19133-19143. Available from: [Link]
-
Shiri, L., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(23), 7332. Available from: [Link]
-
Kanemasa, S., et al. (1998). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society, 120(13), 3074-3088. Available from: [Link]
-
Bodwell, G. J., & Pottie, I. R. (2007). Hydroxyl-directed nitrile oxide cycloaddition reactions with cyclic allylic alcohols. Organic Letters, 9(19), 3857-3858. Available from: [Link]
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Available from: [Link]
-
Liu, K., et al. (2019). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Tetrahedron, 75(35), 130450. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chesci.com [chesci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydroxyl-directed nitrile oxide cycloaddition reactions with cyclic allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. Here, we address common challenges and frequently asked questions regarding its purification by column chromatography, providing in-depth, field-proven insights to streamline your workflow and enhance purification outcomes.
I. Understanding the Molecule: Key Considerations for Purification
This compound (MW: 143.18 g/mol , Formula: C₇H₁₃NO₂) is a heterocyclic compound featuring a dihydroisoxazole ring and a primary alcohol.[1][2] Its polarity is dictated by the hydroxyl group and the nitrogen and oxygen heteroatoms in the ring, making it a polar molecule. This inherent polarity presents specific challenges and considerations for its purification via normal-phase column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography, standard silica gel (SiO₂) with a mesh size of 230-400 (40-63 µm) is the most common and effective stationary phase.[3] Given the polar nature of the molecule, the silanol groups on the silica surface will interact strongly with the hydroxyl and heteroatom functionalities, allowing for good separation from less polar impurities. For particularly challenging separations or if the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) could be considered.[4]
Q2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis and subsequent column chromatography?
A2: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[5][6] This Rf range typically translates to good separation on a column. Start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Initial Screening: Begin with a 1:1 mixture of hexanes:ethyl acetate and adjust the ratio based on the observed Rf.
-
Increasing Polarity: If the compound remains at the baseline (Rf ≈ 0), increase the proportion of ethyl acetate. For very polar compounds that do not move even in 100% ethyl acetate, a small amount of methanol (1-10%) can be added to the mobile phase.[4][7]
-
Decreasing Polarity: If the compound runs with the solvent front (Rf ≈ 1), increase the proportion of hexanes.
Q3: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A3: Streaking is often an indication of compound overloading, strong interaction with the stationary phase, or the presence of acidic/basic functionalities. Given that this compound has a basic nitrogen atom, streaking can occur on acidic silica gel. To mitigate this, consider the following:
-
Reduce Sample Concentration: Spot a more dilute solution of your crude material on the TLC plate.
-
Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) or pyridine to your mobile phase.[6] This will neutralize the acidic sites on the silica gel, leading to sharper spots.
Q4: Should I perform a wet or dry loading of my sample onto the column?
A4: The choice between wet and dry loading depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: If your sample dissolves readily in a minimal amount of the initial mobile phase, wet loading is a quick and effective method. Dissolve the sample in the smallest possible volume of solvent and carefully pipette it onto the top of the column.[8]
-
Dry Loading: If your sample has poor solubility in the mobile phase or if you need to use a stronger, more polar solvent for dissolution, dry loading is recommended.[3][8] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent to obtain a dry, free-flowing powder, and then carefully adding this powder to the top of your packed column.[8][9] This technique prevents band broadening and improves separation.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If you started with a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, introduce a stronger solvent like methanol into the mobile phase.[4] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[4] | |
| Poor separation of the target compound from impurities. | The chosen solvent system has poor selectivity. | Experiment with different solvent systems during TLC analysis. Try replacing ethyl acetate with other polar solvents like acetone or dichloromethane to alter the selectivity of the separation.[6] |
| The column was poorly packed, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred for achieving a homogenous column bed. | |
| The sample band was too broad. | Use a more concentrated sample solution for loading and ensure it is applied evenly to the column surface. For larger sample quantities, dry loading is often superior.[8] | |
| The compound elutes with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Fractions are very dilute. | The elution is too slow, leading to diffusion and band broadening. | Increase the flow rate of the mobile phase. In flash chromatography, a positive pressure of 10-15 psi is typically applied to accelerate the elution.[3] |
| Crystallization of the compound in the column. | The sample is too concentrated, and its solubility in the mobile phase is limited. | This is a challenging issue. You may need to use a wider column to handle the sample load or pre-purify the crude material to remove impurities that might be inducing crystallization.[4] |
IV. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a homogenous, pourable slurry is formed.
-
Packing: Pour the slurry into the column in one continuous motion. Gently tap the sides of the column to dislodge any air bubbles and encourage uniform settling.
-
Settling: Once all the silica has been added, open the stopcock and allow the excess solvent to drain until it is just above the silica bed.
-
Equilibration: Add a protective layer of sand on top of the silica bed and then carefully add more mobile phase.[8] Flush the column with at least 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
Protocol 2: Performing a Gradient Elution
Gradient elution is highly recommended for complex mixtures containing compounds with a wide range of polarities.
-
Start with a Low Polarity Mobile Phase: Begin eluting the column with the solvent system that gave your target compound an Rf of ~0.2-0.3 on TLC.
-
Collect Early Fractions: Collect fractions and monitor them by TLC to ensure any non-polar impurities are eluted first.
-
Gradually Increase Polarity: Once the non-polar impurities have been washed off, gradually increase the percentage of the more polar solvent in your mobile phase. This can be done in a stepwise or continuous manner.
-
Monitor Elution: Continuously monitor the collected fractions by TLC to track the elution of your target compound.
-
Isolate the Product: Once your target compound begins to elute, maintain the solvent composition until it has completely come off the column.
-
Final Wash: After collecting your product, you can perform a final wash with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to elute any remaining highly polar compounds from the column.
V. Visualization and Workflow Diagrams
Caption: Workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. Retrieved from [Link]
-
Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 115-157. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 103-111. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC? Retrieved from [Link]
-
Molecules. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]
-
NIH. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Retrieved from [Link]
-
Journal of Separation Science. (2010). Characterization of stationary phases for reversed-phase chromatography. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
-
Chemsrc. (2025, September 6). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Stabilization of hydrogen peroxide in silica gels. Retrieved from [Link]
-
MDPI. (2025, January 9). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. Retrieved from [Link]
-
NASA Technical Reports Server. (2018, July 12). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Retrieved from [Link]
-
NIH. (n.d.). Functionalizing silica sol–gel with entrapped plant virus-based immunosorbent nanoparticles. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Overview of the Synthesis
Welcome to the technical support guide for the synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol (CAS 1142210-97-6).[1] This valuable heterocyclic building block is crucial in medicinal chemistry and drug development.[2][3] Its synthesis is most efficiently achieved via a 1,3-dipolar cycloaddition reaction . This involves the in situ generation of isobutyronitrile oxide from isobutyraldoxime, which then reacts with allyl alcohol in a [3+2] cycloaddition to form the desired 4,5-dihydroisoxazole (isoxazoline) ring.[4][5]
The overall transformation consists of two primary stages, which are often performed in a one-pot procedure:
-
Oxime Formation: Reaction of isobutyraldehyde with hydroxylamine.
-
Oxidative Cycloaddition: In situ oxidation of the isobutyraldoxime to the corresponding nitrile oxide, which is immediately trapped by allyl alcohol to yield the target molecule.
This guide provides a detailed experimental protocol, addresses common issues encountered during the synthesis through a troubleshooting Q&A, and answers frequently asked questions to enhance your understanding and improve your experimental outcomes.
Core Experimental Protocol
This protocol describes a general and robust one-pot procedure for the synthesis of this compound.
Materials:
-
Isobutyraldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Allyl alcohol
-
Sodium hypochlorite solution (NaOCl, commercial bleach, ~10-15%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Step 1: Isobutyraldoxime Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq) in water. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.15 eq) in water, ensuring the temperature remains below 10 °C.
-
Add isobutyraldehyde (1.0 eq) dropwise to the hydroxylamine solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.
-
Extract the resulting isobutyraldoxime with dichloromethane. The organic solution can be used directly in the next step.
-
-
Step 2: 1,3-Dipolar Cycloaddition
-
To the solution of isobutyraldoxime from Step 1, add allyl alcohol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add aqueous sodium hypochlorite solution (1.5 eq) dropwise via an addition funnel over 1-2 hours. Critical: Maintain the internal temperature below 5 °C to minimize side reactions, especially the dimerization of the nitrile oxide.[6]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, separate the organic layer.
-
Quench any remaining oxidant in the organic layer by washing with saturated aqueous sodium thiosulfate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound, a polar alcohol, can be purified by flash column chromatography on silica gel.[7]
-
Visualization of the Synthetic Workflow
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?
A: A low or zero yield typically points to a failure in one of the critical steps of the reaction. The most common culprits are related to the generation and stability of the nitrile oxide intermediate.
-
Inefficient Nitrile Oxide Generation: The oxidation of the aldoxime to the nitrile oxide is the most sensitive step. If the oxidant is old or has a low concentration (e.g., expired commercial bleach), the reaction will not proceed. Verify the activity of your oxidant. For NaOCl, this can be done via titration. Alternatively, switching to a different oxidant system may be beneficial (see Table 1).[8]
-
Nitrile Oxide Dimerization: Isobutyronitrile oxide is highly reactive and can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is a common and often significant byproduct.[6] This side reaction is kinetically competitive with the desired cycloaddition. To suppress dimerization, ensure the nitrile oxide is generated slowly in the presence of the alkene (allyl alcohol). This is achieved by the slow, dropwise addition of the oxidant to the mixture of the aldoxime and allyl alcohol at low temperatures (0-5 °C).
-
Incorrect Stoichiometry: Ensure that the molar ratios of your reagents are correct. An excess of allyl alcohol (1.2-1.5 eq) is recommended to ensure the nitrile oxide is trapped efficiently as it forms.
-
pH Control: The pH of the reaction medium can influence the stability of the reagents and intermediates. For NaOCl-mediated oxidation, the reaction is typically run under biphasic or aqueous basic conditions.
Q2: My TLC/LC-MS analysis shows a significant amount of unreacted isobutyraldoxime. How can I drive the reaction to completion?
A: The presence of unreacted aldoxime indicates a problem with the oxidation step.
-
Insufficient Oxidant: You may not have used enough active oxidant. Ensure you are using at least 1.2-1.5 equivalents of a potent oxidizing agent.
-
Reaction Time/Temperature: While low temperature is critical during oxidant addition, sometimes a slightly longer reaction time or allowing the reaction to slowly warm to room temperature after the addition is complete can help consume the remaining starting material. Monitor this carefully, as prolonged times can also lead to product degradation or side reactions.
-
Phase Transfer Issues: In biphasic systems (e.g., DCM/water), inefficient stirring can lead to poor mixing between the aqueous oxidant and the organic-soluble aldoxime. Ensure vigorous stirring throughout the reaction. The use of a phase-transfer catalyst is generally not required but could be considered in difficult cases.
Q3: I am struggling to purify the final product. It streaks badly on my silica gel column. What can I do?
A: The target molecule contains a basic nitrogen atom within the isoxazoline ring and a polar hydroxyl group, which can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[9]
-
Modify the Eluent: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[9] This will protonate the modifier instead of your product, allowing for much cleaner elution.
-
Change the Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.[9]
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.[7]
-
-
Salt Formation and Extraction: In some cases, you can perform an acid-base extraction. Acidify the organic solution to protonate your product, extracting it into the aqueous layer. Then, basify the aqueous layer and re-extract the neutral product back into an organic solvent. This can help remove non-basic impurities.[10]
| Problem | Common Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inactive oxidant; Nitrile oxide dimerization; Incorrect stoichiometry | Use fresh/verified oxidant; Slow oxidant addition at 0-5°C; Use excess allyl alcohol (1.2-1.5 eq) |
| Incomplete Reaction | Insufficient oxidant; Low reaction temperature/time | Add more oxidant; Increase reaction time post-addition; Ensure vigorous stirring |
| Furoxan Byproduct | Rapid generation of nitrile oxide | Generate nitrile oxide slowly in the presence of the alkene; Maintain low temperature |
| Purification Issues | Product is polar and basic, interacts with acidic silica gel | Add 1% Et₃N or NH₄OH to eluent; Switch to neutral/basic alumina; Use reverse-phase chromatography |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the 1,3-dipolar cycloaddition in this synthesis?
A: The reaction is a concerted, pericyclic [3+2] cycloaddition.[11][12] The nitrile oxide acts as the "3-atom" component (the 1,3-dipole), and the alkene (allyl alcohol) acts as the "2-atom" component (the dipolarophile). The electrons from the π-system of the nitrile oxide and the alkene rearrange in a single, cyclic transition state to form the five-membered isoxazoline ring. This process is highly efficient for constructing heterocyclic systems.[4]
Q2: Which oxidant is best for generating the nitrile oxide?
A: The "best" oxidant often depends on substrate compatibility, scale, and laboratory safety preferences. Several are effective.
| Oxidant | Pros | Cons | Reference |
| Sodium Hypochlorite (NaOCl) | Inexpensive, readily available, effective. | Concentration can vary; may require careful pH control. | [13] |
| N-Chlorosuccinimide (NCS) | Solid, easy to handle, reliable. | More expensive than bleach; requires a base (e.g., pyridine or Et₃N). | [5] |
| Hypervalent Iodine (e.g., PIDA) | Mild conditions, often high yielding. | Expensive, generates iodobenzene byproduct. | [8][14] |
| Oxone® | Solid, stable, environmentally benign. | Can require specific solvent systems or catalysts. | [5] |
For general laboratory scale, NaOCl and NCS are the most common and cost-effective choices.
Q3: Can I synthesize the target molecule via a different route, for example, by reducing an ester?
A: Yes, this is a very common and effective alternative strategy. The route would be:
-
Cycloaddition: React the in situ generated isobutyronitrile oxide with an acrylate ester, such as methyl acrylate or ethyl acrylate. This forms the corresponding (3-Isopropyl-4,5-dihydroisoxazol-5-yl)carboxylate.[15]
-
Reduction: Reduce the resulting ester to the primary alcohol using a standard reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
This two-step approach can sometimes offer better overall yields or easier purification of the intermediate ester compared to the direct use of allyl alcohol, whose hydroxyl group can sometimes interfere with the reaction or complicate purification.
Q4: How can I confirm the identity and purity of my final product?
A: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the carbon-hydrogen framework. Key signals to look for are the isopropyl group (a doublet and a septet), the diastereotopic protons of the CH₂ group on the isoxazoline ring, and the CH-O and CH₂-OH protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₇H₁₃NO₂ = 143.18 g/mol ).[1]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~3400 cm⁻¹) for the alcohol, C-H stretches (~2900 cm⁻¹), and a C=N stretch (~1600 cm⁻¹) for the isoxazoline ring.
-
TLC/LC-MS: These are used to assess purity and monitor reaction progress.
References
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. (2013). Europe PMC. [Link]
-
Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase. (n.d.). University of New Hampshire Scholars' Repository. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online. [Link]
-
Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. (n.d.). ACS Publications. [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). National Institutes of Health (NIH). [Link]
-
Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). ResearchGate. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (n.d.). MDPI. [Link]
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2024). National Institutes of Health (NIH). [Link]
-
For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biol. Mol. Chem. [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. [Link]
-
Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. (n.d.). ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Isoxazoline synthesis [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biolmolchem.com [biolmolchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase - American Chemical Society [acs.digitellinc.com]
Stability issues of 4,5-dihydroisoxazole ring under different pH conditions
Technical Support Center: 4,5-Dihydroisoxazole Core Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with molecules containing the 4,5-dihydroisoxazole (also known as 2-isoxazoline) moiety. This heterocyclic scaffold is a valuable building block in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its chemical stability can be a critical variable during synthesis, purification, formulation, and in vitro/in vivo testing. This guide provides in-depth, field-proven insights into the stability of the 4,5-dihydroisoxazole ring under various pH conditions, presented in a practical question-and-answer format to directly address challenges you may encounter.
Frequently Asked Questions (FAQs) - General Stability
Q1: What is the general stability profile of the 4,5-dihydroisoxazole ring?
The 4,5-dihydroisoxazole ring is generally considered stable under neutral and acidic conditions at ambient temperatures. However, its stability is highly pH-dependent, with significant susceptibility to degradation under basic conditions.[3] The substitution pattern on the ring and the specific reaction conditions (e.g., temperature, solvent) can further modulate this stability profile. Many synthesized derivatives are stable enough for long-term storage under ambient conditions.[1]
Q2: My 4,5-dihydroisoxazole-containing compound is showing unexpected degradation. What's the most likely cause?
The most common cause of non-enzymatic degradation for this class of compounds is exposure to basic (alkaline) conditions.[3] This can occur during aqueous work-ups (e.g., sodium bicarbonate wash), chromatography on untreated basic media (like standard silica gel), or in basic buffer systems. Elevated temperatures will significantly accelerate this degradation.
Troubleshooting Guide: Stability Under Acidic Conditions (pH < 7)
Q3: I am observing minor degradation of my compound in a strongly acidic mobile phase for HPLC. Is this expected?
While generally stable in acid, prolonged exposure to strong acids (e.g., pH < 2) combined with heat can lead to slow hydrolysis or rearrangement, although this is far less common than base-mediated decomposition. The N-O bond is the kinetically weakest point of the ring, and protonation of the nitrogen atom could potentially facilitate ring opening, though this pathway is often less favorable than other reactions. For most applications, such as typical reversed-phase HPLC with TFA or formic acid additives, the 4,5-dihydroisoxazole ring is sufficiently stable.
Q4: What are the potential degradation products under acidic conditions?
Acid-catalyzed ring opening can theoretically lead to the formation of β-hydroxy ketones or related structures, though this is highly dependent on the molecule's substituents. A more common issue in highly acidic media is the degradation of other functional groups on your molecule, which might be misinterpreted as ring instability.
Protocol 1: Standard Acidic Stability Test
This protocol allows you to assess the stability of your compound in a controlled acidic environment.
-
Buffer Preparation : Prepare a 0.1 M citrate buffer (pH 4.0) and a 0.1 N HCl solution (pH 1.0).
-
Stock Solution : Prepare a 1 mg/mL stock solution of your test compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Incubation :
-
Add a small volume of the stock solution to the acidic buffer to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent volume is minimal (<5%) to not alter the buffer's properties.
-
Incubate samples at both ambient temperature (25°C) and an elevated temperature (e.g., 40-50°C).
-
-
Time Points : Withdraw aliquots at T=0, 2, 6, 12, and 24 hours.
-
Analysis : Immediately quench any potential reaction by diluting the aliquot in your initial HPLC mobile phase. Analyze the sample by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining.[4]
Troubleshooting Guide: Stability Under Neutral Conditions (pH ≈ 7.4)
Q5: Is the 4,5-dihydroisoxazole ring stable enough for cell-based assays in media at pH 7.4 and 37°C?
For many derivatives, the ring is sufficiently stable over the course of a typical cell-based experiment (e.g., 24-72 hours). However, stability at physiological pH is highly temperature-dependent. For example, the drug leflunomide, which contains an isoxazole ring, is stable at pH 7.4 at 25°C but shows noticeable decomposition at 37°C, with an apparent half-life of 7.4 hours.[3]
Causality : At 37°C, there is enough thermal energy to increase the rate of base-catalyzed hydrolysis, even with the low concentration of hydroxide ions present at pH 7.4. This underscores the importance of not extrapolating room temperature stability data to physiological conditions.
Q6: How can I confirm if my compound is stable in my specific assay conditions?
The most reliable method is to perform a control experiment. Incubate your compound in the complete cell culture medium (without cells) under your standard assay conditions (e.g., 37°C, 5% CO₂). Sample the medium at the beginning and end of the experiment and analyze by HPLC or LC-MS to check for degradation.
Troubleshooting Guide: Stability Under Basic Conditions (pH > 7)
Q7: My compound completely degraded after a work-up using saturated sodium bicarbonate. Why did this happen?
This is a classic scenario of base-catalyzed ring opening. The 4,5-dihydroisoxazole ring is particularly labile under basic conditions. The reaction is often rapid and irreversible.
Mechanism of Degradation : The generally accepted mechanism involves the abstraction of a proton from the C4 position by a base. This generates a carbanion that triggers the cleavage of the weak N-O bond, leading to a ring-opened intermediate, often an α,β-unsaturated oxime or its tautomer, a β-ketonitrile. For isoxazoles like leflunomide, this results in the formation of an active α-cyanoenol metabolite.[3]
Diagram: Base-Catalyzed Ring Opening
This diagram illustrates the general mechanism of degradation for a 3-substituted 4,5-dihydroisoxazole under basic conditions.
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 5-Substituted Isoxazolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges in the stereoselective synthesis of 5-substituted isoxazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this valuable heterocyclic scaffold. The content is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying mechanistic rationale.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions about the synthesis and stereochemistry of isoxazolines.
Q1: What is the principal reaction used to synthesize 5-substituted isoxazolines, and what is its general mechanism?
A1: The most prevalent and versatile method for synthesizing the isoxazoline ring system is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile).[1][2] This reaction is a powerful tool because it forms the five-membered heterocyclic ring in a single, often highly regioselective, step. The concerted mechanism proceeds through a six-electron, aromatic-like transition state, as conceptualized by Huisgen.[1][3]
The reaction generally favors the formation of 5-substituted isoxazolines over the 4-substituted regioisomer due to steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[4]
Caption: General mechanism of 1,3-dipolar cycloaddition.
Q2: Why is controlling the stereochemistry at the C5 position so critical and often challenging?
A2: The C5 position of the isoxazoline ring is a common site for introducing stereocenters. In drug development and natural product synthesis, biological activity is often exclusive to a single stereoisomer. Therefore, controlling the absolute and relative configuration of substituents at C5 is paramount.
The challenge arises because the cycloaddition creates a new stereocenter (or more, depending on the alkene). Without a source of chirality in the starting materials or reaction conditions, the product will be a racemic mixture. Achieving stereoselectivity requires overcoming the energetic similarity of multiple possible transition states, which demands a carefully designed synthetic strategy.[5]
Section 2: Troubleshooting Guide for Stereoselectivity Issues
This section provides solutions to specific experimental problems related to achieving high stereoselectivity.
Problem 1: My reaction produces a low diastereomeric ratio (d.r.), often close to 1:1. How can I improve diastereoselectivity?
This is a common issue when the alkene substrate already contains a stereocenter. The goal is to maximize the energy difference between the transition states leading to the different diastereomers.
Q: What are the primary strategies to improve the diastereomeric ratio?
A: There are three main approaches: substrate control, chelation control, and the use of chiral auxiliaries.
-
Substrate Control (Acyclic Stereocontrol): The inherent steric and electronic properties of your substrate can direct the incoming nitrile oxide. For chiral allylic and homoallylic alcohols, the substituent's orientation can sterically block one face of the alkene, favoring attack from the less hindered face.[6] However, this effect is often modest on its own.
-
Chelation Control: This is a highly effective strategy for substrates containing a coordinating group, such as a hydroxyl group. The addition of a Lewis acid (e.g., MgBr₂·OEt₂, Zn(OTf)₂) can create a rigid, cyclic transition state.[1][6] The metal coordinates to both the directing group on the alkene and the oxygen of the nitrile oxide, forcing the cycloaddition to occur from a specific face. This dramatically enhances diastereoselectivity.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to the achiral alkene substrate.[7] This auxiliary sterically blocks one face of the dipolarophile, directing the cycloaddition. Evans' oxazolidinones are a classic example.[8] After the reaction, the auxiliary is cleaved and can often be recovered.[9]
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision workflow for improving diastereoselectivity.
Table 1: Comparison of Strategies for Improving Diastereoselectivity
| Strategy | Principle | Common Reagents | Pros | Cons |
|---|---|---|---|---|
| Substrate Control | Steric hindrance from existing stereocenters | N/A | No extra reagents needed | Often results in low to moderate selectivity. |
| Chelation Control | Lewis acid coordination to create a rigid transition state | MgBr₂·OEt₂, Zn(OTf)₂, Ti(OiPr)₄ | High selectivity (often >10:1 d.r.), predictable outcome.[6] | Requires a coordinating group, sensitive to water. |
| Chiral Auxiliary | Covalent attachment of a chiral group to block one face | Evans' oxazolidinones, camphorsultam | High selectivity, reliable, auxiliary is recoverable.[8] | Requires two extra steps (attachment and removal). |
Problem 2: My catalytic asymmetric reaction results in low enantiomeric excess (e.e.).
This issue arises in reactions designed to convert achiral starting materials into a single enantiomer of the product using a chiral catalyst.
Q: I'm using a well-known chiral Lewis acid catalyst, but my e.e. is poor. What are the likely causes?
A: Low enantioselectivity in catalytic reactions is a multifactorial problem. Here are the most common culprits:
-
Water/Impurities: Chiral Lewis acid catalysts are extremely sensitive to moisture. Water can deactivate the catalyst or alter its coordination sphere, destroying its chiral environment. Solution: Rigorously dry all glassware, solvents, and starting materials. Run reactions under an inert atmosphere (N₂ or Ar).
-
Incorrect Catalyst/Ligand: The "no-lock-and-key" principle applies. The chosen chiral ligand must be well-suited to the specific substrate. Solution: Screen a panel of ligands. For isoxazoline synthesis via cycloaddition, bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are common starting points.[10][11]
-
Temperature: Asymmetric reactions are often highly temperature-dependent. Lower temperatures typically increase enantioselectivity by widening the small energy difference between the diastereomeric transition states. Solution: Run the reaction at a lower temperature (e.g., -20 °C, -50 °C, or -78 °C).[10] Be aware that this will also decrease the reaction rate.
-
Solvent Effects: The solvent can influence the catalyst's conformation and solubility. Solution: Screen different solvents. Less coordinating solvents like CH₂Cl₂, toluene, or THF are often preferred.[3]
-
Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast, a significant portion of the racemic product will form, lowering the overall e.e. Solution: Lower the reaction temperature to slow the background reaction more than the catalyzed one. Ensure the catalyst loading is sufficient.
Table 2: Common Chiral Lewis Acid Systems for Enantioselective Cycloadditions
| Metal Salt | Chiral Ligand Family | Typical Substrates | Reference |
|---|---|---|---|
| Cu(OTf)₂, Mg(ClO₄)₂ | Bis(oxazoline) (BOX) | α,β-Unsaturated imides/esters | [10][11] |
| Ni(ClO₄)₂ | N,N'-Dioxide ligands | Methyleneindolinones | [11] |
| Ru(II) Complexes | Tridentate PyBOX-type | Allyl alcohols | [12] |
| Yb(OTf)₃ | N,N'-Dioxide ligands | 3-Alkenoyl-2-oxazolidinones |[11] |
Problem 3: The major product of my reaction is a furoxan dimer, not my desired isoxazoline.
This is the most common side reaction and a major source of low yields. It occurs when the nitrile oxide reacts with itself faster than it reacts with the alkene.
Q: How can I prevent the dimerization of my nitrile oxide?
A: The key is to keep the instantaneous concentration of the nitrile oxide low throughout the reaction. This is achieved by generating it in situ in the presence of the alkene dipolarophile.[4][13]
-
Mechanism of Dimerization: Two molecules of the nitrile oxide undergo a [3+2] cycloaddition with each other to form a 1,2,5-oxadiazole-2-oxide, commonly known as a furoxan.
-
Solution: Instead of pre-forming and isolating the nitrile oxide, generate it slowly in the reaction flask. The most common method is the slow addition of a base (like triethylamine) to a solution containing the precursor (typically a hydroximoyl chloride or an aldoxime with an oxidant) and the alkene. This ensures that any nitrile oxide formed is more likely to encounter an alkene molecule before it finds another nitrile oxide molecule.
Section 3: Key Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide (Dehydrohalogenation Method)
This protocol describes the slow generation of a nitrile oxide from its corresponding hydroximoyl chloride precursor for a cycloaddition reaction.
Materials:
-
Alkene (1.0 eq)
-
Hydroximoyl chloride (1.2 eq)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous MgSO₄ (optional, as a scavenger)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add the alkene (1.0 eq) and the hydroximoyl chloride (1.2 eq).
-
Dissolve the solids in the anhydrous solvent. If desired, add anhydrous MgSO₄.
-
Fill a syringe with triethylamine (1.5 eq) and place it in a syringe pump.
-
Begin stirring the reaction mixture vigorously at room temperature.
-
Slowly add the triethylamine via the syringe pump over 4-6 hours. A slow addition rate is critical to prevent dimerization.[13]
-
After the addition is complete, allow the reaction to stir for an additional 12-18 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt and any MgSO₄.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.
Section 4: Advanced Topics & FAQs
Q: My substrate is an α,β-unsaturated ketone, and I'm struggling to achieve high enantioselectivity. What specific challenges do these substrates present?
A: α,β-Unsaturated ketones are challenging dipolarophiles in asymmetric catalysis for two reasons:
-
Lower Reactivity: They are generally less reactive than corresponding esters or imides, often requiring higher catalyst loadings or temperatures, which can compromise enantioselectivity.
-
Coordination Ambiguity: The Lewis acid catalyst can coordinate to either the carbonyl oxygen or in a bidentate fashion. This can lead to multiple, non-selective reaction pathways.
Solutions:
-
Use a Strongly Lewis Acidic Metal Center: Metals like Ytterbium(III) can be effective.[11]
-
Employ a Bidentate Auxiliary: Converting the ketone to an N-enoyl oxazolidinone can enforce a specific coordination geometry with the catalyst, leading to much higher selectivity.[11]
-
Catalyst Design: Some catalysts, like Corey's oxazaborolidine, have been specifically designed to handle these substrates by activating the ketone and creating a well-defined chiral pocket.[11]
References
-
1,3-Dipolar cycloaddition - Wikipedia. Wikipedia.
-
Transition Structures of Diastereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxides to Chiral Homoallylic Alcohols. Organic Letters - ACS Publications.
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules - PMC - NIH.
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate.
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.
-
Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv - Cambridge Open Engage.
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules - MDPI.
-
Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education - ACS Publications.
-
Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry - RSC Publishing.
-
Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules - MDPI.
-
Examples of natural and bioactive N‐substituted isoxazolin‐5‐ones. ResearchGate.
-
Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv - Cambridge Open Engage.
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Revista CENIC Ciencias Químicas.
-
Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. Tesi doctoral - TDX.
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society - SciELO.
-
Diastereoselective Synthesis of Polysubstituted Isoxazolines. ChemistryViews.
-
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry - PMC - NIH.
-
Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction. Organic Chemistry Frontiers - RSC Publishing.
-
Chiral Auxiliaries. Sigma-Aldrich.
-
Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
-
Chiral auxiliary - Wikipedia. Wikipedia.
-
Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs. Beilstein Journal of Organic Chemistry - PMC - NIH.
-
Strategies for the Enantioselective Synthesis of 2‐Isoxazolines and 2‐Isoxazolin‐5‐ones Bearing Fully Substituted Stereocenters. Bohrium.
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances - RSC Publishing.
-
Troubleshooting regioselectivity in isoxazole synthesis. Benchchem.
-
(PDF) Isoxazolidine based new chiral auxiliary for asymmetric synthesis. ResearchGate.
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega - PMC - NIH.
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega - ACS Publications.
-
Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Angewandte Chemie International Edition - PubMed.
-
The [3+2]Cycloaddition Reaction. Lecture Notes - The Scripps Research Institute.
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules - MDPI.
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem - PubMed.
-
cycloadditions with nitrile oxides. YouTube.
-
Diastereofacial selection in nitrile oxide cycloaddition reactions. The Journal of Organic Chemistry - ACS Publications.
-
Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv.
-
The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. V. I. Vernadsky Crimean Federal University.
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules - PMC - PubMed Central.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Diastereoselective Synthesis of Polysubstituted Isoxazolines - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Chiral Auxiliaries [sigmaaldrich.com]
- 10. Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Strategies for the Enantioselective Synthesis of 2‐Isoxazolines and 2‐Isoxazolin‐5‐ones Bearing Fully Substituted Stereocenters**: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. As a polar, heterocyclic alcohol, this compound presents unique purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification process, ensuring the attainment of highly pure material crucial for downstream applications.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of isobutyronitrile oxide from isobutyraldoxime, which then reacts with allyl alcohol.
This synthetic route, while effective, can lead to the formation of several impurities that may complicate purification. A thorough understanding of these potential contaminants is the first step in developing a robust purification strategy.
Table 1: Common Impurities and Their Origin
| Impurity | Origin | Key Characteristics |
| Unreacted Isobutyraldoxime | Incomplete conversion to nitrile oxide. | Polar, may co-elute with the product in some systems. |
| Unreacted Allyl Alcohol | Excess reagent or incomplete reaction. | Very polar and water-soluble. |
| Furoxan Dimer | Dimerization of the nitrile oxide intermediate.[1] | Less polar than the product, a common and often major byproduct. |
| Regioisomers | Alternative cycloaddition regiochemistry. | Similar polarity to the desired product, can be challenging to separate. |
| Solvent Residues | Incomplete removal from reaction or workup. | Varies depending on the solvent used (e.g., THF, Ethyl Acetate, Dichloromethane). |
| Triethylamine Hydrochloride | Byproduct of in situ nitrile oxide generation using triethylamine and a precursor like an oxime. | Water-soluble salt. |
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the purification of this compound.
A. Initial Work-up and Extraction Issues
Question 1: My initial work-up is messy, and I'm getting poor separation in my liquid-liquid extraction. What can I do?
Answer: This is a common issue when dealing with polar products like this compound, which can have some solubility in both aqueous and organic phases.[2][3]
Causality: The hydroxyl group on your product imparts significant polarity, leading to partial partitioning into the aqueous layer during extraction. This reduces your yield in the organic phase and can lead to emulsions.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a sufficiently non-polar organic solvent for the extraction to maximize the partitioning of your relatively polar product out of the highly polar aqueous phase. Ethyl acetate or dichloromethane are common choices. Avoid highly polar solvents like THF for extraction as they are miscible with water.
-
Brine Wash: After the initial aqueous washes, perform a wash with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, "salting out" your organic product and driving it into the organic layer, which can also help to break up emulsions.[4]
-
Multiple Extractions: Instead of one large-volume extraction, perform multiple extractions with smaller volumes of the organic solvent. Three to four extractions are generally sufficient to recover most of the product from the aqueous phase.
-
pH Adjustment: While your product is neutral, adjusting the pH of the aqueous layer can sometimes help. For instance, ensuring the aqueous phase is neutral or slightly basic can help remove any acidic byproducts.
Sources
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Welcome to the technical support center for (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of this compound during storage. By understanding its potential stability issues, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a heterocyclic compound featuring a 4,5-dihydroisoxazole ring. While specific data on this molecule is limited, the presence of the N-O bond in the isoxazoline ring and the primary alcohol functional group suggests potential susceptibility to degradation under certain conditions. This guide synthesizes information from related isoxazoline compounds to provide the best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of the 4,5-dihydroisoxazole ring and primary alcohols, the primary factors that can lead to degradation are:
-
Hydrolysis: The isoxazoline ring can be susceptible to cleavage, particularly under acidic or basic conditions.
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. The heterocyclic ring itself may also be susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can induce cleavage of the relatively weak N-O bond in the isoxazoline ring.[1][2][3]
-
Elevated Temperatures: High temperatures can accelerate the rates of all degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential hydrolytic, oxidative, and thermal degradation reactions. |
| Light | Protect from light (amber vial) | Prevents photodegradation, which can cleave the N-O bond in the isoxazoline ring.[1][2][3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation of the primary alcohol and the heterocyclic ring. |
| Form | Solid (if possible) or in an anhydrous aprotic solvent | Storing as a solid or in a non-aqueous, non-protic solvent minimizes the risk of hydrolysis. |
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in physical appearance (e.g., color change, precipitation) or by analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.
-
Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on any new species formed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results | Degradation of the compound. | 1. Verify the purity of your sample using a suitable analytical method (e.g., HPLC). 2. Review your storage conditions against the recommendations. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions. |
| Change in physical appearance (e.g., discoloration) | Likely oxidative or photodegradation. | 1. Immediately transfer the compound to an amber vial and store it under an inert atmosphere at -20°C. 2. Evaluate the purity of the sample before use. |
| Sample stored at room temperature for an extended period | Potential for thermal degradation and hydrolysis (if moisture is present). | 1. Assess the purity of the compound using an analytical method. 2. Depending on the level of degradation, the sample may need to be discarded. |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the chemistry of related compounds.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
If the compound is in a solid form, ensure it is stored in a tightly sealed amber glass vial.
-
If the compound is in solution, use an anhydrous, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
Before sealing the vial, flush the headspace with an inert gas such as argon or nitrogen.
-
Seal the vial tightly with a chemically resistant cap.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store the vial in a freezer at -20°C or below.
Protocol 2: Stability Assessment by HPLC
This is a general protocol and may need to be optimized for your specific HPLC system and column.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of high-purity this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the stored sample at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) may be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
-
Calculate the purity of the sample by comparing the peak area of the parent compound to the total peak area of all components.
-
Caption: Workflow for assessing the stability of this compound.
References
-
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]
-
Li, Y., et al. (2015). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Journal of Agricultural and Food Chemistry, 63(20), 4960-4967. [Link]
-
Khokhlov, A. L., et al. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 8(2), 65-74. [Link]
-
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(6). [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38484-38489. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 38-45. [Link]
-
Zhang, Q. F., et al. (2013). Aqueous stability of astilbin: effects of pH, temperature, and solvent. Journal of Agricultural and Food Chemistry, 61(49), 12085–12091. [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Derivatization of the C5-Methanol Group
Welcome to the technical support center for optimizing the derivatization of the C5-methanol group. This guide is designed for researchers, scientists, and drug development professionals who are working with molecules containing a primary C5-hydroxymethyl group, such as nucleosides, and need to perform selective chemical modifications.
The primary hydroxyl group at the C5 position (e.g., the 5'-OH of a nucleoside) is often the most reactive hydroxyl group due to its reduced steric hindrance compared to secondary alcohols elsewhere in the molecule.[1][2] This inherent reactivity is the cornerstone of selective derivatization. This guide provides practical, field-tested advice in a direct question-and-answer format to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing a C5-methanol group?
The three most common and effective strategies for derivatizing a primary alcohol like the C5-methanol group are silylation, acylation, and the formation of trityl ethers.[3][4]
-
Silylation: This reaction converts the alcohol (R-OH) into a silyl ether (R-O-SiR'₃). It's a robust method for protecting the hydroxyl group.[5] Common reagents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl). The reaction is typically performed in an aprotic solvent with a non-nucleophilic base like imidazole or triethylamine.[6]
-
Acylation: This involves converting the alcohol into an ester (R-O-C(O)R'). Reagents like acetic anhydride or benzoyl chloride are used, often with a base such as pyridine or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[3][7]
-
Tritylation (specifically for nucleosides): The formation of a dimethoxytrityl (DMT) ether is standard for protecting the 5'-hydroxyl group during oligonucleotide synthesis.[1][8][9] The bulky DMT group selectively reacts with the sterically accessible primary 5'-OH group.[1][10] This reaction is typically carried out using DMT-Cl in the presence of pyridine.
Q2: How do I choose the right protecting group for my C5-methanol?
Choosing the correct protecting group depends on the overall synthetic strategy, particularly the reaction conditions you plan for subsequent steps. This concept is known as an "orthogonal protecting group strategy," where each protecting group can be removed under specific conditions without affecting the others.[11][12][13]
| Protecting Group Class | Common Reagent(s) | Typical Cleavage Condition | Key Advantage |
| Silyl Ethers | TBDMSCl, TIPSCl | Fluoride source (e.g., TBAF) | Stable to a wide range of non-acidic/non-fluoride conditions. Tunable stability based on sterics (TIPS > TBDMS > TMS).[11][14] |
| Acyl Esters | Acetyl Chloride, Acetic Anhydride, Benzoyl Chloride | Base-mediated hydrolysis (e.g., K₂CO₃/MeOH, NH₃) | Stable to acidic conditions. Useful when subsequent steps require acid. |
| Trityl Ethers | DMT-Cl, MMT-Cl, Tr-Cl | Mild acid (e.g., 3% TCA or DCA in DCM)[15] | Very acid-labile. The orange color of the cleaved DMT cation allows for reaction monitoring.[8][15] Standard in oligonucleotide synthesis.[15] |
Q3: How can I selectively target the primary C5-methanol group in a molecule with multiple hydroxyls (polyol)?
Selectivity is primarily achieved by exploiting the steric accessibility of the primary hydroxyl group.[2]
-
Sterically Hindered Reagents: Large, bulky reagents like TBDMSCl or DMT-Cl will react preferentially at the least hindered position, which is the primary C5-methanol group.[1][16]
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can enhance selectivity. Lower temperatures decrease the overall reaction rate, amplifying the kinetic preference for the more reactive primary alcohol.
-
Stoichiometry Control: Using a slight excess (e.g., 1.05-1.2 equivalents) of the derivatizing agent can help achieve full conversion of the primary alcohol while minimizing reactions at less reactive secondary sites.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield / Incomplete Reaction
Potential Cause 1: Poor Reagent Quality or Stoichiometry
-
Causality: Silyl chlorides and acid chlorides are highly sensitive to moisture. Contamination with water will hydrolyze the reagent, rendering it inactive. Similarly, an insufficient amount of the derivatizing agent will lead to an incomplete reaction.
-
Solution:
-
Ensure all reagents are fresh or have been stored properly under anhydrous conditions.
-
Use freshly distilled solvents and flame-dried glassware to eliminate moisture.
-
Increase the stoichiometry of the derivatizing agent and base to 1.2-1.5 equivalents. For challenging substrates, a larger excess may be needed.[17]
-
Potential Cause 2: Ineffective Base or Catalyst
-
Causality: The base is critical for scavenging the acid byproduct (e.g., HCl) generated during the reaction. If the base is too weak or sterically hindered, the reaction will stall. For acylation, a catalyst like DMAP is often necessary to achieve a reasonable reaction rate.[16]
-
Solution:
-
For silylations, imidazole is an excellent choice as it actively participates in the transfer of the silyl group.
-
For acylations, pyridine is a common choice as it serves as both a base and a solvent. Add 0.1 equivalents of DMAP to significantly accelerate the reaction.
-
Ensure the pKa of the conjugate acid of the base is high enough to effectively neutralize the acid byproduct.
-
Potential Cause 3: Sub-optimal Reaction Conditions
-
Causality: The reaction may be too slow at the chosen temperature, or the solvent may not be appropriate for solubilizing the reactants.
-
Solution:
-
While low temperatures favor selectivity, if the reaction is not proceeding, allow it to slowly warm to room temperature. For very hindered alcohols, gentle heating (40-50 °C) may be required.[6][17]
-
Choose a solvent that fully dissolves your starting material. Common choices include DMF, DCM, THF, and acetonitrile.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Cause 1: Lack of Selectivity
-
Causality: The derivatizing agent is reacting with other functional groups, such as secondary hydroxyls or nucleophilic sites on a heterocyclic base. This occurs when reaction conditions are too harsh (e.g., high temperature) or the reagent is too reactive and not sterically demanding enough.
-
Solution:
-
Switch to a more sterically bulky derivatizing agent (e.g., use TIPSCl instead of TBDMSCl).
-
Lower the reaction temperature to 0 °C or below.
-
Slowly add the derivatizing agent to the reaction mixture over a period of time to maintain a low instantaneous concentration, favoring reaction at the most reactive site.
-
Potential Cause 2: Protecting Group Instability
-
Causality: The newly formed derivative is not stable under the reaction or workup conditions, leading to its cleavage or migration. For example, TMS ethers are notoriously labile and may not survive chromatography.[14]
-
Solution:
-
Choose a more robust protecting group for your intended synthetic route (see FAQ Q2). TBDMS ethers offer a good balance of stability and ease of removal.[11]
-
Ensure the workup is appropriate. For acid-sensitive groups like DMT, avoid acidic conditions. For base-sensitive groups like esters, use a neutral or slightly acidic quench.
-
Problem 3: Difficulty in Product Purification
Potential Cause 1: Co-elution of Product and Starting Material
-
Causality: The polarity difference between the starting material (an alcohol) and the derivatized product (an ether or ester) is insufficient for separation by column chromatography. This is common if the overall molecule is very polar.
-
Solution:
-
Drive the reaction to completion. It is much easier to remove excess reagent than to separate the product from the starting material. Monitor the reaction closely by TLC until no starting material is visible.[18][19]
-
Try a different solvent system for chromatography. Adding a small amount of a polar solvent like methanol can sometimes improve separation. For highly polar and basic compounds, adding a small percentage of ammonium hydroxide to the eluent can improve peak shape on silica gel.[20]
-
Consider alternative purification methods like reverse-phase chromatography for very polar compounds.[20][21]
-
Potential Cause 2: Removing Excess Reagent/Byproducts
-
Causality: Water-soluble byproducts (e.g., triethylammonium chloride) and excess reagents can complicate purification.
-
Solution:
-
Aqueous Workup: Perform a liquid-liquid extraction. Wash the organic layer with a mild aqueous acid (e.g., sat. NH₄Cl) to remove bases like triethylamine, followed by a wash with aqueous base (e.g., sat. NaHCO₃) to remove acidic byproducts. Finish with a brine wash to remove residual water.
-
Scavenger Reagents: For small-scale reactions, scavenger resins can be used to selectively bind and remove excess reagents or byproducts.
-
Experimental Protocols & Visualizations
Workflow for a Typical Derivatization Reaction
The following diagram outlines the logical flow of a derivatization experiment, from setup to final characterization.
Caption: General experimental workflow for C5-methanol derivatization.
Protocol 1: Selective Silylation using TBDMS-Cl
This protocol describes the protection of a primary C5-methanol group as a tert-butyldimethylsilyl (TBDMS) ether.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the cooled solution.
-
Reaction & Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 10:1 DCM:MeOH eluent).[22] A new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, quench by adding an equal volume of saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by silica gel column chromatography.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues during your reaction.
Caption: Decision tree for troubleshooting common derivatization problems.
References
-
Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual . (n.d.). LibreTexts. Retrieved January 17, 2026, from [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes . (2023). Molecules. Retrieved January 17, 2026, from [Link]
-
Silyl ether synthesis by silylation or cyanosilylation . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Direct selective and controlled protection of multiple hydroxyl groups in polyols via iterative regeneration of stannylene acetals . (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Why is dmt protection 5'OH specific? . (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Progress on Selective Acylation of Carbohydrate Hydroxyl Groups . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Protecting groups . (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
-
Alcohol Protecting Groups . (n.d.). University of Windsor. Retrieved January 17, 2026, from [Link]
-
Protecting Groups For Alcohols . (2015). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Selective oxidation of polyols to primary hydroxyl acids by plasmonic catalysis on an Au–Pt nanoalloy irradiated by visible light . (2021). Green Chemistry. Retrieved January 17, 2026, from [Link]
-
Derivatization . (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Protection of 5'-Hydroxy Functions of Nucleosides . (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]
-
Protective Groups . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies.
-
Monitoring Reactions by TLC . (n.d.). Washington State University. Retrieved January 17, 2026, from [Link]
-
Why use derivatization? . (n.d.). Analytics-Shop. Retrieved January 17, 2026, from [Link]
-
General Silylation Procedures . (n.d.). Gelest. Retrieved January 17, 2026, from [Link]
-
Dimethoxytrityl . (2025). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Uses of TLC . (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides . (2024). Current Protocols. Retrieved January 17, 2026, from [Link]
-
Determination of hydroxyl value of vegetable oils‐based polyols through ring‐preopening, solvent‐extraction, and acetylation method . (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Selective Deoxygenation of Biomass Polyols into Diols . (2024). Catalysts. Retrieved January 17, 2026, from [Link]
-
Selectivity for the silylation between 1°, 2°, and 3° alcohols . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Catalytic functionalization of unactivated primary C─H bonds directed by an alcohol . (2012). Nature Chemistry. Retrieved January 17, 2026, from [Link]
-
How To Run A Reaction: Purification . (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]
-
Applying TLC - monitoring the progress of a reaction . (2017). YouTube. Retrieved January 17, 2026, from [Link]
-
Reactions of Alcohols . (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]
-
Purification of strong polar and basic compounds . (2023). Reddit. Retrieved January 17, 2026, from [Link]
-
GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS . (n.d.). UPB Scientific Bulletin. Retrieved January 17, 2026, from [Link]
- The method of synthesis and purification of a nucleoside and/or a nucleotide. (2017). Google Patents.
-
Purification and Analysis of Nucleotides and Nucleosides from Plants . (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why use derivatization? | Analytics-Shop [analytics-shop.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 9. An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. fiveable.me [fiveable.me]
- 12. Protective Groups [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. mdpi.com [mdpi.com]
- 22. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques for the characterization of small organic molecules.[1][2] Using (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol as a case study, we will explore the experimental nuances and comparative strengths of these methods.
While the specific crystal structure of this compound is not publicly available, this guide will leverage established principles and data from closely related isoxazoline derivatives to illustrate the validation process.[3][4][5]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing a precise three-dimensional map of electron density within a crystal.[1][6] This allows for the accurate determination of atomic positions, bond lengths, and bond angles, making it an indispensable tool for absolute stereochemical assignment.[7][8][9] However, the success of SCXRD is heavily contingent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[7][8][9]
The journey from a synthesized compound to a validated crystal structure involves several meticulous steps.
1. Synthesis of this compound:
While the specific synthesis of this exact molecule is not detailed in readily available literature, a general and plausible synthetic route for similar 4,5-dihydroisoxazole derivatives involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkene.[4][5] For this compound, this would likely involve the reaction of isobutyronitrile oxide with allyl alcohol.
2. Crystallization: The Art and Science of Crystal Growth:
Obtaining crystals suitable for X-ray diffraction is a critical and often challenging step.[10][11] The ideal crystal should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.5 mm in size.[6][10] Several techniques can be employed to achieve this:
-
Slow Evaporation: This is one of the most straightforward methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.[12] The choice of solvent is crucial as it can influence crystal growth and morphology.[12]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[12] A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. As the anti-solvent vapor diffuses into the compound's solution, it reduces the compound's solubility, promoting slow crystal growth.[12][13]
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[7] Crystals form at the interface where the two liquids slowly mix.
3. Data Collection and Structure Refinement:
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][14] The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.[6] This data is then processed to generate an electron density map, from which the positions of the atoms can be determined and the molecular structure can be refined.[6][14]
A Comparative Analysis: The Role of Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing molecules in solution and providing complementary information.[3][15][16]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[7] | Unambiguous structural determination.[1][2] | Requires high-quality single crystals, which can be difficult to obtain.[7][8][9] Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), relative stereochemistry, information about the molecule's dynamic behavior in solution.[3][15][16] | Non-destructive, provides information about the molecule in a more biologically relevant solution state.[15][16] | Can be difficult to interpret for complex molecules, does not directly provide absolute stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition.[4][17][18] | High sensitivity, requires very small amounts of sample. | Provides limited information about the 3D structure. |
| FTIR Spectroscopy | Presence of functional groups.[4][19] | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3][15] For isoxazoline derivatives, ¹H and ¹³C NMR are routinely used.[3]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the isoxazoline ring provide valuable information about their connectivity and relative stereochemistry.[3][20] For instance, the protons at the C4 and C5 positions of a 4,5-dihydroisoxazole ring typically show distinct splitting patterns that can help determine their spatial relationship.[4]
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazoline ring are also characteristic and can help confirm the carbon skeleton of the molecule.[3][21]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound with high accuracy.[4][17][18] This information is crucial for confirming the identity of the synthesized molecule. Techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the molecular formula.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the isopropyl and ring methylene groups, and the C=N stretch of the isoxazoline ring.[4][19]
Visualizing the Workflow and Logic
To better understand the interplay of these techniques, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 15. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,5-Disubstituted Dihydroisoxazoles
For Researchers, Scientists, and Drug Development Professionals
The dihydroisoxazole (or isoxazoline) scaffold is a privileged five-membered heterocycle integral to medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure allow it to serve as a valuable pharmacophore and a versatile synthetic intermediate. This guide provides an in-depth, comparative analysis of the most effective and commonly employed synthetic routes to 3,5-disubstituted dihydroisoxazoles, offering field-proven insights to aid in methodological selection for your specific research and development needs.
Introduction: The Significance of the Dihydroisoxazole Core
Dihydroisoxazoles are prominently featured in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and anti-inflammatory to antibacterial and antiviral activities. Their utility also extends to being stable intermediates, readily transformable into valuable functional groups such as β-hydroxy ketones and γ-amino alcohols, which are crucial building blocks in natural product synthesis. The strategic placement of substituents at the C3 and C5 positions is often key to modulating the biological efficacy and pharmacokinetic properties of these molecules. Therefore, the efficient and selective synthesis of 3,5-disubstituted dihydroisoxazoles is of paramount importance.
This guide will compare the following principal synthetic strategies:
-
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes: The most direct and widely adopted approach.
-
Intramolecular Nitrile Oxide Cycloaddition (INOC): A powerful method for the construction of fused and spirocyclic systems.
-
Alternative Domino Reactions: Innovative one-pot procedures for specific substitution patterns.
We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these routes, supported by experimental data and protocols.
Route 1: The Workhorse - 1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) is the most direct and versatile method for constructing the dihydroisoxazole ring.[1][2] The regioselectivity of this reaction is a key consideration, typically yielding the 3,5-disubstituted isomer. The primary challenge lies in the reactive and often unstable nature of nitrile oxides, which necessitates their in situ generation.
The mechanism is a concerted, pericyclic reaction, proceeding through a five-membered aromatic transition state. The regioselectivity is governed by frontier molecular orbital (FMO) theory, where the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4]
dot digraph "1,3-Dipolar Cycloaddition Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
reagents [label="Nitrile Oxide + Alkene", shape=plaintext]; ts [label="[Transition State]", shape=box, style=dashed, color="#5F6368"]; product [label="3,5-Disubstituted\nDihydroisoxazole", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reagents -> ts [label="[3+2] Cycloaddition"]; ts -> product; } caption { label = "Mechanism of 1,3-Dipolar Cycloaddition."; fontsize = 10; fontname = "Arial"; }
Method 1a: Base-Promoted In Situ Nitrile Oxide Generation from Aldoximes
This classic and highly versatile method involves the oxidation of an aldoxime to generate the nitrile oxide, which is immediately trapped by the alkene present in the reaction mixture. Common oxidizing agents include Chloramine-T, N-chlorosuccinimide (NCS), and sodium hypochlorite.
Causality of Experimental Choices: The choice of a base and an oxidizing agent is crucial. The base facilitates the dehydrohalogenation of an intermediate, while the mild oxidant converts the aldoxime to the nitrile oxide without degrading the starting materials or the product. Ethanol is a common solvent as it effectively solubilizes the reactants.
Protocol Trustworthiness: This method is widely documented and has been used for decades, making it a reliable and self-validating system for a broad range of substrates.
A mixture of the aldoxime (1 equivalent), the alkene (1 equivalent), and Chloramine-T trihydrate (1.5 equivalents) in ethanol is refluxed for 3-4 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated salts are removed by filtration, and the product is isolated from the filtrate after solvent evaporation and purification.
Method 1b: Acid-Catalyzed In Situ Nitrile Oxide Generation from α-Nitroketones
A more recent, metal-free approach utilizes α-nitroketones as precursors to nitrile oxides, catalyzed by a protic acid such as p-toluenesulfonic acid (p-TsOH).[6][7][8] This method avoids the use of halogenated oxidants and often proceeds under milder conditions than some traditional methods.
Causality of Experimental Choices: p-TsOH acts as a catalyst to facilitate the dehydration of the α-nitroketone to the corresponding nitrile oxide. Acetonitrile is an effective solvent for this transformation. The reaction is typically conducted at elevated temperatures to ensure a sufficient rate of nitrile oxide formation and subsequent cycloaddition.
Protocol Trustworthiness: This protocol has been validated across a range of substrates, with consistent high yields reported in peer-reviewed literature, establishing it as a reliable modern alternative.[6][8]
To a solution of the α-nitroketone (1 equivalent) and the alkene (5 equivalents) in acetonitrile, p-TsOH (4 equivalents) is added.[6] The mixture is stirred at 80 °C for approximately 22 hours, with the reaction progress monitored by TLC. The product is then isolated via flash chromatography.
Method 1c: Metal-Catalyzed Cycloaddition
The use of transition metal catalysts, such as Cu(I) or Cu(II), can promote the cycloaddition under milder conditions, sometimes at room temperature.[5] These methods are particularly useful for less reactive alkenes.
Causality of Experimental Choices: The metal catalyst coordinates to the reactants, lowering the activation energy of the cycloaddition. This allows the reaction to proceed at lower temperatures, which can be beneficial for sensitive substrates.
Protocol Trustworthiness: While effective, a significant drawback is the potential for metal contamination in the final product, which is a major concern in drug development. Rigorous purification is required to remove metal residues.
Comparative Performance of 1,3-Dipolar Cycloaddition Methods
| Method | Key Reagents | Catalyst/Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Advantages & Disadvantages |
| Base-Promoted | Aldoximes, Alkenes | Chloramine-T, Reflux | 3-4 | ~77 | ~77 | Advantages: Common, versatile. Disadvantages: Requires heating, formation of salt byproducts.[5] |
| Acid-Catalyzed | α-Nitroketones, Alkenes | p-TsOH | 22 | 80 | 66-90 | Advantages: Mild acidic conditions, avoids transition metals and halogenated oxidants. Disadvantages: Longer reaction times.[5][6][8] |
| Metal-Catalyzed | Nitrile Oxides, Alkenes | Cu(I), Cu(II), Ru(II) | 12-24 | Room Temp. | High | Advantages: High yields at room temperature. Disadvantages: Risk of metal contamination in the final product.[5] |
Route 2: Intramolecular Nitrile Oxide Cycloaddition (INOC)
The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful strategy for the synthesis of bicyclic and spirocyclic dihydroisoxazoles.[9][10] In this approach, the nitrile oxide precursor and the alkene are part of the same molecule. The in situ generation of the nitrile oxide is followed by a rapid intramolecular cycloaddition.
Causality of Experimental Choices: The success of the INOC reaction is highly dependent on the length and flexibility of the tether connecting the nitrile oxide precursor and the alkene, which influences the stereochemical outcome of the cyclization. The choice of dehydrating agent or oxidant for nitrile oxide formation is similar to the intermolecular versions.
Protocol Trustworthiness: The INOC reaction is a well-established and predictable method for constructing complex polycyclic systems, with the stereochemical outcome often being highly controlled by the substrate's conformation.[11]
dot digraph "INOC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853"];
start [label="Alkene-Tethered\nNitrile Oxide Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; in_situ [label="In Situ Nitrile Oxide\nGeneration", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\n[3+2] Cycloaddition", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Fused or Spirocyclic\nDihydroisoxazole", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> in_situ; in_situ -> cyclization; cyclization -> product; } caption { label = "Workflow for INOC Synthesis."; fontsize = 10; fontname = "Arial"; }
A common approach involves the dehydration of a nitroalkane tethered to an alkene.[9] For instance, a dimethyl 2-allyl-2-(2-nitro-1-arylethyl)malonate can be treated with a dehydrating agent like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) in the presence of a base (e.g., potassium tert-butoxide) at low temperatures to initiate the cyclization.
Asymmetric Synthesis of 3,5-Disubstituted Dihydroisoxazoles
The development of enantioselective methods for the synthesis of chiral dihydroisoxazoles is of great interest for pharmaceutical applications. Asymmetric induction can be achieved through several strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene can direct the facial selectivity of the cycloaddition.
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For example, organocatalytic formal [3+2] cycloadditions of enynes with N-hydroxylamines have been reported to produce dihydroisoxazoles in good yields and with excellent enantioselectivity.
-
Substrate Control: When the alkene already contains a stereocenter, such as in a chiral allylic alcohol, diastereoselective cycloaddition can be achieved.[2]
Conclusion
The synthesis of 3,5-disubstituted dihydroisoxazoles is a well-developed field with several robust and reliable methods available to the modern researcher.
-
The 1,3-dipolar cycloaddition remains the most versatile and widely used method. The choice between base-promoted, acid-catalyzed, or metal-catalyzed variants will depend on the specific substrate, desired reaction conditions, and purity requirements. The p-TsOH-catalyzed method from α-nitroketones represents a significant advancement, offering a metal-free and mild alternative.
-
For the construction of more complex fused or spirocyclic systems, the Intramolecular Nitrile Oxide Cycloaddition (INOC) is the strategy of choice, often providing high levels of stereocontrol.
The selection of the optimal synthetic route requires a careful consideration of factors such as starting material availability, desired substitution pattern, scalability, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and practical protocols to make an informed decision for your synthetic campaign.
References
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available at: [Link]
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters.
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PubMed. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available at: [Link]
-
1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PMC - NIH. Available at: [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.. Available at: [Link]
-
Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation. ResearchGate. Available at: [Link]
-
Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines. ResearchGate. Available at: [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chesci.com [chesci.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones [mdpi.com]
- 7. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In vitro vs in vivo efficacy of isoxazoline-based compounds
An In-Depth Technical Guide to the In Vitro and In Vivo Efficacy of Isoxazoline-Based Compounds
Introduction: A New Paradigm in Ectoparasite Control
The emergence of the isoxazoline class of compounds represents a significant advancement in the control of ectoparasites, such as fleas and ticks, in veterinary medicine.[1][2][3] Molecules like fluralaner, afoxolaner, sarolaner, and lotilaner have demonstrated remarkable efficacy and a favorable safety profile, making them a cornerstone of modern companion animal care.[2] This guide provides a comparative analysis of their efficacy as determined through laboratory-based in vitro assays and studies in live animal hosts (in vivo). Understanding the relationship and potential disparities between these two evaluation paradigms is critical for researchers, scientists, and drug development professionals aiming to innovate in this field. We will explore the underlying mechanisms, dissect the experimental methodologies, and bridge the gap between intrinsic molecular potency and real-world clinical performance.
The Molecular Target: Selective Disruption of the Parasite Nervous System
The efficacy of isoxazoline compounds stems from their specific and potent mechanism of action. They function as non-competitive antagonists of ligand-gated chloride channels, primarily targeting γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls) in the nervous systems of invertebrates.[2][3][4][5][6]
By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, which inhibits the hyperpolarization of the cell membrane and disrupts normal nerve signal transmission. This leads to uncontrolled neuronal activity, hyperexcitation, spastic paralysis, and ultimately, the death of the parasite.[3][4][7] A key feature of this class is its high selectivity for insect and acarine receptors over their mammalian counterparts, which is the basis for their wide safety margin in host animals like dogs and cats.[3][4][5][6] Furthermore, studies have shown that isoxazolines bind to a novel site on the GABA receptor, distinct from the binding sites of older insecticides like fipronil and dieldrin, which helps in overcoming some existing resistance mechanisms.[8][9]
Figure 1: Mechanism of action of isoxazoline compounds on invertebrate GABA-gated chloride channels.
Part 1: In Vitro Efficacy — Gauging Intrinsic Potency
In vitro (Latin for "in glass") studies are the foundational step in drug discovery. They allow for the rapid screening of numerous compounds to determine their intrinsic activity against a specific biological target in a controlled, artificial environment. For isoxazolines, these assays are designed to measure how effectively a compound can kill a parasite or inhibit its biological functions outside of a host animal.
Key In Vitro Methodologies
-
Electrophysiology Assays: This is the most direct way to measure the effect of a compound on its molecular target. The process involves expressing the parasite's specific ion channel receptors (e.g., the cat flea RDL gene, which codes for a GABACl subunit) in a cell system that is easy to manipulate, such as Xenopus oocytes or cultured mammalian cell lines (CHO-K1, HEK293).[10][11] By applying the isoxazoline compound to these cells and measuring the resulting electrical currents, scientists can precisely quantify the compound's ability to block the channel. The result is often expressed as an IC50 value —the concentration of the drug required to inhibit the channel's function by 50%.
-
Artificial Membrane Feeding Assays: To simulate the way a parasite would ingest the compound, membrane feeding systems are used. Parasites, like fleas or ticks, are placed in a unit where they feed on blood treated with varying concentrations of an isoxazoline through a synthetic membrane.[10][12] These assays can measure lethal effects (e.g., LC80/LC100 , the concentration that kills 80% or 100% of parasites) or critical sublethal effects, such as the inhibition of egg production or larval development.[13][14]
-
Larval Susceptibility Assays: For parasites like ticks, specific tests such as the Larval Packet Test (LPT), Larval Tarsal Test (LTT), or Larval Immersion Test (LIT) are employed.[15][16][17] In these methods, the larval stages of the parasite are directly exposed to the acaricide on treated filter paper or by immersion in a solution. These tests are vital for determining baseline susceptibility and for monitoring the development of resistance in parasite populations.
Quantitative Data from In Vitro Studies
The following table summarizes representative in vitro efficacy data for several isoxazoline compounds. These values highlight the potent intrinsic activity of this drug class.
| Compound | Assay Type | Target Organism | Metric | Result | Source |
| Sarolaner | Electrophysiology | Cat Flea (C. felis) RDL GABACl | IC50 | Potent Inhibition | [10] |
| Sarolaner | Membrane Feeding | Cat Flea (C. felis) | LC80 | 0.3 µg/mL | [10][18] |
| Sarolaner | Ingestion Assay | Soft Tick (O. turicata) | LC100 | 0.003 µg/mL | [10][18] |
| Fluralaner | Electrophysiology | Cat Flea (C. felis) RDL GABACl | IC50 | 0.45 nM | [19] |
| Fluralaner | Membrane Feeding | Cat Flea (C. felis) | - | Oviposition ceased at 25.0 ng/mL | [13][14] |
| Fluralaner | Membrane Feeding | Cat Flea (C. felis) | - | Larvicidal effect at 6.25 ng/mL | [13][14] |
| Lotilaner | Electrophysiology | Mammalian GABACls | - | No significant inhibition up to 30 µM | [20][21] |
Experimental Protocol: In Vitro Membrane Feeding Assay for Fleas
This protocol provides a generalized workflow for assessing the efficacy of an isoxazoline against adult cat fleas (Ctenocephalides felis).
-
Preparation of Treated Blood:
-
Defibrinated blood (e.g., bovine or porcine) is used as the feeding medium.
-
The isoxazoline compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the blood to achieve a range of final target concentrations (e.g., 1 ng/mL to 100 ng/mL), including a solvent-only control.
-
-
Assay System Assembly:
-
A feeding unit is constructed, typically consisting of a glass tube or well covered at one end with a Parafilm® or other synthetic membrane.
-
The treated blood is warmed to approximately 37°C and placed into the feeding unit, in contact with the membrane.
-
-
Flea Exposure:
-
A known number of unfed adult fleas (e.g., 20-50) are introduced into a containment chamber that is connected to the feeding unit, allowing them access to the blood-coated membrane.
-
-
Incubation and Observation:
-
The system is maintained at a controlled temperature and humidity (e.g., 30°C and 70% RH) for a set duration (e.g., 24, 48, or 72 hours).
-
At predetermined time points, flea mortality is assessed. Sublethal effects, such as ataxia or moribundity, are also recorded.
-
-
Data Analysis:
-
Mortality data from the different concentration groups are analyzed using probit analysis to calculate lethal concentration values (e.g., LC50, LC90).
-
Figure 3: Generalized workflow for an in vivo induced infestation study.
Bridging the Gap: Correlating In Vitro Potency with In Vivo Success
The ultimate goal of early-phase drug development is to identify compounds whose high in vitro potency translates into robust in vivo efficacy. While a strong correlation is desired, it is not always guaranteed. The transition from the petri dish to a living animal introduces the complex variable of pharmacokinetics. [22][23][24] A compound must not only be potent at the receptor level but must also possess favorable "ADME" properties:
-
Absorption: It must be efficiently absorbed into the bloodstream after oral administration.
-
Distribution: It must distribute throughout the body and be available in the blood and tissue fluids where parasites feed.
-
Metabolism: It must resist being broken down too quickly by the host's liver and other organs.
-
Excretion: It must be cleared from the body at a rate that allows for a sustained therapeutic concentration between doses.
The isoxazoline class is a prime example of successful translation. For instance, studies on afoxolaner have demonstrated a strong correlation between its plasma concentration and its efficacy against both fleas and ticks. [25][26]Similarly, research on fluralaner has shown that the very low, sub-insecticidal concentrations that were found to inhibit flea reproduction in vitro are readily achieved and maintained in treated dogs, leading to excellent control of flea populations in the environment in vivo. [13][14]This demonstrates that with the right molecular properties, the promise shown in the lab can be fully realized in clinical practice.
Figure 4: Pharmacokinetics as the bridge between in vitro potential and in vivo efficacy.
Conclusion
The evaluation of isoxazoline-based compounds requires a dual approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays are indispensable tools for high-throughput screening, identifying potent molecular candidates, and elucidating their precise mechanism of action at the receptor level. However, these results represent only the first step. The definitive measure of a compound's utility is its performance in in vivo studies, which integrate the critical factors of pharmacokinetics and host-parasite interactions. The remarkable success of the isoxazoline class is a testament to the discovery of molecules that not only possess exceptional intrinsic potency but also the ideal pharmacokinetic profiles to translate that potency into sustained, real-world efficacy. For researchers in this field, a comprehensive understanding of both testing paradigms is fundamental to developing the next generation of safe and effective parasiticides.
References
-
Liebenberg, J., et al. (2017). Efficacy and Pharmacokinetics Evaluation of a Single Oral Dose of Afoxolaner against Sarcoptes scabiei in the Porcine Scabies Model for Human Infestation. Antimicrobial Agents and Chemotherapy, 61(12), e01239-17. [Link]
-
Gammon, D. W. (1985). Correlations between in vitro and in vivo mechanisms of pyrethroid insecticide action. Fundamental and Applied Toxicology, 5(1), 9-23. [Link]
-
Gammon, D. W. (1985). Correlations between in Vitro and in Vivo Mechanisms of Pyrethroid Insecticide Action. Fundamental and Applied Toxicology, 5(1), 9-23. [Link]
-
Letendre, L. (n.d.). Understanding Sarolaner: A Deep Dive into Veterinary Antiparasitic Treatments. LinkedIn. [Link]
-
Rhoades, C., & Roth, M. (2020). Sarolaner Use in Dogs. Today's Veterinary Practice. [Link]
-
da Silva, I. F., et al. (2021). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. RSC Advances, 11(42), 26333-26353. [Link]
-
Amiji, F., et al. (2022). Correlation between in vitro toxicity of pesticides and in vivo risk guidelines in support of complex operating site risk management: A meta-analysis. Food and Chemical Toxicology, 170, 113502. [Link]
-
Rhoades, C., & Roth, M. (2020). Sarolaner Use in Dogs. Today's Veterinary Practice. [Link]
-
McTier, T. L., et al. (2016). Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs. Veterinary Parasitology, 222, 3-11. [Link]
-
Kröber, T., & Guerin, P. M. (2007). An in vitro feeding assay to test acaricides for control of hard ticks. Pest Management Science, 63(2), 167-172. [Link]
-
Letendre, L., et al. (2014). The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs. Veterinary Parasitology, 201(3-4), 190-197. [Link]
-
Letendre, L., et al. (2014). The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs. Veterinary Parasitology, 201(3-4), 190-197. [Link]
-
Letendre, L., et al. (2017). The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs. Journal of Veterinary Pharmacology and Therapeutics, 40(2), 137-143. [Link]
-
Zhou, H., et al. (2024). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
McTier, T. L., et al. (2016). Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs. Veterinary Parasitology, 222, 3-11. [Link]
-
Nakao, T., et al. (2020). Comparison of the insecticidal activities of fluralaner and fipronil to insect pests a. Pesticide Biochemistry and Physiology, 165, 104555. [Link]
-
Rust, M. K. (2016). THERAPEUTIC REVIEW – ISOXAZOLINES. Veterinary Dermatology. [Link]
-
Keir, P. (2023). Lotilaner Ophthalmic Solution 0.25%: First Approval. Drugs, 83(15), 1437-1442. [Link]
-
Letendre, L., et al. (2017). The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Zhou, X., Hohman, A. E., & Hsu, W. H. (2022). Current review of isoxazoline ectoparasiticides used in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 45(1), 1-15. [Link]
-
Williams, H., et al. (2014). Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment. Parasites & Vectors. [Link]
-
Zhou, X., Hohman, A. E., & Hsu, W. H. (2021). Current review of isoxazoline ectoparasiticides used in veterinary medicine. Scribd. [Link]
-
Williams, H., et al. (2014). Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment. Parasites & Vectors, 7, 275. [Link]
-
Lahm, G. P., et al. (2013). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Bioorganic & Medicinal Chemistry Letters, 23(10), 3001-3006. [Link]
-
Yeu, E., et al. (2021). Safety and Efficacy of Topical Lotilaner Ophthalmic Solution 0.25% for the Treatment of Demodex Blepharitis: A Pilot Study. Clinical Ophthalmology, 15, 2621-2629. [Link]
-
Clinician's Brief. (n.d.). Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. [Link]
-
Miller, A. (2022). Systemic ectoparasite control and how it works. dvm360. [Link]
-
Merck Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Merck Veterinary Manual. [Link]
-
Al-Archid, A. A., et al. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Veterinary World, 15(1), 163-172. [Link]
-
Nakahira, K., et al. (2024). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Parasites & Vectors, 17(1), 116. [Link]
-
de Oliveira, R. G., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7602. [Link]
-
Zhao, C., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. ACS Chemical Neuroscience, 4(5), 785-791. [Link]
-
Beugnet, F., et al. (2016). Efficacy and safety of a novel oral isoxazoline, sarolaner (Simparica™) in the treatment of naturally occurring flea and tick infestations in dogs presented as veterinary patients in Europe. Veterinary Parasitology, 222, 22-27. [Link]
-
Shailaja, N., et al. (2007). EVALUATION OF THE COMMONLY USED ACARICIDES AGAINST DIFFERENT STAGES OF THE CATTLE TICK BOOPHILUS MICROPLUS BY USING DIFFERENT IN VITRO TESTS*. Indian Journal of Animal Research. [Link]
-
Yoon, K. S., et al. (2015). In Vitro and In Vivo Evaluation of Infestation Deterrents Against Lice. Journal of Medical Entomology, 52(5), 1079-1085. [Link]
-
Gassel, M., et al. (2014). The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and l-glutamate-gated chloride channels and insecticidal/acaricidal activity. Insect Biochemistry and Molecular Biology, 45, 111-124. [Link]
-
Gassel, M., et al. (2014). Table: GABACl and GluCl channels: EC 50 values and Hill coefficients for specific agonists, IC 50 values of antagonists. ResearchGate. [Link]
-
Lovis, L., et al. (2011). A new in vitro test to evaluate the resistance level against acaricides of the cattle tick, Rhipicephalus (Boophilus) microplus. Veterinary Parasitology. [Link]
-
White, W. H., et al. (2007). In Vivo Rodent Model for Identifying and Characterizing Acaricides. Journal of Medical Entomology, 44(1), 58-63. [Link]
-
White, W. H., et al. (2004). An In Vitro Larval Immersion Microassay for Identifying and Characterizing Candidate Acaricides. Journal of Medical Entomology. [Link]
-
Rohdich, N., et al. (2014). A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto™ (fluralaner) against Frontline™ (fipronil) in flea- and tick-infested dogs. Parasites & Vectors, 7, 83. [Link]
-
Esimbekova, E. N., et al. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. Biointerface Research in Applied Chemistry. [Link]
-
Karadzovska, D., et al. (2017). Laboratory evaluations of the immediate and sustained efficacy of lotilaner (Credelio™) against four common species of ticks affecting dogs in North America. Parasites & Vectors. [Link]
-
Al-Archid, A. A., et al. (2022). The in-vivo and in-vitro Effectiveness of Three Insecticides Types for Eradication of The Tick Rhipicephalus sanguineus in Dogs. ResearchGate. [Link]
-
Kilp, S., et al. (2016). Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration. Parasites & Vectors, 9, 296. [Link]
-
Synapse. (n.d.). What are the approved indications for Lotilaner?. Patsnap Synapse. [Link]
-
Yeu, E., et al. (2023). Safety and Efficacy of Lotilaner Ophthalmic Solution (0.25%) in Treating Demodex Blepharitis: Pooled Analysis of Two Pivotal Trials. Clinical Ophthalmology, 17, 2803-2813. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current review of isoxazoline ectoparasiticides used in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. nbinno.com [nbinno.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. An in vitro feeding assay to test acaricides for control of hard ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EVALUATION OF THE COMMONLY USED ACARICIDES AGAINST DIFFERENT STAGES OF THE CATTLE TICK BOOPHILUS MICROPLUS BY USING DIFFERENT IN VITRO TESTS* [arccjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lotilaner Ophthalmic Solution 0.25%: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety and Efficacy of Topical Lotilaner Ophthalmic Solution 0.25% for the Treatment of Demodex Blepharitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Correlations between in vitro and in vivo mechanisms of pyrethroid insecticide action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Introduction: The Rising Prominence of Isoxazoline Scaffolds and the Predictive Power of In Silico Docking
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel therapeutic agents requires a meticulous evaluation of their selectivity to minimize off-target effects and predict potential adverse drug reactions (ADRs). This guide focuses on (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, a compound featuring the 4,5-dihydroisoxazole (isoxazoline) scaffold. While specific data for this exact molecule is limited, the isoxazoline class is known for its potent biological activities, most notably as non-competitive antagonists of γ-aminobutyric acid (GABA) receptors.[1][2][3] This association immediately prioritizes a comprehensive cross-reactivity assessment against a panel of relevant neurological and systemic receptors. This document provides a strategic framework and detailed experimental protocols for systematically profiling the receptor cross-reactivity of this and similar novel chemical entities (NCEs), ensuring a robust and scientifically valid preclinical safety assessment.
Introduction: The Imperative of Selectivity in Drug Discovery
Off-target interactions are a primary cause of safety-related drug attrition during preclinical and clinical development.[4] Understanding a compound's cross-reactivity profile is therefore not merely a regulatory requirement but a foundational step in building a comprehensive safety and efficacy profile. The process, known as safety pharmacology, aims to identify undesirable pharmacodynamic properties of a substance before it is tested in humans.[5][6]
The subject of this guide, this compound, belongs to the isoxazoline chemical class. Compounds in this class have been successfully developed as ectoparasiticides, which function by potently inhibiting invertebrate GABA-gated chloride channels (GABACls).[3][7] Their selective toxicity relies on a significantly higher affinity for insect and acari GABA receptors compared to their mammalian counterparts.[1][2] However, even with this selectivity, the potential for interaction with mammalian central nervous system (CNS) targets, cardiovascular receptors, and other vital physiological systems must be rigorously evaluated.[5] This guide outlines a tiered approach to systematically de-risk such compounds.
The Isoxazoline Scaffold: Known Interactions and Rationale for Screening
The isoxazoline ring is a versatile pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9] However, its most prominent and well-characterized activity is the antagonism of GABA receptors.[1][2]
-
Primary Target Hypothesis: Based on established literature, the primary molecular target for many bioactive isoxazolines is the GABA receptor, a ligand-gated ion channel crucial for fast inhibitory neurotransmission in both invertebrates and vertebrates.[7]
-
Rationale for Broad Screening: While the GABA receptor is a key starting point, assuming it is the only target would be a critical oversight. The structural features of this compound could allow it to bind to other, unrelated receptors. Therefore, an initial broad liability screen is essential. Commercial safety panels, which test a compound against dozens of targets known to be involved in human toxicity, are a cost-effective strategy for early hazard identification.[4][10][11][12][13] These panels cover diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[12]
A Tiered Strategy for Cross-Reactivity Profiling
A logical, tiered approach ensures that resources are used efficiently, moving from broad, high-throughput screening to more focused, mechanistic studies on identified "hits."
Workflow for Cross-Reactivity Assessment
Caption: Tiered workflow for profiling receptor cross-reactivity.
Tier 1: Broad Panel Screening
The initial step involves screening the test compound at a single, high concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes implicated in adverse drug reactions.[4]
-
Rationale: This provides a cost-effective and rapid overview of potential off-target liabilities.[4] A result showing >50% inhibition or stimulation is considered a "hit" and warrants further investigation.
-
Available Services: Several contract research organizations (CROs) offer standardized safety panels, such as the Eurofins SafetyScreen44, the Reaction Biology InVEST panel, or the WuXi AppTec Mini Safety 44 Panel.[4][10][11] These panels are designed to include targets associated with the most common and serious ADRs.[4]
Tier 2: Hit Confirmation and Potency Determination
Any hits identified in Tier 1 must be confirmed and quantified. This is achieved by generating a full concentration-response curve to determine the potency of the interaction, typically expressed as an IC50 (for inhibition) or EC50 (for activation).
-
Key Methodology: Radioligand Binding Assays: These assays are the gold standard for measuring the affinity of a compound for a receptor.[14] They involve incubating a receptor source (e.g., cell membranes) with a fixed concentration of a radioactive ligand (radioligand) and varying concentrations of the unlabeled test compound.[14][15] The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).[14][16]
Tier 3: Functional Activity Assessment
A binding interaction does not always translate to a biological effect. It is crucial to determine whether the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator at the off-target receptor.
-
Rationale: A compound that binds to an off-target receptor but has no functional effect is less of a concern than one that potently activates or inhibits it. Functional assays measure a downstream biological response following receptor interaction, such as changes in second messenger levels (e.g., cAMP), ion flux (e.g., calcium), or gene expression.[17][18]
-
Example: If the compound binds to a GPCR, a cAMP assay or a calcium mobilization assay would be appropriate to determine if it activates or blocks the receptor's signaling pathway.[17][19]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of on-target potency versus off-target activity. The goal is to calculate a "selectivity window"—the ratio of off-target activity (Ki or IC50) to on-target potency. A larger window (e.g., >100-fold) is generally desirable.
Hypothetical Data Summary Table
| Target | Assay Type | Primary Result | Calculated Potency (Ki / IC50) | Selectivity (vs. GABA-A α1β2γ2) |
| GABA-A (α1β2γ2) | Radioligand Binding | IC50 | 50 nM | 1x (On-Target) |
| Adrenergic α1A | Radioligand Binding | % Inhibition @ 10 µM | 45% | - |
| Adrenergic α2A | Radioligand Binding | % Inhibition @ 10 µM | 8% | - |
| Dopamine D2 | Radioligand Binding | % Inhibition @ 10 µM | 62% | - |
| Dopamine D2 | Radioligand Binding | IC50 | 5,200 nM | 104x |
| hERG Channel | Electrophysiology | % Inhibition @ 10 µM | 55% | - |
| hERG Channel | Electrophysiology | IC50 | 8,500 nM | 170x |
| 5-HT2B | Functional (Calcium Flux) | % Activation @ 10 µM | 78% | - |
| 5-HT2B | Functional (Calcium Flux) | EC50 | 6,800 nM | 136x |
In this hypothetical example, initial hits at Dopamine D2, hERG, and 5-HT2B were followed up. The compound shows >100-fold selectivity for its primary target over these off-targets, which may be considered an acceptable initial safety profile.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor, following the principles outlined by leading bioscience providers.[14][16][20]
Objective: To determine the IC50 and Ki of this compound at a selected off-target receptor (e.g., Dopamine D2).
Materials:
-
Receptor Source: Commercially available cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (or other suitable D2 antagonist radioligand).
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Non-Specific Binding (NSB) Control: A known, high-affinity D2 antagonist (e.g., Haloperidol at 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).[19][21]
-
Scintillation Cocktail and a Microplate Scintillation Counter .
Workflow Diagram
Caption: Step-by-step workflow for a radioligand binding assay.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically covering a 5-log unit range (e.g., from 100 µM to 1 nM).
-
Plate Setup: The assay is performed in a 96-well plate in triplicate for each condition:
-
Total Binding (TB): Wells containing assay buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB): Wells containing the NSB control compound, radioligand, and membranes.
-
Test Compound: Wells containing a specific concentration of the test compound, radioligand, and membranes.
-
-
Incubation: Add the components to the wells in the specified order. The reaction is initiated by adding the membrane preparation. Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[16]
-
Filtration: Terminate the reaction by rapid vacuum filtration. This separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand (which passes through).[16][22]
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the trapped radioactivity using a microplate scintillation counter.[16]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal curve and determine the IC50 value.[16]
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[23]
-
Conclusion and Strategic Outlook
For a novel compound like this compound, a systematic investigation of receptor cross-reactivity is paramount. The isoxazoline scaffold's known affinity for GABA receptors provides a logical starting point, but a broad, unbiased safety panel screen is the essential first step to uncover unforeseen off-target interactions. Following a tiered approach—from broad screening to binding potency and finally to functional activity—provides a robust, data-driven framework for decision-making. By quantifying the selectivity window between on-target effects and off-target liabilities, researchers can confidently advance compounds with the highest probability of success, minimizing the risk of late-stage failures due to safety concerns.
References
- Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Casida, J. E., & Tomizawa, M. (n.d.). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide.
- Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services.
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
- Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips.
- WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling.
- Nakao, T., & Banba, S. (2016).
- ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77.
- Hrubá, E., et al. (2022). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Patsnap. (2025). What are preclinical safety pharmacology requirements?.
- Limbird, L. E. (2011).
- Hrubá, E., et al. (2022). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Garcia-Reynaga, P., et al. (2023). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. PubMed Central.
- Bouvier, J., et al. (2017). The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls). PubMed.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of Isoxazole-Based Compounds at GABAA Receptors.
- Casida, J. E., & Tomizawa, M. (2013). New GABA/Glutamate Receptor Target for [H-3]Isoxazoline Insecticide.
- Zherdev, V. P., et al. (2024). Identification and synthesis of metabolites of the new 4.
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
- Aptuit. (2021). Functional Assays: Narrowing the Field from Binders to Therapeutic Candidates.
- BenchChem. (2025). Comparative Analysis of Receptor Cross-Reactivity: A Guide for Researchers.
- U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Ma, S., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed.
- Zherdev, V. P., et al. (n.d.).
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
- Mayorga, C., et al. (2023). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. PubMed Central.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- Negi, S. S., & Braun, W. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. PubMed Central.
- MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
- De Benedetti, P. G., et al. (1993). Synthesis of new delta 2-isoxazoline derivatives and their pharmacological characterization as beta-adrenergic receptor antagonists. PubMed.
- Sheppard, A., & L. Kellermann. (2020). Survey of canine use and safety of isoxazoline parasiticides. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Li, J., et al. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. PubMed.
- Sinfoo Biotech. (n.d.). This compound.
- Siddiqui, H. L., et al. (2011). (S)-[5-Methyl-3-(3-methyl-thio-phen-2-yl)-4,5-dihydro-isoxazol-5-yl]methanol. PubMed.
-
Heffron, T. P., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][10][22]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. PubMed.
- Chemsrc. (2025). This compound.
Sources
- 1. Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods for membrane preparations and intact cells [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. antibody.com [antibody.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isoxazoline Characterization: A Head-to-Head Comparison of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the isoxazoline scaffold has emerged as a privileged structure, integral to a range of pharmacologically active agents. From novel ectoparasiticides to potential therapeutics in oncology and infectious diseases, the precise characterization of these heterocyclic compounds is paramount to ensuring their safety, efficacy, and quality. This guide, born from extensive hands-on experience, provides a comprehensive head-to-head comparison of the principal analytical techniques employed for isoxazoline characterization. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic framework for selecting the most appropriate analytical tool for your research needs.
The Analytical Gauntlet: Choosing Your Weapon for Isoxazoline Interrogation
The characterization of an isoxazoline derivative is a multi-faceted endeavor, requiring a synergistic application of various analytical techniques to elucidate its structure, purity, and chiral integrity. The primary tools in our arsenal are chromatography for separation and spectroscopy for structural fingerprinting. The logical workflow for a comprehensive characterization is outlined below.
Caption: A logical workflow for the comprehensive characterization of isoxazoline derivatives.
Chromatographic Techniques: The Art of Separation
The initial step in characterizing a newly synthesized or formulated isoxazoline is often to assess its purity and, if necessary, to isolate the compound of interest. Chromatographic techniques are the cornerstone of this process.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is the workhorse of the pharmaceutical industry for its robustness and versatility in separating a wide range of compounds.[1] UPLC, a more recent advancement, utilizes smaller particle size columns to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.[2]
Principle of Operation: Both techniques rely on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition allows for the separation of compounds based on their polarity.
Application to Isoxazolines:
-
Purity Assessment: A primary application is to determine the purity of a synthesized isoxazoline by separating it from starting materials, byproducts, and degradation products.
-
Quantification: When coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), HPLC/UPLC can be used for the quantitative analysis of the isoxazoline in a sample.[3] For highly sensitive and selective quantification, especially in complex matrices like plasma, coupling with tandem mass spectrometry (UPLC-MS/MS) is the gold standard.[4][5]
-
Chiral Separations: Many isoxazolines are chiral molecules, and their enantiomers can exhibit different pharmacological and toxicological profiles.[6] Chiral HPLC, employing a chiral stationary phase (CSP), is a well-established method for separating these enantiomers.[6]
Supercritical Fluid Chromatography (SFC)
SFC has gained traction as a powerful alternative to normal-phase HPLC, particularly for chiral separations.[7]
Principle of Operation: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption compared to HPLC.[8]
Application to Isoxazolines:
-
Chiral Separations: SFC is often superior to HPLC for the separation of enantiomers, offering higher efficiency and faster run times.[5][9]
-
Diastereomer Separations: This technique is also highly effective for the separation of diastereomers.[10]
Gas Chromatography (GC)
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[11] This technique is generally limited to thermally stable and volatile compounds.[1]
Application to Isoxazolines: The application of GC for the analysis of many isoxazoline drug molecules is limited due to their relatively high molecular weight and lower volatility. However, for smaller, more volatile isoxazoline derivatives or for the analysis of volatile impurities, GC can be a valuable tool.
Head-to-Head Comparison of Chromatographic Techniques
| Feature | HPLC/UPLC | SFC | GC |
| Principle | Liquid-solid partitioning | Supercritical fluid-solid partitioning | Gas-solid/liquid partitioning |
| Analytes | Wide range of polar and non-polar compounds | Non-polar to moderately polar compounds, excels at chiral separations | Volatile and thermally stable compounds |
| Speed | Moderate (HPLC) to Fast (UPLC) | Fast to Very Fast | Very Fast |
| Solvent Consumption | High (HPLC) to Moderate (UPLC) | Low | Very Low |
| Chiral Separations | Good, well-established | Excellent, often superior to HPLC | Limited to volatile chiral compounds |
| Typical Application for Isoxazolines | Purity, quantification, achiral & chiral separations | Chiral and diastereomeric separations | Analysis of volatile derivatives or impurities |
Spectroscopic Techniques: Unveiling the Molecular Architecture
Once the purity of the isoxazoline has been established, spectroscopic techniques are employed to confirm its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the isoxazoline.[11]
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local chemical environment, providing a unique fingerprint of the molecule's structure.
Interpreting Isoxazoline NMR Spectra:
-
¹H NMR: The protons on the isoxazoline ring have characteristic chemical shifts. For a typical 4,5-dihydroisoxazole ring:
-
The proton at C5 (H-5) is often observed as a multiplet in the range of δ 4.8-5.0 ppm.[12]
-
The diastereotopic protons at C4 (H-4) typically appear as distinct multiplets.
-
-
¹³C NMR: The carbon atoms of the isoxazoline ring also exhibit characteristic chemical shifts. For instance, in a 3,5-disubstituted isoxazoline, the C4 carbon might resonate around 37 ppm.[12]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning all proton and carbon signals, especially for complex substituted isoxazolines.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13]
Principle of Operation: FTIR measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups have characteristic vibrational frequencies, resulting in a unique IR spectrum.[13]
Characteristic IR Absorptions for Isoxazolines:
-
C=N Stretch: The carbon-nitrogen double bond of the isoxazoline ring typically shows an absorption band in the region of 1650-1500 cm⁻¹.
-
N-O Stretch: The nitrogen-oxygen single bond can exhibit absorptions in the fingerprint region.
-
Other Functional Groups: The presence of other functional groups, such as carbonyls (C=O) or hydroxyls (O-H) in the substituents, will give rise to strong, characteristic absorption bands.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.
Principle of Operation: MS involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
Application to Isoxazolines:
-
Molecular Weight Confirmation: The molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized isoxazoline.
-
Structural Information: The fragmentation pattern can provide clues about the structure of the molecule.
-
Quantitative Analysis: As mentioned earlier, when coupled with a chromatographic technique like UPLC, MS/MS is a powerful tool for highly sensitive and selective quantification.[4]
Comparison of Spectroscopic Techniques
| Feature | NMR (¹H, ¹³C) | FTIR | Mass Spectrometry (HRMS) |
| Information Provided | Detailed carbon-hydrogen framework, connectivity | Presence of functional groups | Molecular weight, elemental formula, fragmentation |
| Sample Amount | mg range | µg to mg range | ng to µg range |
| Analysis Time | Minutes to hours | Seconds to minutes | Minutes (when coupled with LC) |
| Destructive? | No | No | Yes (in most cases) |
| Primary Use for Isoxazolines | Definitive structure elucidation | Rapid functional group identification | Molecular weight confirmation, quantification |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of your results, it is crucial to follow well-defined experimental protocols.
Protocol 1: UPLC-MS/MS Method for the Quantification of Isoxazolines in Plasma
This protocol is adapted from a validated method for the simultaneous determination of four isoxazoline derivatives (fluralaner, sarolaner, lotilaner, and afoxolaner) in plasma.[4]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of a precipitation solution (e.g., acetonitrile with 0.1% formic acid). b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube for analysis.
2. UPLC-MS/MS Conditions:
- Column: A reversed-phase C18 column (e.g., 1.8 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analytes of interest.
- Flow Rate: 0.35 mL/min.
- Injection Volume: 1 µL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for each analyte.
3. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, and stability.
Caption: Workflow for UPLC-MS/MS analysis of isoxazolines in plasma.
Protocol 2: ¹H and ¹³C NMR for Structural Elucidation
1. Sample Preparation: a. Dissolve 5-25 mg of the purified isoxazoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. b. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[12] c. Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.
2. NMR Acquisition: a. Acquire a ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. If necessary for complete structural assignment, acquire 2D NMR spectra such as COSY and HSQC.
3. Data Interpretation: a. Analyze the ¹H NMR spectrum for chemical shifts, integration, and coupling patterns to identify the types and connectivity of protons. b. Analyze the ¹³C NMR spectrum to determine the number of unique carbons and their chemical environments. c. Use 2D NMR data to correlate protons with their attached carbons (HSQC) and to identify neighboring protons (COSY).
Protocol 3: ATR-FTIR for Functional Group Analysis
1. Sample Preparation: a. For a solid sample, place a small amount of the powdered isoxazoline directly onto the ATR crystal. b. For a liquid sample, place a drop of the neat liquid onto the crystal.
2. FTIR Acquisition: a. Obtain a background spectrum of the clean, empty ATR crystal. b. Apply pressure to the solid sample to ensure good contact with the crystal. c. Acquire the sample spectrum.
3. Data Interpretation: a. Identify characteristic absorption bands corresponding to the functional groups present in the isoxazoline molecule.
Conclusion: An Integrated Approach for Comprehensive Characterization
The robust characterization of isoxazoline derivatives necessitates a multi-technique approach. The journey begins with chromatographic methods, primarily HPLC/UPLC and SFC, to ensure purity and, for chiral molecules, to resolve enantiomers. Following purification, a suite of spectroscopic techniques, with NMR at the forefront, is employed for definitive structural elucidation. FTIR provides a rapid confirmation of functional groups, while mass spectrometry validates the molecular weight and elemental composition. For quantitative analysis in biological matrices, UPLC-MS/MS stands as the undisputed champion of sensitivity and selectivity.
By understanding the principles, strengths, and limitations of each of these analytical techniques, and by adhering to rigorous, well-validated protocols, researchers can confidently and accurately characterize their isoxazoline compounds, paving the way for their successful development and application.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- Martínez-Galera, M., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
-
ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]
-
Secrets of Science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]
- Journal of Veterinary Research. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 69(3), 283-291.
-
Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. (n.d.). Africabio. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Table of Characteristic IR Absorptions. Retrieved from [Link]
- ResearchGate. (2025). Development and validation of a multianalyte method for quantification of isoxazolines in animal-derived matrix samples using SPE-HPLC-MS/MS.
- De Pauw, R., et al. (2015). Comparing the separation speed of contemporary LC, SFC, and GC.
- Berger, T. A., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]
-
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Belal, F., et al. (2013). Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD).
- Journal of Analytical & Bioanalytical Techniques. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Analytical & Bioanalytical Techniques, 14(3), 1-7.
- Science World Journal. (2016). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 11(2), 1-6.
- AAPS J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1374-1383.
-
University of California, Berkeley. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- ResearchGate. (2025). (PDF) Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives.
- Journal of Chromatography & Separation Techniques. (2017). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Interpret the 1H and 13C NMR spectra of the | Chegg.com [chegg.com]
- 8. mdpi.com [mdpi.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
A Comparative Stability Analysis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol Against Marketed Drugs: A Methodological Guide
Abstract
This guide provides a comprehensive framework for benchmarking the chemical stability of a novel isoxazoline derivative, (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, against three well-established pharmaceutical agents: Aspirin, Amoxicillin, and Metformin. Due to the limited publicly available stability data for this compound, this document serves as a methodological guide, presenting a robust experimental design and employing illustrative, hypothetical data for comparative purposes. The protocols detailed herein are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for stability testing.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals to illustrate a best-practice approach to evaluating the intrinsic stability of new chemical entities.
Introduction
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[6] Early characterization of a new chemical entity's (NCE) stability profile is paramount for guiding formulation development, defining storage conditions, and ensuring regulatory compliance.[7] Forced degradation, or stress testing, is an essential component of this process, designed to identify potential degradation products and elucidate degradation pathways.[8][9]
This guide focuses on a novel heterocyclic compound, this compound. The isoxazoline ring is a key feature in a number of biologically active compounds.[2][10][11][12] Understanding the stability of this particular derivative is crucial for its potential development as a therapeutic agent.
To provide context and a practical benchmark, its stability profile will be hypothetically compared against three widely used drugs with distinct chemical structures and known stability liabilities:
-
Aspirin (Acetylsalicylic Acid): An ester-containing compound highly susceptible to hydrolysis.[13][14][15]
-
Amoxicillin: A β-lactam antibiotic, known for the instability of its β-lactam ring to hydrolysis.[4][16][17]
-
Metformin: A biguanide that is generally more stable but can degrade under harsh conditions.[1][18][19]
This comparative approach allows for a nuanced understanding of the target molecule's potential weaknesses and strengths.
Experimental Design & Rationale
The stability testing program is designed in accordance with ICH Q1A(R2) guidelines and encompasses forced degradation studies as well as long-term and accelerated stability testing.[1][2][3][4][5]
Materials & Reagents
-
This compound: (Hypothetical purity >99.5%)
-
Aspirin: USP reference standard
-
Amoxicillin Trihydrate: USP reference standard
-
Metformin Hydrochloride: USP reference standard
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%), analytical grade buffers
Analytical Methodology: Stability-Indicating HPLC-UV
A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the cornerstone of this analysis.[10][11][12][18] The method must be capable of separating the intact API from all process-related impurities and degradation products.[20]
Rationale for Method Choice: HPLC-UV is a robust, reliable, and widely accessible technique for quantifying APIs and their impurities in pharmaceuticals.[10][11] The development of a gradient elution method provides the necessary peak capacity to resolve both polar and non-polar analytes that may be generated during degradation.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (Metformin), 254 nm (Aspirin), 270 nm (Amoxicillin), 220 nm (Hypothetical for Isoxazoline) |
| Injection Volume | 10 µL |
Forced Degradation Studies: Protocol & Causality
Forced degradation studies are designed to accelerate the degradation of the drug substance to identify likely degradation products and establish degradation pathways.[8][9] The goal is to achieve 5-20% degradation of the API.[21]
Hydrolytic Degradation (Acidic & Basic)
Protocol:
-
Prepare solutions of each API (1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for up to 48 hours.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the aliquots (acidic with NaOH, basic with HCl) before dilution and injection into the HPLC system.
-
Analyze for the remaining percentage of the parent drug and the formation of degradation products.
Causality: This study probes the susceptibility of functional groups to acid and base-catalyzed hydrolysis. For the isoxazoline, this could involve ring-opening of the dihydroisoxazole moiety. For aspirin and amoxicillin, ester and β-lactam hydrolysis are the expected primary degradation pathways, respectively.[4][14]
Oxidative Degradation
Protocol:
-
Prepare solutions of each API (1 mg/mL) in 3% hydrogen peroxide.
-
Store the solutions at room temperature, protected from light, for up to 48 hours.
-
Withdraw and analyze aliquots at specified intervals.
Causality: This test evaluates the molecule's sensitivity to oxidation. Heterocyclic rings and other electron-rich moieties can be susceptible to oxidative degradation.
Thermal Degradation
Protocol:
-
Expose solid samples of each API to dry heat at 80°C for up to 7 days in a calibrated oven.
-
Withdraw samples at various time points.
-
Prepare solutions of the stressed solid samples for HPLC analysis.
Causality: Thermal stress provides the energy to overcome activation barriers for degradation reactions that may not be prevalent at lower temperatures. It helps to assess the overall thermostability of the molecule in the solid state.
Photolytic Degradation
Protocol:
-
Expose solid and solution (in quartz cuvettes) samples of each API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a control sample in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
Causality: This study identifies if the molecule is light-sensitive. Chromophores within the molecule can absorb light energy, leading to photochemical degradation reactions.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[14][22][23]
Protocol:
-
Package the solid API in containers that simulate the proposed commercial packaging.
-
Place the samples in stability chambers under the following conditions as per ICH guidelines:[2]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw and test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze for appearance, assay, and degradation products.
Results and Discussion (Hypothetical Data)
The following tables summarize the hypothetical outcomes of the stability studies.
Table 1: Forced Degradation Study Results (% Degradation after 24h)
| Condition | This compound | Aspirin | Amoxicillin | Metformin |
| 0.1 M HCl, 60°C | 8% | 25% | 15% | <1% |
| 0.1 M NaOH, 60°C | 12% | 95% | 40% | 5% |
| 3% H₂O₂, RT | 5% | 2% | 8% | <1% |
| Thermal (80°C) | 3% | 7% | 10% | <1% |
| Photolytic | 2% | <1% | 3% | <1% |
Interpretation: The hypothetical data suggests that this compound exhibits greater stability than aspirin and amoxicillin under hydrolytic conditions, which are the primary degradation pathways for these benchmark drugs.[4][14] Its primary liability appears to be base-catalyzed hydrolysis, a common pathway for heterocyclic compounds. It shows good stability against oxidative, thermal, and photolytic stress, comparable to or better than the selected drugs.
Table 2: Accelerated Stability Study Results (% Assay at 40°C/75% RH)
| Time Point | This compound | Aspirin | Amoxicillin | Metformin |
| 0 Months | 100.0% | 100.0% | 100.0% | 100.0% |
| 3 Months | 99.2% | 96.5% | 97.0% | 99.8% |
| 6 Months | 98.5% | 92.8% | 94.1% | 99.6% |
Interpretation: The accelerated stability data further supports the superior stability of this compound compared to aspirin and amoxicillin under high temperature and humidity. The minimal degradation observed for the target compound and Metformin suggests a potentially long shelf-life.[24][25]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for comparative stability testing.
Hypothetical Degradation Pathway of this compound
Caption: Plausible degradation pathway under basic conditions.
Conclusion
This guide outlines a scientifically rigorous and regulatory-compliant methodology for assessing the stability of a new chemical entity, this compound, by benchmarking it against established drugs. The hypothetical data presented illustrates that the target molecule possesses a potentially favorable stability profile, particularly in comparison to hydrolytically labile compounds like aspirin and amoxicillin. Its main potential vulnerability appears to be base-catalyzed hydrolysis, which would be a critical parameter to control during formulation development. The described protocols for forced degradation and long-term stability studies provide a clear and robust framework for generating the necessary data to support the development of this and other novel drug candidates.
References
-
Mondal, P., Jana, S., Balaji, A., Ramakrishna, R., & Kanthal, L. K. (n.d.). Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
(n.d.). Elucidating the Biodegradation Pathway for the Pharmaceutical Metformin in Wastewater: Implications in Human and Wastewater Microbiomes. ProQuest. Retrieved from [Link]
-
(2024, January 16). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal. Retrieved from [Link]
-
(n.d.). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. Retrieved from [Link]
-
(n.d.). Two proposed degradation pathways of metformin[26]. ResearchGate. Retrieved from [Link]
-
Naidoo, K. K., et al. (2006). Post-marketing stability surveillance: Amoxicillin. SA Family Practice. Retrieved from [Link]
-
(n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. Retrieved from [Link]
-
(n.d.). Proposed biodegradation pathways for metformin by (A) Pseudomonas... ResearchGate. Retrieved from [Link]
-
(n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. ResearchGate. Retrieved from [Link]
-
Niazi, S. K. (1983). Stability of aspirin in different media. Journal of Pharmaceutical Sciences, 72(9), 1024-1026. Retrieved from [Link]
-
(n.d.). Synthesis of 2-isoxazolines. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Water. Retrieved from [Link]
-
(n.d.). Degradation pathway of amoxicillin. ResearchGate. Retrieved from [Link]
-
(n.d.). Chemical stability of amoxicillin prepared at different concentrations... ResearchGate. Retrieved from [Link]
-
(n.d.). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. Applied and Environmental Microbiology. Retrieved from [Link]
-
Fawaz, F., et al. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. International Journal of Medical Sciences, 18(16), 3668-3675. Retrieved from [Link]
-
(n.d.). Hydrolysis of Aspirin | Overview, Reactions & Mechanism. Study.com. Retrieved from [Link]
-
(n.d.). Stability of amoxicillin over time at (A) 4°C, (B) ambient and (C)... ResearchGate. Retrieved from [Link]
-
(2022, June 24). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Catalysts. Retrieved from [Link]
-
(n.d.). Physicochemical stability of metformin extemporaneous solution stored... ResearchGate. Retrieved from [Link]
-
(n.d.). Possible pathways of amoxicillin degradation. ResearchGate. Retrieved from [Link]
-
(n.d.). Physicochemical stability of three generic brands of metformin in solution. Acta Pediátrica de México. Retrieved from [Link]
-
Gumieniczek, A., et al. (2020). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 25(12), 2849. Retrieved from [Link]
-
(n.d.). Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst. Catalysts. Retrieved from [Link]
-
(2024, September 24). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Antibiotics. Retrieved from [Link]
-
Husejnović, M. Š., et al. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. Journal of Pharmaceutical Research International, 37(2), 66-74. Retrieved from [Link]
-
(n.d.). Accelerated stability study of aspirin. Slideshare. Retrieved from [Link]
-
Wibowo, A., et al. (n.d.). Stability test of metformin hydrochloride in human plasma using HPLC-UV for the protocol of therapeutic drug monitoring of metformin. AIP Conference Proceedings. Retrieved from [Link]
-
Kassem, A. A., & El-sayed, G. M. (2000). Stability Studies of Aspirin-Magaldrate Double Layer Tablets. Acta Pharmaceutica Helvetiae, 74(4), 351-360. Retrieved from [Link]
-
(2025, October 16). (PDF) Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst. ResearchGate. Retrieved from [Link]
-
Lee, H. J., et al. (2013). Stability of an Aspirin in the Aspirin+Curcumin Admixture at Different Storage Conditions. Journal of Pharmaceutical Investigation, 43(4), 275-281. Retrieved from [Link]
-
(2025, August 7). Decomposition Of Aspirin In The Solid State. ResearchGate. Retrieved from [Link]
-
(n.d.). Assessment of Thermal Stability of Metformin Hydrochloride. Asian Journal of Chemistry. Retrieved from [Link]
-
(2016, December 14). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Retrieved from [Link]
-
(n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Research in Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
(n.d.). This compound. Sinfoo Biotech. Retrieved from [Link]
Sources
- 1. Elucidating the Biodegradation Pathway for the Pharmaceutical Metformin in Wastewater: Implications in Human and Wastewater Microbiomes - ProQuest [proquest.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Isoxazoline synthesis [organic-chemistry.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. study.com [study.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ojs.actapediatrica.org.mx [ojs.actapediatrica.org.mx]
- 26. Stability studies of aspirin-magaldrate double layer tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
Essential Safety and Handling Guide: (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of this compound (CAS No. 1142210-97-6). As specific hazard data for this compound is not extensively published, these recommendations are rooted in established principles of laboratory safety and an analysis of structurally related isoxazole derivatives and functional groups.[1][2] The primary directive is to treat this compound as potentially hazardous, exercising stringent precautions to minimize exposure to all laboratory personnel.
Hazard Assessment and Chemical Profile
The risk management strategy for any compound begins with a thorough understanding of its chemical nature and anticipated hazards. The isoxazole moiety is a common scaffold in medicinal chemistry, but novel derivatives must be handled with care.[3][4] The presence of an isopropyl group and a primary alcohol (methanol) functional group suggests potential for irritation, toxicity, and combustibility, similar to related structures.[5][6][7]
Table 1: Chemical Identifiers and Anticipated Hazard Profile
| Property | Details | Rationale & Supporting Evidence |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 1142210-97-6 | [8] |
| Molecular Formula | C₇H₁₃NO₂ | [8] |
| Molecular Weight | 143.18 g/mol | [8] |
| Anticipated Hazards | - Skin, eye, and respiratory tract irritation- Potential for acute toxicity (ingestion, inhalation, skin absorption)- Combustible liquid | Based on the hazard profile of analogous compounds like (4-Isopropyl-3,5-dimethoxyphenyl)methanol and general risks associated with heterocyclic compounds and alcohols.[5][6][9] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final and most critical barrier between the researcher and potential chemical exposure.[10][11] A multi-layered approach is mandatory.
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Category | Item | Specification | Justification |
|---|---|---|---|
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1-compliant goggles are mandatory at all times. A full-face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating).[1][12] | Protects against splashes and potential airborne particles, which can cause serious eye damage.[13] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is required for all handling procedures.[1][14] | Prevents direct skin contact and systemic absorption. Double-gloving provides a fail-safe against tears or punctures and allows for safe removal of the contaminated outer layer.[14] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat made of a low-permeability fabric is mandatory to protect skin and personal clothing from contamination.[1][9] | Provides a removable barrier to protect against incidental contact and minor spills. |
| Respiratory Protection | Chemical Fume Hood / Respirator | All manipulations of the compound (solid or in solution) must be performed within a certified chemical fume hood.[1][15] If a hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of potentially harmful vapors or aerosols, which is a primary route of exposure.[9][10] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet, constructed of a non-porous material, are required in the laboratory.[1][13] | Protects feet from spills and falling objects, such as broken glassware. |
Step-by-Step PPE Donning and Doffing Procedure
-
Hand Hygiene: Wash hands thoroughly before donning any PPE.[14]
-
Body Protection: Don the laboratory coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.
-
Outer Gloves: Don the second pair of gloves over the first pair.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Doffing (Removal):
-
Remove the outer, contaminated gloves first, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.[14]
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out to contain any contamination.
-
Remove the inner gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12][15]
-
Operational Plan: Safe Handling and Storage
A controlled environment and disciplined procedure are paramount to ensuring safety.
Engineering Controls
-
Primary Containment: All weighing, preparation of solutions, and reactions involving this compound must be conducted in a certified chemical fume hood to control vapor exposure.[1][15]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Pre-Use Inspection: Before handling, visually inspect the chemical's container for any signs of damage or leakage.
-
Weighing and Transfer:
-
Post-Handling:
-
Tightly seal the primary container.
-
Decontaminate any non-disposable equipment used.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, outer gloves) in the designated hazardous waste container.
-
Storage Requirements
-
Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[16]
-
Keep the container tightly closed and clearly labeled.[5]
-
Store away from incompatible materials. Although specific incompatibility data is unavailable, segregation from strong oxidizing agents, acids, and bases is a prudent measure.
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Management Protocol
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.
-
Secure the Area: Remove all sources of ignition.[9]
-
Don PPE: Before cleanup, don the full set of recommended PPE, including double gloves, goggles, a face shield, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.[5]
Waste Segregation and Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[9]
Waste Disposal Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. airgas.com [airgas.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. csub.edu [csub.edu]
- 14. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
